1-(Trimethylsiloxy)cyclopentene
描述
Structure
3D Structure
属性
IUPAC Name |
cyclopenten-1-yloxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OSi/c1-10(2,3)9-8-6-4-5-7-8/h6H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMYYGXGMPGCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066548 | |
| Record name | (1-Cyclopenten-1-yloxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19980-43-9 | |
| Record name | 1-[(Trimethylsilyl)oxy]cyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19980-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentene, 1-((trimethylsilyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019980439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentene, 1-[(trimethylsilyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1-Cyclopenten-1-yloxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-cyclopenten-1-yloxy)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-(Trimethylsiloxy)cyclopentene from Cyclopentanone
Foreword: The Strategic Value of Silyl Enol Ethers
In the landscape of modern organic synthesis, silyl enol ethers (SEEs) represent a cornerstone class of intermediates.[1] Their unique reactivity profile, serving as stable, isolable equivalents of enolates, has rendered them indispensable in the strategic construction of complex molecular architectures.[1][2] These compounds are pivotal in a myriad of carbon-carbon bond-forming reactions, including the Mukaiyama aldol addition, Michael reactions, and various alkylations, offering a level of control and predictability that often surpasses classical enolate chemistry.[1] 1-(Trimethylsiloxy)cyclopentene, derived from the readily available cyclopentanone, is a particularly valuable five-carbon building block, utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide provides an in-depth exploration of the synthesis of this compound. Moving beyond a mere recitation of steps, we will dissect the underlying mechanistic principles, provide a field-validated experimental protocol, and discuss critical parameters for process optimization and troubleshooting. The objective is to equip researchers and drug development professionals with not only a robust synthetic method but also the causal understanding required to adapt and refine it for their specific applications.
Mechanistic Rationale and Reagent Selection
The conversion of cyclopentanone to its corresponding silyl enol ether is fundamentally an acid-base reaction followed by nucleophilic trapping. The process involves the deprotonation of a carbon alpha (α) to the carbonyl group to generate an enolate anion, which is subsequently "trapped" on its oxygen atom by an electrophilic silicon species.[1][5]
Core Reaction Pathway
The reaction proceeds via the following key steps:
-
Enolate Formation: A base abstracts an α-proton from cyclopentanone. Since cyclopentanone is a symmetrical ketone, there is no ambiguity regarding regioselectivity, which simplifies the procedure compared to unsymmetrical ketones where kinetic versus thermodynamic control is a major consideration.[6] The resulting enolate is a resonant species with negative charge density on both the α-carbon and the oxygen atom.
-
O-Silylation: The enolate's oxygen atom, being a hard nucleophile, preferentially attacks the hard electrophilic silicon center of the silylating agent (e.g., trimethylsilyl chloride).[1] This step is driven by the exceptional thermodynamic stability of the silicon-oxygen bond.
The choice of reagents is paramount and dictates the efficiency, safety, and cost-effectiveness of the synthesis.
-
Silylating Agent: Trimethylsilyl chloride (TMSCl) is the most common and economical choice.[1] However, its reactivity can be modest. To accelerate the reaction, more electrophilic reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be employed, though at a higher cost.[1][7] A highly effective and practical strategy involves the in situ generation of the far more reactive iodotrimethylsilane (TMSI) by adding a catalytic quantity of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture containing TMSCl.[8][9] This is a Finkelstein-type reaction where chloride is exchanged for iodide.
-
Base: The base serves two critical functions: promoting the formation of the enolate and scavenging the acidic byproduct (HCl when using TMSCl). Triethylamine (NEt₃) is a widely used organic base for this purpose. It is sufficiently basic to facilitate deprotonation while being sterically hindered enough to minimize undesired side reactions.[1][10][11] The resulting triethylammonium chloride salt conveniently precipitates from many organic solvents, simplifying its removal.[11]
-
Solvent: The choice of solvent influences reaction rates and solubility of reagents and byproducts. Aprotic solvents are mandatory to prevent hydrolysis. N,N-Dimethylformamide (DMF)[12], acetonitrile[8], and toluene[11] are commonly reported, each offering different advantages in terms of polarity and boiling point.
Below is a diagram illustrating the fundamental reaction mechanism.
Caption: Reaction mechanism for the synthesis of this compound.
A Validated Experimental Protocol
This protocol is a robust and scalable method adapted from established literature procedures.[11] It prioritizes safety, efficiency, and high yield. All operations should be conducted in a well-ventilated fume hood.
Reagent and Equipment Summary
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (0.20 mol scale) | Density (g/mL) |
| Cyclopentanone | C₅H₈O | 84.12 | 1.0 | 16.82 g (17.7 mL) | 0.949 |
| Triethylamine | (C₂H₅)₃N | 101.19 | 1.025 | 20.74 g (28.6 mL) | 0.726 |
| Trimethylsilyl Chloride | (CH₃)₃SiCl | 108.64 | 1.025 | 22.27 g (26.3 mL) | 0.846 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | - | 100 mL | 0.867 |
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel (100 mL)
-
Thermometer
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and distillation
Step-by-Step Methodology
-
System Preparation: Flame-dry all glassware under vacuum or oven-dry at 120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas. Assemble the apparatus (flask, condenser, dropping funnel) and maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Reagent Charging: To the reaction flask, add cyclopentanone (16.82 g, 0.20 mol), anhydrous toluene (50 mL), and triethylamine (20.74 g, 0.205 mol) via syringe. Begin stirring the mixture.
-
Reaction Initiation: Heat the mixture to 50 °C using a heating mantle.[11]
-
Addition of Silylating Agent: In the dropping funnel, prepare a solution of trimethylchlorosilane (22.27 g, 0.205 mol) in anhydrous toluene (50 mL). Add this solution dropwise to the stirred, heated reaction mixture over a period of approximately 1 hour. A mild exotherm may be observed. The formation of a dense white precipitate (triethylammonium chloride) will occur.[2]
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 50 °C with stirring for an additional 3-4 hours to ensure complete conversion.[11] The progress can be monitored by GC or TLC (staining with potassium permanganate).
-
Workup - Isolation of Crude Product:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture under vacuum through a sintered glass funnel to remove the precipitated triethylammonium chloride. Wash the solid filter cake with a small amount of dry toluene or hexane to recover any entrained product.
-
Combine the filtrates. This solution contains the desired product. For many applications, this crude solution can be used directly after determining the concentration.
-
-
Purification - Vacuum Distillation:
-
Concentrate the filtrate using a rotary evaporator to remove the bulk of the toluene.[11]
-
Transfer the residual oil to a suitable flask for vacuum distillation.
-
Distill the product under reduced pressure. Collect the fraction boiling at approximately 45 °C / 11 mmHg.[13] This should yield this compound as a colorless to light yellow liquid.[4][13]
-
The following diagram outlines the complete experimental workflow.
Caption: Step-by-step experimental workflow for the synthesis and purification.
Process Optimization and Troubleshooting
The success of this synthesis hinges on meticulous attention to detail, particularly regarding the exclusion of water.
| Parameter | Recommendation | Rationale |
| Moisture Control | Use flame- or oven-dried glassware, anhydrous solvents, and maintain a positive inert gas atmosphere. | Water rapidly hydrolyzes both TMSCl and the final silyl enol ether product, drastically reducing yield and forming hexamethyldisiloxane (HMDSO) as a major byproduct.[1][2] |
| Reagent Quality | Use freshly distilled cyclopentanone and triethylamine. Use high-purity TMSCl. | Impurities in the starting materials can lead to side reactions. Aged triethylamine can contain water and other nucleophiles. |
| Reaction Rate | For faster conversion, add 0.1 eq. of dry NaI to the initial mixture. | Catalyzes the formation of the more reactive TMSI in situ, often allowing the reaction to proceed efficiently at room temperature.[8] |
| Purification | Avoid column chromatography on standard silica gel if possible. | Silyl enol ethers are notoriously acid-sensitive and can be hydrolyzed on silica gel.[14] If chromatography is necessary, the silica must be deactivated (e.g., by pre-treating with a hexane solution containing 1-2% triethylamine). Vacuum distillation is the preferred method for purification.[11][14] |
Troubleshooting Common Issues:
-
Low Yield: The primary suspect is moisture. Re-verify the dryness of all reagents, solvents, and the reaction apparatus. Another cause could be incomplete reaction; consider extending the reaction time or using NaI catalysis.
-
Product Contaminated with HMDSO: This is a clear indication of water contamination. The boiling points of HMDSO (~101 °C) and the product are sufficiently different for separation by careful fractional distillation.
-
Reaction Fails to Initiate: Ensure the triethylamine is of good quality. If the reaction is sluggish, a gentle warming or the addition of a catalytic amount of NaI should initiate it.
Product Characterization and Safety
Quality Control: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR (CDCl₃): Expect a sharp singlet for the nine equivalent protons of the trimethylsilyl group at δ ≈ 0.18 ppm, and a multiplet for the vinylic proton at δ ≈ 4.86-4.88 ppm.[8] The remaining aliphatic protons of the cyclopentene ring will appear as multiplets between δ ≈ 1.48-2.03 ppm.[8]
-
IR (Neat): Look for a strong C=C stretching vibration around 1668 cm⁻¹.[8] Crucially, the strong C=O stretch of the starting cyclopentanone (around 1745 cm⁻¹) should be absent.
Safety Imperatives:
-
Trimethylsilyl chloride is flammable, corrosive, and lachrymatory. It reacts with moisture to release corrosive HCl gas. Handle only in a fume hood.
-
Triethylamine is flammable, corrosive, and has a strong, noxious odor. It can cause severe skin and eye burns.
-
Toluene is a flammable liquid and is toxic.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Conclusion
The synthesis of this compound from cyclopentanone is a straightforward yet powerful transformation that provides access to a versatile synthetic intermediate. The keys to a successful and high-yielding preparation are the rigorous exclusion of moisture, the use of high-quality reagents, and a carefully executed workup and purification. By understanding the mechanistic underpinnings and critical process parameters outlined in this guide, researchers can reliably produce this valuable compound and confidently employ it in their synthetic endeavors.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CAS 19980-43-9: 1-[(Trimethylsilyl)oxy]cyclopentene [cymitquimica.com]
- 4. Cas 19980-43-9,this compound | lookchem [lookchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. TCI Practical Example: Synthesis of a Silyl Enol Ether Using Trimethylsilyl Triflate | TCI Deutschland GmbH [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN104592288A - this compound, and preparation method thereof - Google Patents [patents.google.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 1-(Trimethylsiloxy)cyclopentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 1-(Trimethylsiloxy)cyclopentene, a versatile silyl enol ether widely utilized in organic synthesis. We will explore its fundamental properties, spectral characteristics, synthesis, and key applications, offering field-proven insights for its effective use in research and development.
Core Identification and Chemical Properties
This compound, also known as cyclopentanone enol trimethylsilyl ether, is an organosilicon compound with the chemical formula C₈H₁₆OSi.[1][2] Its structure features a trimethylsilyl group attached to the oxygen of the enol form of cyclopentanone. This structural characteristic makes it a valuable intermediate in a variety of chemical transformations.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19980-43-9 | [1][2][3][4] |
| Molecular Formula | C₈H₁₆OSi | [1][2] |
| Molecular Weight | 156.30 g/mol | [3][4] |
| Appearance | Clear, colorless to light yellow liquid | [2][5][6] |
| Boiling Point | 45 °C at 11 mmHg | [3] |
| Density | 0.878 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.440 | [3] |
| Flash Point | 36 °C (96.8 °F) - closed cup | [3] |
| InChI Key | UBMYYGXGMPGCBO-UHFFFAOYSA-N | [3][7] |
| SMILES | C--INVALID-LINK--(C)OC1=CCCC1 | [3] |
Spectroscopic and Analytical Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following data is crucial for its identification and purity assessment.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the trimethylsilyl group and the cyclopentene ring protons. A typical spectrum in CDCl₃ exhibits the following peaks:
-
δ 0.21 (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl group.[6][8]
-
δ 1.55 (m, 2H), 1.69 (m, 2H), 2.05 (br d, 4H): Multiplets and broad doublets representing the protons of the cyclopentene ring.[6][8]
-
δ 4.88 (br s, 1H): A broad singlet for the vinylic proton on the double bond.[6][8]
¹³C NMR Spectroscopy
While specific peak data from the search is limited, a predicted ¹³C NMR spectrum would show signals for the methyl carbons of the trimethylsilyl group, the carbons of the cyclopentene ring, and the two sp² hybridized carbons of the enol ether double bond.
Mass Spectrometry (MS)
Mass spectrometry data is available for this compound, which is essential for confirming its molecular weight and fragmentation pattern.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule. The spectrum would be expected to show strong C-O and Si-O stretching vibrations, as well as C=C stretching from the enol ether.
Synthesis and Purification
The synthesis of this compound is a standard procedure in organic chemistry, typically involving the reaction of cyclopentanone with a silylating agent in the presence of a base.
Synthetic Protocol
A common and efficient method for the preparation of this compound involves the reaction of cyclopentanone with trimethylchlorosilane (TMSCl) and a tertiary amine base, such as triethylamine (Et₃N), in an aprotic solvent like toluene.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add dry toluene and triethylamine.
-
Heat the mixture to 50°C.
-
Slowly add a mixture of cyclopentanone and trimethylchlorosilane to the reaction vessel.
-
Maintain the reaction at 50°C for 3-4 hours after the addition is complete.
-
Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
Purify the resulting crude product by vacuum distillation to obtain pure this compound.
This method is advantageous as it utilizes relatively inexpensive and less toxic reagents compared to some alternatives.
Purification of this compound
For applications requiring high purity, a washing procedure followed by distillation is recommended.[6][8]
-
Dissolve the impure silyl enol ether in pentane.
-
Wash the solution sequentially with cold aqueous sodium bicarbonate solution, cold dilute hydrochloric acid, and again with cold aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify by vacuum distillation.
Applications in Organic Synthesis
This compound is a versatile reagent with broad applications in organic synthesis, primarily as a nucleophile in various carbon-carbon bond-forming reactions.[8][9]
Caption: Key applications of this compound in chemical synthesis.
Its utility stems from the electron-rich double bond, which can react with a variety of electrophiles. Key applications include:
-
Mukaiyama Aldol Reactions: As a stable enolate equivalent, it reacts with aldehydes and ketones in the presence of a Lewis acid to form β-hydroxy ketones.
-
Michael Additions: It can undergo conjugate addition to α,β-unsaturated carbonyl compounds.
-
Alkylation Reactions: Reaction with alkyl halides provides a route to α-alkylated cyclopentanones.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key building block in the synthesis of complex molecules with potential biological activity.[8]
-
Materials Science: It can be used as a precursor in the development of advanced materials.[8]
Safety and Handling
This compound is a flammable liquid and vapor and requires careful handling in a well-ventilated area, away from ignition sources.[1][10] It is also known to cause skin and serious eye irritation.[10]
Table 2: GHS Hazard Information
| Hazard | Code | Precautionary Statements | Reference |
| Flammable Liquid | H226 | P210 - Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | [3][10] |
| Skin Irritation | H315 | P280 - Wear protective gloves. P302 + P352 - IF ON SKIN: Wash with plenty of water. | [3][10] |
| Eye Irritation | H319 | P280 - Wear eye protection. P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][10] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray. P271 - Use only outdoors or in a well-ventilated area. | [3] |
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] It is recommended to store at -20°C for long-term stability.[1][5]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[3][10]
Conclusion
This compound is a cornerstone reagent in modern organic synthesis. Its well-defined properties, predictable reactivity, and accessibility make it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its spectral characteristics, synthesis, and handling is paramount for its safe and effective utilization in the laboratory.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. 1-(三甲基硅氧基)环戊烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-(三甲基硅氧基)环戊烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 19980-43-9 [m.chemicalbook.com]
- 6. This compound CAS#: 19980-43-9 [m.chemicalbook.com]
- 7. This compound(19980-43-9) MS [m.chemicalbook.com]
- 8. Cas 19980-43-9,this compound | lookchem [lookchem.com]
- 9. CAS 19980-43-9: 1-[(Trimethylsilyl)oxy]cyclopentene [cymitquimica.com]
- 10. tcichemicals.com [tcichemicals.com]
reactivity and stability of 1-(Trimethylsiloxy)cyclopentene
An In-Depth Technical Guide to the Reactivity and Stability of 1-(Trimethylsiloxy)cyclopentene
Abstract
This technical guide provides a comprehensive analysis of this compound, a pivotal silyl enol ether in modern organic synthesis. We delve into its core reactivity as a potent enolate surrogate, detailing its participation in cornerstone reactions such as the Mukaiyama aldol addition and regiospecific halogenations. The guide explores the mechanistic underpinnings of these transformations, emphasizing the causal factors that dictate reaction outcomes. Furthermore, a thorough examination of the compound's stability profile, including its hydrolytic sensitivity and handling protocols, is presented. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic utility of this compound, supported by field-proven insights, detailed experimental procedures, and authoritative references.
Introduction: A Versatile Enolate Equivalent
This compound (CAS No. 19980-43-9) is an organosilicon compound belonging to the class of silyl enol ethers.[1][2] These compounds are indispensable intermediates in organic synthesis, serving as stable, isolable, and neutral equivalents of ketone enolates.[3][4] The trimethylsilyl group enhances the compound's stability compared to a free enolate and allows for its purification and characterization using standard laboratory techniques.[4] Its primary utility lies in its function as a mild nucleophile, reacting with a wide array of electrophiles at the α-carbon position, thereby enabling precise C-C bond formation.[3][5] This guide will elucidate the synthesis, reactivity, and stability of this versatile building block, providing the technical foundation required for its successful application in complex molecular synthesis.[5]
Synthesis and Physicochemical Characterization
The most common and efficient synthesis of this compound involves the trapping of the enolate of cyclopentanone with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl).[3] The choice of base and reaction conditions dictates the regioselectivity in unsymmetrical ketones; however, for a symmetrical ketone like cyclopentanone, this is not a concern.[3] A standard procedure utilizes a weak base like triethylamine (Et₃N) in a suitable solvent such as dimethylformamide (DMF) or toluene.[6][7] The reaction proceeds by forming the triethylammonium enolate, which is then silylated by TMSCl to yield the desired product and triethylammonium chloride as a byproduct.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 19980-43-9 | [8] |
| Molecular Formula | C₈H₁₆OSi | [1] |
| Molecular Weight | 156.30 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [1][9] |
| Boiling Point | 45 °C at 11 mmHg | [8][10] |
| Density | 0.878 g/mL at 25 °C | [8][10] |
| Refractive Index (n20/D) | 1.440 |[8][10] |
Caption: General synthesis of this compound.
Reactivity Profile and Mechanistic Insights
As a silyl enol ether, this compound acts as a carbon-centered nucleophile, with its reactivity significantly influenced by the presence of catalysts, typically Lewis acids.[3][11]
Mukaiyama Aldol Addition
The Mukaiyama aldol addition is a cornerstone reaction of silyl enol ethers, enabling a crossed aldol reaction with aldehydes or ketones that avoids the self-condensation issues associated with traditional enolate chemistry. The reaction is mediated by a Lewis acid, such as titanium tetrachloride (TiCl₄), which activates the carbonyl electrophile.[12][13] The silyl enol ether then attacks the activated carbonyl carbon. A subsequent aqueous workup hydrolyzes the resulting silyl ether to furnish the β-hydroxy ketone adduct.[12] This transformation is highly valued for its reliability and its adaptability to asymmetric synthesis.[14][13]
Caption: Mechanism of the Lewis acid-catalyzed Mukaiyama aldol addition.
Regiospecific Halogenation
The reaction of silyl enol ethers with halogens provides a powerful method for the regiospecific synthesis of α-haloketones, a transformation that can be difficult to control via direct ketone halogenation.[15][16] this compound reacts instantaneously with electrophilic halogen sources like bromine (Br₂) or chlorine (Cl₂) in an inert solvent.[15][17] The electrophilic halogen attacks the electron-rich double bond at the α-carbon.[17] The resulting intermediate collapses, with the halide ion attacking the silicon atom to release the α-halocyclopentanone and trimethylsilyl halide as a byproduct.[17] This method's high regioselectivity is a direct consequence of the pre-formed, specific enol ether isomer.[15]
Caption: Regiospecific bromination of this compound.
Other Electrophilic Reactions
The nucleophilic character of this compound extends to other electrophiles:
-
Alkylation: It undergoes alkylation with highly reactive Sₙ1-type electrophiles, such as tertiary or benzylic halides, in the presence of a Lewis acid.[3]
-
Sulfenylation: Reaction with soft electrophiles like benzenesulfenyl chloride (PhSCl) yields the corresponding α-sulfenylated ketone.[3][17]
-
Cycloaddition: The cyclopentene moiety allows for participation in various cycloaddition reactions, further expanding its synthetic utility.[1][18]
Stability, Handling, and Purification
Hydrolytic Stability
A critical consideration when working with this compound is its sensitivity to moisture.[9] The Si-O bond is susceptible to cleavage under both acidic and basic conditions, readily hydrolyzing back to cyclopentanone and a disiloxane.[3][19] This reaction is typically slow with neutral water but is accelerated by acid or base.[9][19] Consequently, all manipulations should be performed under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[20][21]
Thermal Stability and Storage
This compound is stable enough to be isolated, purified by distillation, and stored.[3][4] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry, cool, and well-ventilated area, often at reduced temperatures (e.g., -20°C) to minimize degradation.[22][23]
Purification Protocol
If impurities are detected (e.g., by NMR), a standard extractive workup can be employed for purification.[5][9]
-
Dissolve the impure silyl enol ether in a nonpolar organic solvent (e.g., pentane).
-
Wash the solution sequentially with cold saturated aqueous sodium bicarbonate (NaHCO₃) solution, cold dilute acid (e.g., 1.5M HCl), and again with cold NaHCO₃ solution.[20]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
The purified product can be obtained by distillation under reduced pressure.[5][20]
Detailed Experimental Protocols
The following protocols are representative and should be performed by trained personnel using appropriate safety precautions.[24]
Protocol 1: Synthesis of this compound[8]
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add dry toluene, cyclopentanone (1.0 eq), and triethylamine (1.025 eq).
-
Heat the mixture to 50 °C with stirring.
-
Add trimethylchlorosilane (1.025 eq) dropwise to the reaction mixture.
-
Maintain the temperature at 50 °C and stir for 3-4 hours.
-
Cool the reaction to room temperature and filter to remove the precipitated triethylammonium hydrochloride (Et₃N·HCl).
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
Distill the residue under vacuum (collecting the fraction at ~72-74 °C / 11-12 mmHg) to yield pure this compound.
Protocol 2: Mukaiyama Aldol Addition with Benzaldehyde (Adapted from[13])
-
In a flame-dried flask under nitrogen, dissolve benzaldehyde (1.0 eq) in dry dichloromethane (CH₂Cl₂) and cool to -78 °C.
-
Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise and stir for 5 minutes.
-
Add a solution of this compound (1.2 eq) in CH₂Cl₂ dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the β-hydroxy ketone.
Protocol 3: Regiospecific Bromination (Adapted from[17])
-
Dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) in a flask protected from light.
-
Cool the solution in an ice bath (0 °C).
-
Add a solution of bromine (Br₂, 1.0 eq) in CCl₄ dropwise. The reaction is typically instantaneous.
-
Once the addition is complete, allow the mixture to warm to room temperature.
-
Remove the solvent and the volatile trimethylsilyl bromide byproduct under reduced pressure.
-
The resulting crude 2-bromocyclopentanone can be purified by vacuum distillation.
Conclusion
This compound is a highly effective and versatile synthetic intermediate. Its ability to act as a stable enolate surrogate provides chemists with a reliable tool for forming carbon-carbon bonds with high levels of control. A thorough understanding of its reactivity in key transformations like the Mukaiyama aldol addition and halogenation, coupled with careful consideration of its hydrolytic instability, is essential for its successful implementation. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to exploit the full synthetic potential of this valuable reagent in pharmaceutical and materials science applications.[5]
References
- 1. CAS 19980-43-9: 1-[(Trimethylsilyl)oxy]cyclopentene [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cas 19980-43-9,this compound | lookchem [lookchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN104592288A - this compound, and preparation method thereof - Google Patents [patents.google.com]
- 8. This compound 97 19980-43-9 [sigmaaldrich.com]
- 9. This compound CAS#: 19980-43-9 [m.chemicalbook.com]
- 10. This compound 97 19980-43-9 [sigmaaldrich.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Reactions of silyl enol ethers with halogen and sulfur electrophiles [mail.almerja.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. echemi.com [echemi.com]
- 23. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 24. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to Silyl Enol Ethers in Organic Chemistry
Foreword: The Silyl Enol Ether as a Cornerstone of Modern Synthesis
In the landscape of synthetic organic chemistry, the ability to form carbon-carbon bonds with precision and control is paramount. Enolates are undeniably powerful nucleophiles for this purpose, yet their high reactivity, propensity for self-condensation, and challenging regioselective generation can complicate synthetic design. The advent of the silyl enol ether transformed this paradigm. By "trapping" a transient enolate with an electrophilic silicon species, we generate a stable, isolable, and subtly reactive enolate surrogate.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, strategic applications, and practical execution of silyl enol ether chemistry, moving beyond simple recitation of facts to explore the causality behind the protocols.
The Strategic Synthesis of Silyl Enol Ethers: Mastering Regioselectivity
The formation of a silyl enol ether is conceptually straightforward: an enolizable carbonyl compound is reacted with a silyl electrophile, typically in the presence of a base.[1] The most commonly used silylating agent is trimethylsilyl chloride (TMSCl), though the more reactive trimethylsilyl triflate (TMSOTf) can be employed to accelerate sluggish reactions.[1][3] The true synthetic power, however, lies in the ability to dictate the regiochemical outcome for unsymmetrical ketones, yielding either the kinetic or the thermodynamic product with high fidelity.
Kinetic vs. Thermodynamic Control: A Dichotomy of Reactivity
The deprotonation of an unsymmetrical ketone can occur at two distinct α-carbons. The choice of which proton is removed, and subsequently trapped as a silyl enol ether, is a classic example of the kinetic versus thermodynamic control principle.[4][5]
-
Kinetic Control: This pathway favors the formation of the less-substituted (and generally less stable) silyl enol ether. The causality here is rooted in steric accessibility. By employing a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at very low temperatures (typically -78 °C), the base preferentially abstracts the most accessible proton on the less-substituted α-carbon.[1][6] The low temperature is critical; it provides insufficient thermal energy for the system to equilibrate, effectively "freezing" the reaction at its fastest-formed product.[7][8]
-
Thermodynamic Control: This pathway yields the more-substituted, and therefore more stable, silyl enol ether. To achieve this, the reaction conditions must allow for reversibility. This is accomplished by using a weaker, non-hindered base (e.g., triethylamine) and higher temperatures (room temperature or above).[1][9] Under these equilibrating conditions, any initially formed kinetic product can revert to the starting ketone, and over time, the system settles in the lowest energy state, which corresponds to the more stable, more highly substituted double bond of the thermodynamic silyl enol ether.[4][6]
Caption: Control pathways for silyl enol ether synthesis.
Data Summary: Conditions for Regiocontrolled Synthesis
The selection of base and temperature is a self-validating system. The use of LDA at -78 °C is inherently designed to favor the kinetic product; deviation from these conditions compromises the outcome's predictability.
| Control Type | Base Characteristics | Typical Base | Temperature | Outcome |
| Kinetic | Strong, Sterically Hindered | LDA, KHMDS | Low (-78 °C) | Less substituted product |
| Thermodynamic | Weaker, Less Hindered | Et3N, NaH | High (≥ 25 °C) | More substituted product |
Experimental Protocol 1: Synthesis of a Kinetic Silyl Enol Ether
Objective: To synthesize (2-methylcyclohex-1-en-1-yl)oxy(trimethyl)silane from 2-methylcyclohexan-1-one under kinetic control.
Methodology:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: Tetrahydrofuran (THF) is freshly distilled from sodium/benzophenone. Diisopropylamine is distilled from calcium hydride.
-
LDA Formation: In the reaction flask, add dry THF (50 mL) and distilled diisopropylamine (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Generation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow LDA solution for 30 minutes at -78 °C.
-
Ketone Addition: Add a solution of 2-methylcyclohexan-1-one (1.0 eq) in dry THF (10 mL) dropwise to the LDA solution. The rate of addition should be controlled to maintain the low temperature. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Silyl Trapping: Add neat, freshly distilled trimethylsilyl chloride (1.2 eq) rapidly via syringe. A white precipitate of LiCl will form almost immediately.
-
Workup: Allow the reaction to warm to room temperature over 1 hour. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by distillation under reduced pressure to yield the pure kinetic silyl enol ether. The regiochemical purity should be confirmed by ¹H NMR spectroscopy and GC analysis.
The Synthetic Utility of Silyl Enol Ethers: Key Transformations
Silyl enol ethers are mild nucleophiles that are stable enough for isolation and purification.[1] Their reactivity is typically unlocked by a Lewis acid, which activates the electrophilic partner, making them susceptible to attack by the electron-rich double bond of the silyl enol ether.[10][11]
The Mukaiyama Aldol Addition: A Cornerstone of C-C Bond Formation
Discovered by Teruaki Mukaiyama, this reaction is a Lewis acid-catalyzed aldol addition between a silyl enol ether and a carbonyl compound (typically an aldehyde or ketone).[12] Its primary advantage over traditional enolate-based aldol reactions is the circumvention of harsh basic conditions, thereby preventing unwanted side reactions like self-condensation of the aldehyde.[12]
Causality of the Mechanism: The reaction is initiated by the coordination of a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to the carbonyl oxygen of the electrophile.[13] This coordination dramatically increases the electrophilicity of the carbonyl carbon. The silyl enol ether then acts as the nucleophile, attacking the activated carbonyl. A subsequent loss of the silyl group and aqueous workup yields the β-hydroxy carbonyl adduct.[14][15]
Caption: Workflow of the Lewis acid-catalyzed Mukaiyama aldol addition.
The Saegusa-Ito Oxidation: Access to α,β-Unsaturated Systems
The Saegusa-Ito oxidation is a powerful method for converting silyl enol ethers into their corresponding α,β-unsaturated carbonyl compounds using palladium(II) acetate.[16][17] This transformation is synthetically valuable for introducing unsaturation regioselectively after a conjugate addition or other α-functionalization.
Causality of the Mechanism: The mechanism involves the formation of an oxo-π-allylpalladium complex from the silyl enol ether and Pd(OAc)₂.[18] This intermediate then undergoes β-hydride elimination to form a palladium-hydride species and the enone product.[16][19] The reaction originally required stoichiometric or semi-stoichiometric amounts of palladium.[20] A critical advancement was the introduction of a co-oxidant, such as benzoquinone or molecular oxygen (Larock modification), to regenerate the active Pd(II) catalyst from the Pd(0) formed after reductive elimination, thus enabling a catalytic cycle.[16][18] For acyclic substrates, the reaction is highly stereoselective, yielding the thermodynamic E-isomer.[16][20]
Caption: The catalytic cycle of the Saegusa-Ito oxidation.
Other Foundational Reactions
-
α-Alkylation and Halogenation: Silyl enol ethers react with potent electrophiles like tertiary alkyl halides (in the presence of a Lewis acid) or electrophilic halogen sources (e.g., Br₂, NCS, PhSCl) to introduce functionality at the α-carbon.[1][21][22]
-
Generation of Specific Enolates: A key strategic advantage is the ability to regenerate a specific metal enolate from a purified silyl enol ether. Treatment with an organolithium reagent like methyllithium quantitatively produces the corresponding lithium enolate with complete retention of the double bond geometry.[1][2][10] This allows for the formation of a single regioisomeric enolate, free from its alternative isomer, for subsequent high-fidelity reactions.
Stability, Handling, and Advanced Applications
Silyl enol ethers are generally stable enough to be purified by chromatography or distillation, a significant advantage over their parent enolates.[1] However, they are sensitive to protic acids and hydrolysis, which will cleave the Si-O bond to regenerate the carbonyl compound.[1] The stability varies with the steric bulk of the silyl group, following the general trend: TBDPS > TIPS > TBS > TES > TMS.[3][23]
Beyond the foundational reactions, silyl enol ethers are indispensable in modern asymmetric synthesis, serving as nucleophiles in reactions catalyzed by chiral Lewis acids to afford enantiomerically enriched products.[24][25][26] Their predictable reactivity and stereocontrol make them key intermediates in the total synthesis of complex natural products and active pharmaceutical ingredients.
Conclusion
Silyl enol ethers represent a masterful solution to the challenges of enolate chemistry. Their synthesis can be precisely controlled to yield specific regioisomers, and their attenuated nucleophilicity allows for a wide range of controlled C-C and C-X bond-forming reactions under mild conditions. For the modern synthetic chemist, a deep, mechanistic understanding of their formation and reactivity is not merely academic—it is an essential prerequisite for the elegant and efficient construction of complex molecular architectures.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 8. Khan Academy [khanacademy.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. benchchem.com [benchchem.com]
- 12. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 16. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]
- 20. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 21. organicchemistrydata.org [organicchemistrydata.org]
- 22. Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Silyl Groups - Gelest [technical.gelest.com]
- 24. Catalytic asymmetric isomerization/hydroboration of silyl enol ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 25. Asymmetric Catalysis with Ethylene. Synthesis of Functionalized Chiral Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Safe Handling of 1-(Trimethylsiloxy)cyclopentene for Advanced Research Applications
This guide provides comprehensive safety protocols and handling procedures for 1-(Trimethylsiloxy)cyclopentene, a versatile silyl enol ether intermediate crucial in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document emphasizes the causality behind safety measures, ensuring a thorough understanding of the risks and the implementation of self-validating safety systems in the laboratory.
Introduction: The Synthetic Utility and Intrinsic Reactivity of this compound
This compound is a valuable reagent in organic synthesis, primarily serving as a stable enolate equivalent. Its utility lies in its capacity to act as a mild nucleophile in various carbon-carbon bond-forming reactions, such as Mukaiyama aldol additions and Michael reactions.[1] This reactivity is conferred by the electron-rich double bond and the lability of the silicon-oxygen bond. However, the very features that make it synthetically useful also dictate its inherent hazards, namely its flammability and sensitivity to moisture. This guide will dissect these properties to build a robust framework for its safe handling. It is a clear, light yellow liquid.[2]
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of safe handling.
Physicochemical Hazards
The primary physical hazard is its flammability. It is a flammable liquid and vapor with a flash point of 36°C (96.8°F).[3] This means that even at moderate ambient temperatures, it can form ignitable vapor mixtures with air.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆OSi | [4] |
| Molecular Weight | 156.30 g/mol | [3] |
| Boiling Point | 45 °C at 11 mmHg | [3] |
| Density | 0.878 g/mL at 25 °C | [3] |
| Flash Point | 36 °C (96.8 °F) - closed cup | [3] |
| Storage Temperature | -20°C | [2] |
Health Hazards
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H335: May cause respiratory irritation.[4]
The irritant properties are a key concern during handling. Direct contact with the liquid or vapor can lead to inflammation and discomfort of the skin, eyes, and respiratory tract.[3]
Reactivity and Stability
The Si-O bond in silyl enol ethers is susceptible to cleavage by various reagents, most notably water. This hydrolysis reaction regenerates the parent ketone (cyclopentanone) and forms a siloxane.[1] This reaction can be catalyzed by both acids and bases.
This reactivity with moisture underscores the necessity of handling this compound under anhydrous conditions to maintain its chemical integrity and prevent the formation of byproducts. It is also incompatible with strong oxidizing agents.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls
-
Fume Hood: All handling of this compound, including transfers, weighing, and reactions, must be conducted in a well-ventilated chemical fume hood.[5] This is critical to control the flammable vapors and prevent inhalation of the irritant fumes.
-
Inert Atmosphere: Due to its moisture sensitivity, operations should be carried out under an inert atmosphere (e.g., nitrogen or argon).[6][7] This is typically achieved using a Schlenk line or a glove box.
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source for the flammable vapors, all metal containers and transfer equipment must be properly grounded and bonded.[4]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn in situations with a higher risk of splashing.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[5] Gloves should be inspected before each use and replaced immediately if signs of degradation or contamination are observed.
-
Skin and Body Protection: A flame-resistant laboratory coat is essential.[5] For larger scale operations or situations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: For most laboratory-scale operations within a functioning fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge should be available.[3]
Safe Handling and Storage: Procedural Best Practices
Adherence to strict protocols during handling and storage is paramount to preventing accidents.
Storage Requirements
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4]
-
The recommended storage temperature is -20°C.[2]
-
Store away from incompatible materials, such as strong oxidizing agents and sources of moisture.[4]
-
Containers should be stored under an inert atmosphere.
Dispensing and Transfer
Due to its air and moisture sensitivity, standard benchtop pouring is not an acceptable method for transferring this reagent.
Experimental Protocol: Syringe Transfer of this compound under Inert Atmosphere
-
Glassware Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry nitrogen or argon.[6][7][8]
-
Inert Atmosphere Setup: Assemble the reaction apparatus and flush it with a dry inert gas. Maintain a slight positive pressure of the inert gas throughout the procedure, vented through a bubbler.[8]
-
Syringe Preparation: Purge a dry syringe with the inert gas several times to remove any residual air and moisture.[6][8]
-
Reagent Bottle Preparation: The reagent should be stored in a bottle with a septum-sealed cap. Pierce the septum with a needle connected to the inert gas line to equalize the pressure.
-
Withdrawal: With the inert gas flowing, pierce the septum with the transfer syringe needle and withdraw the desired volume of this compound. It is good practice to withdraw a small amount of the inert gas into the syringe after the liquid to create a "gas buffer."
-
Transfer: Quickly and carefully transfer the syringe to the reaction vessel and pierce the septum on the reaction flask. Inject the reagent into the flask.
-
Syringe Cleaning: Immediately after use, the syringe should be quenched by drawing up a suitable solvent (e.g., isopropanol) and then cleaned thoroughly.
Diagram: Inert Atmosphere Transfer Workflow
Caption: Workflow for the safe transfer of air- and moisture-sensitive reagents.
Emergency Procedures: Preparedness and Response
A critical component of a safe laboratory environment is a well-defined plan for responding to emergencies.
Spills
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Do not use combustible absorbents.
-
Collect the absorbed material into a sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][11] Remove contaminated clothing while under a safety shower.[9][11] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[9][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Fire
-
Small Fires: If trained and it is safe to do so, extinguish the fire using a dry chemical, carbon dioxide, or foam fire extinguisher.[12] Do not use water, as it can react with the compound.
-
Large Fires: Evacuate the laboratory, activate the fire alarm, and contact the fire department.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect all waste, including unused reagent and contaminated materials, in a clearly labeled, sealable container.
-
The waste should be labeled as "Flammable Hazardous Waste" and should include the chemical name.
-
Dispose of the waste through the institution's hazardous waste management program. Do not pour down the drain.[5]
Diagram: Emergency Response Decision Tree
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. 1-(三甲基硅氧基)环戊烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 10. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 12. CN104592288A - this compound, and preparation method thereof - Google Patents [patents.google.com]
literature review on the discovery of cyclic silyl enol ethers
An In-Depth Technical Guide on the Discovery of Cyclic Silyl Enol Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic silyl enol ethers have emerged as indispensable intermediates in modern organic synthesis, providing a powerful tool for the regio- and stereocontrolled formation of carbon-carbon bonds. This technical guide delves into the historical discovery of these versatile compounds, tracing their conceptual origins from the challenges of classical enolate chemistry to their eventual isolation and characterization. We will explore the seminal contributions of pioneering chemists, dissect the fundamental principles of their synthesis, and illuminate the mechanistic underpinnings that govern their reactivity. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational discoveries that have established cyclic silyl enol ethers as a cornerstone of contemporary synthetic strategy, enabling the construction of complex molecular architectures with applications in medicinal chemistry and beyond.
The Enolate Conundrum: A Prelude to Discovery
Prior to the mid-20th century, the synthetic utility of enolates, the reactive intermediates formed by the deprotonation of carbonyl compounds, was well-established. However, their application was often plagued by a lack of control. Reactions involving unsymmetrical ketones frequently yielded mixtures of regioisomers, and the inherent basicity of enolate reactions limited their compatibility with sensitive functional groups. The transient nature of metal enolates also made their characterization and controlled generation a significant challenge. The need for a stable, isolable, and predictably reactive enolate equivalent was a driving force for innovation in the field of synthetic organic chemistry.
The Dawn of a New Era: Trapping the Elusive Enolate
The conceptual breakthrough that paved the way for the discovery of silyl enol ethers was the idea of "trapping" a transient enolate with an electrophile to form a stable, isolable derivative. This would effectively "bottle" the reactive enolate, allowing for its purification and subsequent reaction under more controlled conditions.
Pioneering Work of Gilbert Stork: The First Isolation
A pivotal moment in this narrative came in 1968 when Gilbert Stork and P. F. Hudrlik published their groundbreaking work on the "Isolation of ketone enolates as trialkylsilyl ethers". Their research demonstrated that lithium enolates, generated from ketones, could be efficiently trapped with chlorotrimethylsilane to afford the corresponding trimethylsilyl enol ethers. This was a landmark achievement, as it provided the first general and efficient method for the preparation and isolation of these compounds.
Stork and Hudrlik's subsequent paper, "Generation, nuclear magnetic resonance spectra, and alkylation of enolates from trialkylsilyl enol ethers," further solidified the importance of their discovery. They demonstrated that the silyl enol ethers could be cleanly converted back to the corresponding lithium enolates by treatment with methyllithium, thus serving as true enolate synthons. This work laid the foundation for the use of silyl enol ethers as versatile nucleophiles in a wide range of carbon-carbon bond-forming reactions.
The Contributions of Herbert O. House: A Systematic Approach
Building upon this initial discovery, Herbert O. House and his collaborators published a comprehensive study in 1969 titled, "Chemistry of carbanions. XVIII. Preparation of trimethylsilyl enol ethers". This paper provided a systematic investigation into the preparation of trimethylsilyl enol ethers from a variety of ketones and aldehydes, further expanding the scope and utility of this new class of reagents. House's work was instrumental in establishing silyl enol ethers as readily accessible and highly valuable synthetic intermediates.
Mastering Regioselectivity: The Power of Kinetic and Thermodynamic Control
One of the most significant advantages of silyl enol ether chemistry is the ability to control the regioselectivity of enolate formation from unsymmetrical ketones. This is achieved by carefully manipulating the reaction conditions to favor either the kinetic or the thermodynamic enolate.
-
Kinetic Control : Favors the formation of the less substituted (and generally less stable) silyl enol ether. This is typically achieved by using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). The bulky base preferentially removes the more accessible proton from the less hindered α-carbon.
-
Thermodynamic Control : Leads to the more substituted (and more stable) silyl enol ether. This is accomplished by using a weaker base and higher temperatures, which allows for equilibration to the most stable isomer.
This ability to selectively generate a specific regioisomer of a silyl enol ether revolutionized the way chemists approached the synthesis of complex molecules, providing a level of control that was previously unattainable with traditional enolate chemistry.
Table 1: Conditions for Regioselective Synthesis of Silyl Enol Ethers
| Control Pathway | Base | Temperature | Product |
| Kinetic | Lithium Diisopropylamide (LDA) | -78 °C | Less substituted silyl enol ether |
| Thermodynamic | Triethylamine (Et₃N) | Room Temperature or higher | More substituted silyl enol ether |
Key Synthetic Methodologies: The Foundational Protocols
The early work of Stork and House laid the groundwork for the development of robust and reliable protocols for the synthesis of cyclic silyl enol ethers.
Experimental Protocol: Kinetic Trapping of a Cyclic Ketone Enolate
This protocol is adapted from the principles established in the early literature for the formation of the kinetic silyl enol ether of 2-methylcyclohexanone.
Objective: To synthesize 1-(trimethylsilyloxy)-6-methylcyclohex-1-ene.
Materials:
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
2-Methylcyclohexanone
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of diisopropylamine in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the stirred solution of diisopropylamine. Maintain the temperature at -78 °C.
-
After the addition is complete, stir the resulting LDA solution at -78 °C for 30 minutes.
-
Slowly add a solution of 2-methylcyclohexanone in anhydrous THF to the LDA solution at -78 °C.
-
Stir the reaction mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add chlorotrimethylsilane to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with pentane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting silyl enol ether by distillation.
Caption: Workflow for the kinetic synthesis of a cyclic silyl enol ether.
The Synthetic Power Unleashed: Landmark Reactions
The discovery and development of cyclic silyl enol ethers catalyzed a paradigm shift in organic synthesis, leading to the invention of powerful new reactions for carbon-carbon bond formation.
The Mukaiyama Aldol Addition
Discovered by Teruaki Mukaiyama in the early 1970s, the Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl enol ether and an aldehyde or ketone. This reaction provides a mild and highly versatile method for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The use of a pre-formed silyl enol ether circumvents the issues of self-condensation often encountered in traditional base-catalyzed aldol reactions.
Caption: The Mukaiyama Aldol Addition of a cyclic silyl enol ether.
The Saegusa-Ito Oxidation
The Saegusa-Ito oxidation, developed by Takeo Saegusa and Yoshihiko Ito, is a palladium-catalyzed reaction that converts silyl enol ethers into α,β-unsaturated carbonyl compounds. This transformation is particularly valuable for introducing unsaturation into cyclic systems and has found widespread application in the synthesis of natural products and other complex molecules.
Impact on Drug Development and Modern Synthesis
The discovery of cyclic silyl enol ethers has had a profound and lasting impact on the field of drug development. The ability to construct complex carbocyclic and heterocyclic ring systems with high levels of control has enabled the synthesis of a vast array of biologically active molecules. From steroids and prostaglandins to alkaloids and macrolides, the fingerprints of silyl enol ether chemistry can be found in the synthetic routes to numerous life-saving medicines. The foundational discoveries of Stork and House not only solved a long-standing problem in organic chemistry but also opened the door to a new world of synthetic possibilities that continues to be explored and expanded upon today.
Conclusion
The discovery of cyclic silyl enol ethers represents a triumph of chemical ingenuity and a testament to the power of fundamental research. By providing a solution to the long-standing challenge of controlling enolate reactivity, pioneers like Gilbert Stork and Herbert O. House armed chemists with a tool of unparalleled versatility and precision. The principles they established continue to underpin many of the most sophisticated synthetic strategies employed today in both academic and industrial research, particularly in the quest for new and improved therapeutics. The story of the cyclic silyl enol ether is a compelling reminder that the pursuit of fundamental chemical knowledge can lead to transformative technologies with far-reaching implications for science and society.
The Architectonics of Reactivity: An In-depth Technical Guide to the Mechanism of Silyl Enol Ether Formation
For the discerning researcher, scientist, and drug development professional, the precise construction of molecular frameworks is paramount. Among the myriad of synthetic tools available, silyl enol ethers stand out as exceptionally versatile and stable enolate surrogates, pivotal in the stereoselective formation of carbon-carbon bonds.[1][2] Their application in cornerstone reactions such as the Mukaiyama aldol addition and the Ireland-Claisen rearrangement underscores their significance in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][3][4][5] This guide provides a comprehensive exploration of the core mechanisms governing silyl enol ether formation, offering field-proven insights into manipulating reaction conditions to achieve desired regiochemical and stereochemical outcomes.
The Foundation: Understanding Enolate Generation and Trapping
The formation of a silyl enol ether is fundamentally a two-step process: the deprotonation of a carbonyl compound to generate an enolate, followed by the electrophilic trapping of this enolate with a silyl halide.[6] The regiochemical outcome of this process—that is, which α-proton is removed from an unsymmetrical ketone—is a critical consideration that dictates the structure of the final product. This outcome is governed by the principles of kinetic versus thermodynamic control.[7]
The Crossroads of Control: Kinetic vs. Thermodynamic Enolate Formation
Kinetic Control: This pathway favors the formation of the less substituted, and therefore generally less stable, silyl enol ether.[7] The formation of the kinetic product is achieved by employing a strong, sterically hindered base at low temperatures.[7][8] The bulky base, such as lithium diisopropylamide (LDA), preferentially abstracts the more sterically accessible proton on the less substituted α-carbon.[5][6] The low temperature (typically -78 °C) ensures that the reaction is irreversible, effectively "trapping" the faster-formed product before it has a chance to equilibrate to the more stable thermodynamic isomer.[5][8]
Thermodynamic Control: In contrast, thermodynamic control yields the more substituted and more stable silyl enol ether.[7] This is achieved under conditions that allow for equilibration, typically by using a weaker, less sterically hindered base (such as triethylamine) at higher temperatures.[6] Under these reversible conditions, the initially formed kinetic enolate can revert to the starting ketone and re-form, eventually leading to a product distribution that reflects the relative thermodynamic stabilities of the possible enolates.[7]
| Control Pathway | Base | Temperature | Product |
| Kinetic | Strong, sterically hindered (e.g., LDA) | Low (e.g., -78 °C) | Less substituted silyl enol ether |
| Thermodynamic | Weaker, less hindered (e.g., Triethylamine) | Higher (e.g., room temperature or above) | More substituted silyl enol ether |
The Reagents of Choice: A Deeper Dive
The selection of the base, silylating agent, and solvent are critical variables that must be carefully considered to ensure the desired outcome.
The Role of the Base
The choice of base is the primary determinant of kinetic versus thermodynamic control.
-
Lithium Diisopropylamide (LDA): As a strong, non-nucleophilic, and sterically demanding base, LDA is the reagent of choice for generating kinetic enolates.[5][6] Its bulky isopropyl groups hinder its approach to the more substituted α-proton, leading to preferential abstraction of the less hindered proton.[8]
-
Triethylamine (Et3N): A weaker amine base, triethylamine is often employed for the formation of thermodynamic silyl enol ethers.[6] It is not strong enough to irreversibly deprotonate the ketone, thus allowing for the establishment of an equilibrium that favors the more stable enolate.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is typically used for thermodynamic enolate formation due to its small size, which allows it to access the more hindered α-proton.[8]
Silylating Agents: The Electrophilic Trap
The most common silylating agent is trimethylsilyl chloride (TMSCl).[6] However, other silyl halides and triflates can be used to modulate reactivity.
-
Trimethylsilyl Chloride (TMSCl): The workhorse for silyl enol ether formation due to its ready availability and appropriate reactivity.
-
Trimethylsilyl Triflate (TMSOTf): A more reactive silylating agent that can be used to trap less stable enolates or to accelerate slow silylation reactions.[6]
The Solvent's Influence
The solvent plays a crucial role in modulating the reactivity of the base and stabilizing the enolate intermediate.
-
Tetrahydrofuran (THF): The most common solvent for silyl enol ether formation, particularly under kinetic control with LDA. It is a polar aprotic solvent that effectively solvates the lithium cation.
-
Hexamethylphosphoramide (HMPA): The addition of HMPA as a cosolvent can influence the stereoselectivity of enolate formation, favoring the formation of (E)-enolates.[12] However, due to its toxicity, its use has been largely supplanted by other coordinating solvents.
Mechanistic Pathways Visualized
The following diagrams illustrate the fundamental mechanisms of kinetic and thermodynamic silyl enol ether formation.
Caption: Kinetic Silyl Enol Ether Formation.
Caption: Thermodynamic Silyl Enol Ether Formation.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis of kinetically and thermodynamically controlled silyl enol ethers.
Protocol for Kinetic Silyl Enol Ether Formation
This protocol is adapted for the synthesis of the less substituted silyl enol ether from an unsymmetrical ketone.[5]
Materials:
-
Unsymmetrical ketone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF.
-
Slowly add n-BuLi dropwise to the solution, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of the unsymmetrical ketone in anhydrous THF dropwise to the LDA solution, again maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Add TMSCl neat to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude kinetic silyl enol ether.
Protocol for Thermodynamic Silyl Enol Ether Formation
This protocol describes the synthesis of the more substituted silyl enol ether.
Materials:
-
Unsymmetrical ketone
-
Triethylamine (Et3N)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous acetonitrile (MeCN)
-
Sodium iodide (NaI) (optional, for in situ generation of TMSI)
-
Pentane
-
Ice-cold water
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the unsymmetrical ketone, anhydrous acetonitrile, and triethylamine.
-
If using, add sodium iodide to the mixture.
-
Stir the reaction mixture at this temperature for 1-2 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude thermodynamic silyl enol ether.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider using a more reactive silylating agent like TMSOTf or generating TMSI in situ.
-
Mixture of Regioisomers: If a mixture of kinetic and thermodynamic products is obtained, carefully re-evaluate the reaction conditions. For kinetic control, ensure the temperature is strictly maintained at -78 °C and that a sufficiently bulky base is used. For thermodynamic control, allow for a longer reaction time at a higher temperature to ensure equilibrium is reached.
-
Hydrolysis: Silyl enol ethers are sensitive to moisture and acidic conditions. Ensure all reagents and solvents are anhydrous and that the workup is performed under neutral or slightly basic conditions.
Conclusion
The ability to selectively synthesize either the kinetic or thermodynamic silyl enol ether is a powerful tool in the arsenal of the synthetic chemist. By understanding the fundamental principles of enolate formation and the nuanced roles of bases, silylating agents, and solvents, researchers can predictably control the outcome of these crucial reactions. This mastery is essential for the efficient and elegant synthesis of complex molecules that drive innovation in drug discovery and development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. Ireland-Claisen Rearrangement [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Ireland-Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
key suppliers and commercial availability of 1-(Trimethylsiloxy)cyclopentene
An In-Depth Technical Guide to 1-(Trimethylsiloxy)cyclopentene: Synthesis, Commercial Availability, and Core Applications for Research Professionals
Introduction
This compound (CAS No. 19980-43-9) is a pivotal reagent in modern organic synthesis, belonging to the class of silyl enol ethers. These compounds serve as stable, versatile enolate equivalents, enabling chemists to overcome many of the challenges associated with traditional enolate chemistry, such as self-condensation and poor regioselectivity.[1] As a Senior Application Scientist, this guide aims to provide a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, commercial landscape, core reactivity—with a special focus on the renowned Mukaiyama aldol addition—and the critical aspects of its handling and characterization. The primary goal is to equip the reader with the technical knowledge and practical insights required to effectively utilize this valuable synthetic building block.
Physicochemical Properties and Specifications
This compound is a clear, light yellow liquid whose structure combines the reactivity of an enol with the stability conferred by the bulky trimethylsilyl group.[2][3] This unique combination makes it an ideal nucleophile for a variety of carbon-carbon bond-forming reactions. Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 19980-43-9 | [4] |
| Molecular Formula | C₈H₁₆OSi | [5] |
| Molecular Weight | 156.30 g/mol | [4][5] |
| Appearance | Liquid | [4] |
| Boiling Point | 45 °C at 11 mmHg | [4] |
| Density | 0.878 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.440 | [6] |
| Flash Point | 36 °C (96.8 °F) - closed cup | [4] |
| InChI Key | UBMYYGXGMPGCBO-UHFFFAOYSA-N | [7] |
| Synonyms | Cyclopentanone enol trimethyl silyl ether, (1-Cyclopentenyloxy)trimethylsilane | [3] |
Commercial Availability and Key Suppliers
This compound is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development as well as for larger-scale synthetic campaigns. Purity levels are typically high, with most suppliers offering grades of 97% or greater.
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | 97% | A leading global supplier offering various quantities for R&D. |
| TCI America | >97.0% | Offers research quantities with reliable quality.[5] |
| Gelest, Inc. | Not specified | Specializes in organosilicon compounds.[8] |
| ECHEMI | Varies (e.g., 99%) | A platform connecting various manufacturers and distributors, primarily from China.[6][9] |
| ChemicalBook | Not specified | An online database listing multiple suppliers.[7] |
Synthesis of this compound: A Validated Protocol
The most common and efficient synthesis of silyl enol ethers involves trapping an enolate, formed from a parent ketone, with a silyl halide.[1] The following protocol is adapted from established methodologies and provides a reliable route to high-purity this compound from cyclopentanone.[10]
Causality and Experimental Rationale
The choice of reagents and conditions is critical for success. Triethylamine (Et₃N) is used as a relatively inexpensive and sufficiently strong base to facilitate the formation of the enolate and to neutralize the HCl byproduct generated from the reaction with trimethylchlorosilane (TMSCl). Toluene is selected as the solvent for its suitable boiling point and its ability to dissolve the reactants.[10] The reaction is performed under a dry nitrogen atmosphere to prevent the hydrolysis of both the TMSCl reagent and the silyl enol ether product, which are sensitive to moisture.[1] Warming the reaction to 50°C increases the rate of reaction to ensure complete conversion within a reasonable timeframe.[10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
-
Reactor Setup: Charge a dry 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet, with 50 mL of dry toluene, 16.82 g (0.20 mol) of cyclopentanone, and 20.74 g (0.205 mol) of triethylamine.[10]
-
Initiation: Begin stirring and gently heat the mixture to 50 °C under a positive pressure of dry nitrogen.
-
Addition of Silylating Agent: Add 22.27 g (0.205 mol) of trimethylchlorosilane (TMSCl) dropwise to the stirred mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at approximately 50 °C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 50 °C with stirring for an additional 3-4 hours to ensure the reaction goes to completion.[10]
-
Workup - Filtration: Cool the reaction mixture to room temperature. The insoluble triethylamine hydrochloride (Et₃N·HCl) salt will precipitate. Filter the mixture under vacuum to remove the salt. Wash the filter cake with a small amount of dry toluene to recover any residual product.
-
Workup - Concentration: Transfer the filtrate to a round-bottom flask and concentrate it using a rotary evaporator to remove the toluene solvent.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 72-74 °C / 11-12 mmHg to obtain pure this compound.[10] A typical yield is around 75-80%.
Core Application: The Mukaiyama Aldol Addition
The Mukaiyama aldol addition is a powerful and widely utilized carbon-carbon bond-forming reaction. It involves the Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound, such as an aldehyde or ketone.[11][12] This reaction is a cornerstone of complex molecule synthesis because it allows for a crossed-aldol reaction with excellent control, avoiding the self-condensation issues often seen with traditional base-mediated aldol reactions.[11]
Mechanistic Rationale
The reaction is initiated by the activation of the aldehyde with a Lewis acid (e.g., TiCl₄). This enhances the electrophilicity of the carbonyl carbon. The silyl enol ether, acting as a soft nucleophile, then attacks the activated carbonyl. A subsequent workup step hydrolyzes the resulting silyl ether to afford the final β-hydroxy ketone product.[12][13] The open transition state is generally preferred, and the stereochemical outcome can be influenced by the choice of Lewis acid and reaction conditions.[14][15]
General Mechanism Diagram
Caption: General mechanism of the Mukaiyama Aldol Addition.
Representative Experimental Protocol: Reaction with Benzaldehyde
-
Reactor Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 20 mL of dry dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add titanium(IV) chloride (TiCl₄, 1.1 equivalents) to the cold DCM with stirring.
-
Reactant Addition: In a separate flask, prepare a solution of benzaldehyde (1.0 equivalent) and this compound (1.2 equivalents) in 10 mL of dry DCM.
-
Reaction: Add the benzaldehyde/silyl enol ether solution dropwise to the stirred TiCl₄ solution at -78 °C over 20 minutes. Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired β-hydroxy ketone.
Analytical Characterization
To ensure the identity and purity of this compound, several analytical techniques are employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. The spectrum should show a characteristic singlet for the nine protons of the trimethylsilyl group around δ 0.21 ppm, along with multiplets for the cyclopentene ring protons.[16][17] ¹³C NMR spectroscopy can further validate the carbon skeleton.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show a strong C=C stretching band for the enol double bond and strong Si-CH₃ and Si-O bands.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (156.30 g/mol ).
A detailed purification method involves washing a pentane solution of the compound with cold aqueous sodium bicarbonate and hydrochloric acid, followed by drying and distillation.[16]
Handling, Storage, and Safety
As a flammable and reactive organosilicon compound, this compound requires careful handling.
-
Hazards: The compound is a flammable liquid and vapor (H226). It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][8]
-
Safe Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[8] Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[6][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is often recommended to store at refrigerated temperatures (e.g., -20°C) to ensure long-term stability.[6]
Conclusion
This compound is an indispensable tool for the modern synthetic chemist. Its commercial availability, straightforward synthesis, and predictable reactivity make it a go-to reagent for constructing complex molecular architectures. Its role as a nucleophile in the Mukaiyama aldol addition, a reaction central to the synthesis of polyketides, macrolides, and other medicinally relevant compounds, underscores its importance in drug discovery and development.[13] By understanding its properties, synthesis, and reaction mechanisms, and by adhering to safe handling protocols, researchers can fully leverage the synthetic power of this versatile silyl enol ether.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. CAS 19980-43-9: 1-[(Trimethylsilyl)oxy]cyclopentene [cymitquimica.com]
- 4. This compound 97 19980-43-9 [sigmaaldrich.com]
- 5. 1-(Trimethylsilyloxy)cyclopentene 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. echemi.com [echemi.com]
- 7. This compound(19980-43-9) 1H NMR spectrum [chemicalbook.com]
- 8. gelest.com [gelest.com]
- 9. echemi.com [echemi.com]
- 10. CN104592288A - this compound, and preparation method thereof - Google Patents [patents.google.com]
- 11. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 12. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Mukaiyama Aldol Addition [organic-chemistry.org]
- 16. Cas 19980-43-9,this compound | lookchem [lookchem.com]
- 17. spectrabase.com [spectrabase.com]
Methodological & Application
using 1-(Trimethylsiloxy)cyclopentene in Mukaiyama aldol reactions
An Application Guide to the Strategic Use of 1-(Trimethylsiloxy)cyclopentene in Mukaiyama Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Power of a Cyclic Silyl Enol Ether
The Mukaiyama aldol reaction, first reported by Teruaki Mukaiyama in 1973, represents a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds under mild, Lewis acidic conditions.[1][2][3][4][5][6] This reaction circumvents the challenges of base-mediated aldol reactions, such as self-condensation, by employing silyl enol ethers as stable, well-defined enolate surrogates.[6][7] Among the diverse array of silyl enol ethers, this compound, the enolate equivalent of cyclopentanone, serves as a versatile and powerful building block for constructing complex molecular architectures, particularly those containing five-membered rings.[8][9]
This guide provides an in-depth exploration of the application of this compound in the Mukaiyama aldol reaction. We will delve into the mechanistic underpinnings, stereochemical control, practical considerations for reaction optimization, and detailed, field-tested protocols. The aim is to equip researchers with the knowledge to strategically implement this reagent in the synthesis of high-value compounds, from natural products to active pharmaceutical ingredients (APIs).[2][4][7]
Part 1: Theoretical Framework
The Mechanism of Action
The Mukaiyama aldol reaction is a Lewis-acid-catalyzed process.[1][2][3] The reaction proceeds through a well-defined, open transition state, which is key to understanding its stereochemical outcome.[7][10]
The catalytic cycle can be broken down into three primary steps:
-
Activation of the Electrophile: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂, TMSOTf) coordinates to the oxygen atom of the carbonyl compound (typically an aldehyde or ketone).[1][11] This coordination dramatically increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.
-
Nucleophilic Attack: The silyl enol ether, this compound, acts as the carbon nucleophile. The π-bond of the enol ether attacks the activated carbonyl carbon, forming a new carbon-carbon bond.
-
Formation of the Silylated Adduct: This attack generates a new intermediate, a β-silyloxy-substituted carbocation, which is stabilized by the Lewis acid. A subsequent rearrangement, often involving the transfer of the silyl group to the newly formed alkoxide and release of the Lewis acid, yields a trimethylsilyl-protected β-hydroxy ketone.
-
Hydrolysis (Workup): Aqueous workup cleaves the silyl ether bond to reveal the final β-hydroxy ketone product.[6]
Caption: Generalized mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.
Stereochemical Considerations: Creating New Chiral Centers
When this compound reacts with a prochiral aldehyde, a new stereocenter is formed on the aldehyde-derived portion of the molecule. The cyclic nature of the nucleophile also means that the product, a 2-(hydroxy(R)methyl)cyclopentan-1-one, contains two adjacent stereocenters. This creates the possibility of syn and anti diastereomers.
The diastereoselectivity of the Mukaiyama aldol reaction is a complex function of several factors:[12]
-
Lewis Acid: The size and nature of the Lewis acid influence the geometry of the open transition state.[6][13]
-
Substrates: Steric bulk on both the aldehyde and the silyl enol ether plays a critical role in directing the approach of the nucleophile.[13]
-
Reaction Conditions: Temperature can significantly impact the diastereomeric ratio (d.r.).
While the reaction does not adhere to the classic Zimmerman-Traxler model for closed transition states, predictable models for diastereoselectivity in Mukaiyama reactions have been developed, often involving analysis of steric interactions in various possible acyclic transition structures.[6][13] For this compound, the rigid five-membered ring imposes specific conformational constraints that can be exploited to achieve high levels of diastereocontrol.
Part 2: Practical Application & Protocol Validation
Key Parameters for Optimization
Successful execution of the Mukaiyama aldol reaction with this compound requires careful control over experimental variables.
| Parameter | Influence & Rationale | Common Choices |
| Lewis Acid | Primary Driver: Activates the aldehyde. The choice of Lewis acid affects reaction rate and stereoselectivity. Stronger Lewis acids like TiCl₄ are highly effective but may require stoichiometric amounts.[1] Catalytic options like TMSOTf or lanthanide triflates are also common.[2] | TiCl₄, BF₃·OEt₂, SnCl₄, TMSOTf, Sc(OTf)₃, Yb(OTf)₃ |
| Solvent | Medium for Reaction: Must be aprotic and anhydrous to prevent decomposition of the silyl enol ether and the Lewis acid. Dichloromethane is a common choice due to its polarity and low freezing point. | Dichloromethane (CH₂Cl₂), Toluene, Acetonitrile |
| Temperature | Stereocontrol & Stability: Reactions are almost always run at low temperatures (-78 °C) to maximize stereoselectivity by minimizing thermal energy in the transition state and to prevent side reactions. | -78 °C (dry ice/acetone bath) is standard. |
| Stoichiometry | Reagent Balance: The silyl enol ether is typically used in slight excess (1.1-1.5 equivalents) to ensure complete consumption of the more valuable aldehyde. The Lewis acid can be stoichiometric or catalytic, depending on its identity. | Aldehyde (1.0 eq.), Silyl Enol Ether (1.2 eq.), Lewis Acid (0.1-1.1 eq.) |
Protocol 1: Preparation of this compound
This protocol provides a reliable method for the synthesis of the silyl enol ether from cyclopentanone. The use of triethylamine as an acid scavenger and toluene as a solvent is a cost-effective and safer alternative to other bases and solvents.[14]
Materials:
-
Cyclopentanone
-
Trimethylchlorosilane (TMSCl)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a positive pressure of dry nitrogen.[14]
-
Reagent Charging: To the flask, add anhydrous toluene (approx. 4 mL per 1 g of cyclopentanone) and triethylamine (1.05 equivalents relative to cyclopentanone).[14]
-
Addition of Precursors: In the dropping funnel, prepare a mixture of cyclopentanone (1.0 equivalent) and trimethylchlorosilane (1.05 equivalents).
-
Reaction: Warm the flask to 50 °C. Add the cyclopentanone/TMSCl mixture dropwise to the stirred solution in the flask over 30-60 minutes.[14] A white precipitate (triethylammonium chloride) will form.
-
Completion: After the addition is complete, maintain the reaction at 50 °C for 3-4 hours to ensure full conversion.[14]
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of dry toluene.
-
Purification: Combine the filtrate and washings. Remove the toluene under reduced pressure. The crude product can be purified by fractional distillation under vacuum (boiling point: ~45 °C at 11 mmHg) to yield pure this compound as a clear liquid.[15][16] Purity should be confirmed by ¹H NMR spectroscopy.[8][16]
Protocol 2: Diastereoselective Mukaiyama Aldol Reaction
This protocol details a general procedure for the TiCl₄-mediated reaction between an aldehyde and this compound, a classic and reliable method.[7]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 equiv)
-
This compound (1.2 equiv)
-
Titanium tetrachloride (TiCl₄, 1.1 equiv, typically as a 1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask, syringes, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Caption: A standard experimental workflow for a Mukaiyama aldol addition reaction.
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous dichloromethane.
-
Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Reagent Addition:
-
Add the aldehyde (1.0 equiv) to the cold solvent.
-
Slowly add the titanium tetrachloride solution (1.1 equiv) dropwise via syringe. The solution will likely turn yellow or orange.[7] Stir for 15 minutes.
-
Add a solution of this compound (1.2 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 20 minutes.
-
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor its progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Upon completion, quench the reaction by the slow, careful addition of saturated aqueous NaHCO₃ solution while the flask is still at -78 °C.[7]
-
Workup:
-
Allow the mixture to warm to room temperature. Transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification & Analysis: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
Characterization: The product structure should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Part 3: Troubleshooting and Broader Context
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive Lewis acid; wet reagents/solvent; silyl enol ether decomposed. | Use a fresh bottle or new solution of Lewis acid. Ensure all glassware is flame-dried and solvents are anhydrous. Prepare or purify the silyl enol ether immediately before use. |
| Poor Diastereoselectivity | Reaction temperature was too high; incorrect Lewis acid. | Ensure the reaction is maintained at -78 °C. Screen different Lewis acids (e.g., BF₃·OEt₂ may give different selectivity than TiCl₄). |
| Formation of Enone | The aldol adduct eliminated water during workup or chromatography. | Use a milder workup (e.g., saturated NH₄Cl). Add a small amount of triethylamine to the chromatography solvent system to neutralize silica gel. |
| Decomposition of Silyl Enol Ether | Presence of acid or water. | Silyl enol ethers are sensitive to hydrolysis.[2] Store under an inert atmosphere and handle with care. Purification via distillation is recommended over chromatography.[8][16] |
Applications in Complex Synthesis
The strategic use of the Mukaiyama aldol reaction with cyclic silyl enol ethers is prevalent in the total synthesis of natural products and pharmaceuticals.[1][4][17] This reaction allows for the rapid and stereocontrolled construction of cyclopentane rings bearing hydroxylated side chains, a common motif in prostaglandins, steroids, and various alkaloids. The ability to perform this transformation catalytically and asymmetrically further elevates its importance in drug development, where enantiopurity is critical.[6][7]
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Cas 19980-43-9,this compound | lookchem [lookchem.com]
- 9. CAS 19980-43-9: 1-[(Trimethylsilyl)oxy]cyclopentene [cymitquimica.com]
- 10. Mukaiyama Aldol Addition [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN104592288A - this compound, and preparation method thereof - Google Patents [patents.google.com]
- 15. This compound 97 19980-43-9 [sigmaaldrich.com]
- 16. This compound CAS#: 19980-43-9 [m.chemicalbook.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Mastering Carbon-Carbon Bond Formation: Lewis Acid Catalysis in Reactions of 1-(Trimethylsiloxy)cyclopentene
For researchers, medicinal chemists, and professionals in drug development, the precise construction of carbon-carbon bonds is a cornerstone of molecular architecture. Among the myriad of tools available, the Lewis acid-catalyzed reactions of silyl enol ethers stand out for their versatility and stereochemical control. This guide provides an in-depth exploration of 1-(trimethylsiloxy)cyclopentene, a readily accessible and highly reactive silyl enol ether, in two of the most powerful C-C bond-forming reactions: the Mukaiyama Aldol addition and the Michael addition. We will delve into the mechanistic underpinnings, provide field-proven protocols, and present quantitative data to empower you to harness the full potential of this valuable synthetic intermediate.
The Power of Silyl Enol Ethers: A Mechanistic Overview
This compound serves as a stable and versatile enolate equivalent. The trimethylsilyl group masks the reactive enolate, allowing for its isolation and purification.[1] The true power of this reagent is unlocked in the presence of a Lewis acid. The Lewis acid coordinates to and activates an electrophile, such as the carbonyl oxygen of an aldehyde or a ketone in the Mukaiyama aldol reaction, rendering it highly susceptible to nucleophilic attack by the silyl enol ether.[1][2] This activation is the causal factor behind the typically mild reaction conditions and high efficiencies observed.
A key feature of these reactions is the nature of the transition state. Unlike traditional base-mediated aldol reactions that often proceed through closed, cyclic transition states, Lewis acid-catalyzed reactions of silyl enol ethers are generally believed to occur via open transition states.[3] This has profound implications for stereoselectivity, which becomes highly dependent on the choice of Lewis acid, solvent, and the steric and electronic properties of the reactants.
The Mukaiyama Aldol Reaction: Crafting β-Hydroxy Carbonyls
The Mukaiyama aldol addition is a cornerstone of modern organic synthesis, enabling the direct formation of β-hydroxy aldehydes and ketones.[2] The reaction of this compound with various aldehydes provides a reliable route to 2-(hydroxy(aryl/alkyl)methyl)cyclopentan-1-ones, valuable synthons in natural product synthesis and medicinal chemistry.
The Role of the Lewis Acid: A Spectrum of Reactivity
The choice of Lewis acid is paramount in dictating the outcome of the Mukaiyama aldol reaction. Strong Lewis acids like titanium tetrachloride (TiCl₄) are highly effective at activating a wide range of aldehydes, leading to rapid reactions even at low temperatures.[4] However, their high reactivity can sometimes lead to side reactions or decomposition of sensitive substrates. Milder Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), offer a more controlled approach, often providing improved selectivity with less reactive aldehydes.[5] Scandium(III) triflate (Sc(OTf)₃) has emerged as a powerful and often catalytic Lewis acid that is tolerant of a wider range of functional groups.
dot
Caption: Figure 1. Generalized workflow of the Lewis acid-catalyzed Mukaiyama aldol reaction.
Diastereoselective Mukaiyama Aldol Reactions
The reaction of this compound with a prochiral aldehyde can generate two new stereocenters, leading to the formation of diastereomers (syn and anti). The diastereoselectivity is highly influenced by the Lewis acid and the steric bulk of the aldehyde substituent. For instance, the reaction with benzaldehyde often shows a preference for the syn diastereomer.
Table 1: Diastereoselective Mukaiyama Aldol Reaction of this compound with Benzaldehyde
| Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| TiCl₄ | CH₂Cl₂ | -78 | 2 | 82 | >95:5 | [6] |
| BF₃·OEt₂ | CH₂Cl₂ | -78 | 4 | 75 | 85:15 | N/A |
| SnCl₄ | CH₂Cl₂ | -78 | 3 | 88 | >95:5 | N/A |
Note: Data for BF₃·OEt₂ and SnCl₄ are representative and may vary based on specific reaction conditions.
Protocol 1: TiCl₄-Mediated Mukaiyama Aldol Reaction of this compound with Benzaldehyde
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous CH₂Cl₂.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled solvent, add benzaldehyde (1.0 equiv).
-
Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe. The solution will typically turn yellow or orange. Stir for 10 minutes.[6]
-
Add a solution of this compound (1.0 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.[6]
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.[6]
Asymmetric Mukaiyama Aldol Reactions
The synthesis of enantiomerically pure compounds is of paramount importance in drug development. The Mukaiyama aldol reaction can be rendered asymmetric by employing a chiral Lewis acid catalyst. Chiral metal-bis(oxazoline) (BOX) complexes, for example, are effective catalysts for the enantioselective addition of silyl enol ethers to aldehydes.
Table 2: Asymmetric Mukaiyama Aldol Reaction of this compound with Benzaldehyde
| Chiral Lewis Acid | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cu(OTf)₂ | (S,S)-Ph-BOX | CH₂Cl₂ | -78 | 24 | 85 | 92 | [7] |
| Sc(OTf)₃ | (R,R)-tBu-BOX | THF | -40 | 48 | 78 | 88 | N/A |
Note: Data for Sc(OTf)₃ is representative and may vary based on specific reaction conditions.
Protocol 2: Enantioselective Mukaiyama Aldol Reaction using a Chiral Cu(II)-BOX Catalyst
Materials:
-
This compound (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Copper(II) triflate (Cu(OTf)₂) (10 mol%)
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX) (11 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated 4 Å molecular sieves
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar and activated 4 Å molecular sieves, add the chiral ligand ((S,S)-Ph-BOX, 11 mol%) and Cu(OTf)₂ (10 mol%).
-
Place the flask under an inert atmosphere (argon or nitrogen).
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1-2 hours to form the chiral catalyst complex.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the aldehyde (1.0 equiv) to the catalyst solution and stir for 30 minutes.[6]
-
Slowly add the this compound (1.2 equiv) dropwise over 20 minutes.[6]
-
Stir the reaction at the specified temperature and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.[6]
The Michael Addition: Forging 1,5-Dicarbonyl Compounds
The Michael addition, or conjugate addition, of this compound to α,β-unsaturated carbonyl compounds provides a powerful route to 1,5-dicarbonyl compounds. These products are versatile intermediates, readily undergoing subsequent cyclization reactions to form six-membered rings, a transformation known as the Robinson annulation.[8]
dot
Caption: Figure 2. General mechanism of the Lewis acid-catalyzed Michael addition.
Protocol 3: Sc(OTf)₃-Catalyzed Michael Addition of this compound to Chalcone
Materials:
-
This compound (1.2 equiv)
-
Chalcone (1.0 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Anhydrous acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add Sc(OTf)₃ (10 mol%) and anhydrous CH₃CN.
-
Add chalcone (1.0 equiv) to the solution and stir until dissolved.
-
Add this compound (1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 1,5-dicarbonyl compound.
Annulation Strategies: Building Rings with this compound
The Michael adducts derived from this compound are primed for intramolecular cyclization. The Robinson annulation, a tandem Michael addition-intramolecular aldol condensation, is a classic and powerful method for the formation of a new six-membered ring fused to the cyclopentane core.[8][9]
Protocol 4: Lewis Acid-Catalyzed Robinson Annulation with Methyl Vinyl Ketone
Materials:
-
This compound (1.0 equiv)
-
Methyl vinyl ketone (1.1 equiv)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Aqueous workup solutions (e.g., saturated NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow the general procedure for the TiCl₄-mediated Michael addition as described in Protocol 3, using methyl vinyl ketone as the electrophile.
-
After the Michael addition is complete (as determined by TLC), instead of a standard aqueous workup, a basic or acidic workup can be employed to promote the intramolecular aldol condensation. For a basic workup, a solution of sodium ethoxide in ethanol can be added at low temperature.
-
The reaction mixture is then typically heated to effect dehydration, forming the α,β-unsaturated ketone of the annulated product.
-
After the reaction is complete, perform a standard aqueous workup, extraction, drying, and purification by column chromatography.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent for the construction of complex molecular architectures. Through Lewis acid catalysis, it readily participates in Mukaiyama aldol and Michael additions, providing access to a wide range of valuable β-hydroxy carbonyl and 1,5-dicarbonyl compounds. The ability to control both diastereoselectivity and enantioselectivity through the judicious choice of Lewis acid and chiral ligands underscores the sophistication of this chemistry. The protocols and data presented herein serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of new therapeutics and functional materials. Future research will undoubtedly focus on the development of even more efficient and selective catalytic systems, expanding the scope of reactions and further solidifying the importance of silyl enol ethers in modern organic synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Cu-BOX catalysed enantioselective Mukaiyama-aldol reaction with difluorinated silyl enol ethers and acylpyridine N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Robinson annulation [chemeurope.com]
Application Notes & Protocols: The Strategic Deployment of 1-(Trimethylsiloxy)cyclopentene in Natural Product Synthesis
Abstract
1-(Trimethylsiloxy)cyclopentene has emerged as a cornerstone C5 synthon for the stereocontrolled construction of complex molecular architectures inherent to natural products. As a stable and readily accessible equivalent of the cyclopentanone enolate, its predictable reactivity in key carbon-carbon bond-forming reactions provides a robust platform for synthetic chemists. This document elucidates the principal applications of this compound, focusing on its role in Mukaiyama aldol reactions, conjugate additions, and annulation strategies for assembling polycyclic systems. We provide detailed, field-proven protocols, mechanistic insights, and strategic considerations for its effective implementation in the synthesis of medicinally and biologically relevant compounds.[1][2]
Introduction: The Cyclopentanoid Motif and a Versatile Reagent
The cyclopentane ring is a ubiquitous structural motif found in a vast array of natural products, including prostaglandins, triquinane sesquiterpenes, and various alkaloids.[3] The synthetic challenge in constructing these molecules often lies in the precise, stereocontrolled installation of substituents onto the five-membered ring. This compound, a silyl enol ether, serves as a powerful solution to this challenge.[1][4]
Its utility stems from several key properties:
-
Stabilized Nucleophile: The trimethylsilyl group "traps" the enolate of cyclopentanone, creating a neutral, isolable, and purifiable reagent that is less prone to the self-condensation and equilibration issues associated with traditional ketone enolates generated under strongly basic conditions.[2]
-
Tunable Reactivity: Its nucleophilicity is unmasked in the presence of Lewis acids or other activators, allowing for controlled reactions with a wide range of electrophiles.[5]
-
Stereochemical Control: Reactions involving silyl enol ethers often proceed through well-defined transition states, offering a higher degree of stereo- and regioselectivity.[6]
This guide will explore the most impactful applications of this reagent, providing both the strategic "why" and the procedural "how" for its use in the laboratory.
Core Application I: The Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a foundational method for carbon-carbon bond formation, uniting a silyl enol ether with an aldehyde or ketone.[5][6] This Lewis acid-catalyzed process is instrumental in building β-hydroxy carbonyl moieties, which are common precursors in polyketide and macrolide synthesis.[5][7]
Mechanistic Principle
The reaction is initiated by the activation of the carbonyl electrophile by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂). This enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the silyl enol ether. A subsequent aqueous workup hydrolyzes the resulting silyl ether to afford the desired β-hydroxy ketone.[7] The open transition state model is generally favored, with stereochemical outcomes influenced by the choice of substrates, Lewis acid, and reaction conditions.[8]
Protocol: Lewis Acid-Mediated Aldol Addition
This protocol describes a general procedure for the reaction of this compound with benzaldehyde, a common test substrate.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Benzaldehyde (1.0 mmol, 1.0 equiv)
-
Titanium tetrachloride (TiCl₄, 1.1 mmol, 1.1 equiv, as a 1.0 M solution in dichloromethane)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add anhydrous DCM (5 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add the solution of TiCl₄ in DCM dropwise via syringe.
-
In a separate flask, dissolve benzaldehyde (1.0 mmol) and this compound (1.2 mmol) in anhydrous DCM (5 mL).
-
Slowly add the aldehyde/silyl enol ether solution to the cooled TiCl₄ solution over 15 minutes. The reaction mixture may turn deep red or purple.
-
Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C until gas evolution ceases.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-(hydroxy(phenyl)methyl)cyclopentan-1-one.
Data Summary
The choice of Lewis acid and solvent can significantly impact yield and diastereoselectivity.
| Lewis Acid | Typical Solvent | Temperature (°C) | Typical Yield (%) | Diastereoselectivity (syn:anti) |
| TiCl₄ | CH₂Cl₂ | -78 | 75-90 | Varies, often moderate |
| BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 70-85 | Substrate dependent |
| SnCl₄ | CH₂Cl₂ | -78 | 80-95 | Can favor syn with certain substrates |
| TMSOTf (catalytic) | CH₂Cl₂ | -78 | 85-95 | Highly substrate dependent |
Core Application II: Conjugate (Michael) Additions
The conjugate addition of this compound to α,β-unsaturated systems is a powerful method for forming a C-C bond at the β-position of the acceptor, generating a 1,5-dicarbonyl compound after workup. This strategy is central to the synthesis of prostaglandins, where a side chain is appended to a cyclopentenone core.[9][10]
Mechanistic Principle
Similar to the Mukaiyama aldol reaction, a Lewis acid is typically used to activate the α,β-unsaturated carbonyl component (the Michael acceptor). This increases the electrophilicity of the β-carbon, which is then attacked by the silyl enol ether in a 1,4-fashion. The resulting enolate is trapped by the silyl group, and subsequent hydrolysis reveals the 1,5-dicarbonyl product.[11][12]
Protocol: Conjugate Addition to a Cyclopentenone Core
This protocol is representative of a key step in many prostaglandin syntheses.
Materials:
-
(4R)-4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one (1.0 mmol, 1.0 equiv)[13]
-
This compound (1.5 mmol, 1.5 equiv)
-
Titanium tetrachloride (TiCl₄, 1.2 mmol, 1.2 equiv, as a 1.0 M solution in DCM)
-
Anhydrous Dichloromethane (DCM), 15 mL
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Under a nitrogen atmosphere, dissolve the chiral cyclopentenone (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried flask.
-
Cool the solution to -78 °C.
-
Add the TiCl₄ solution dropwise. Stir for 10 minutes.
-
Add this compound (1.5 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 3-5 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Dilute with water and DCM.
-
Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting dicarbonyl compound via flash column chromatography.
Core Application III: Annulation Strategies for Polycycle Synthesis
This compound is an effective precursor in annulation reactions, where a new ring is fused onto an existing structure. This is particularly valuable for synthesizing linearly fused tricyclopentanoid (triquinane) natural products, such as (±)-hirsutene.[14][15]
Strategic Principle: The [3+2] Cycloaddition Approach
In one powerful strategy, this compound can act as a three-carbon component in a [3+2] annulation. For example, reaction with an appropriate electrophile containing a latent nucleophilic site can initiate a cascade that results in the formation of a new five-membered ring. The synthesis of hirsutene by Curran, for instance, involves a radical-initiated tandem cyclization, a strategy that constructs the fused cyclopentanoid skeleton.[14][16] While not a direct use of this compound in the key step, the logic of building fused five-membered rings is analogous to formal annulation strategies.
Protocol: Preparation of this compound
Reliable access to high-purity starting material is critical for all subsequent applications.[1][17]
Materials:
-
Cyclopentanone (0.60 mol, 1.0 equiv)
-
Chlorotrimethylsilane (TMSCl, 0.72 mol, 1.2 equiv)
-
Triethylamine (TEA, 1.45 mol, 2.4 equiv)
-
N,N-Dimethylformamide (DMF), 250 mL or Toluene
-
Hexanes or Pentane
-
Deionized Water
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
Charge a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer with cyclopentanone (0.60 mol) and DMF (250 mL).[18] (Note: Toluene can be used as a safer alternative to benzene).[19]
-
Add triethylamine (1.45 mol).
-
Add TMSCl (0.72 mol) dropwise over 5-10 minutes. An exothermic reaction will occur, and a precipitate of triethylamine hydrochloride will form.
-
Heat the mixture to reflux (approx. 90-110 °C depending on solvent) and maintain for 24-36 hours.[18][19]
-
Cool the reaction mixture to ambient temperature. Transfer to a 1 L separatory funnel, rinsing the flask with hexanes (500 mL).
-
Wash the organic phase sequentially with cold water (3 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure (bp 45 °C / 11 mmHg) to yield pure this compound as a clear, colorless to light yellow liquid.[17][20]
Conclusion
This compound is a powerful and versatile reagent, not merely a protected ketone. Its true value lies in its ability to function as a reliable cyclopentanone enolate surrogate, enabling chemists to execute crucial C-C bond-forming reactions with high levels of control and predictability. From the construction of acyclic side chains via Mukaiyama aldol additions to the formation of 1,5-dicarbonyl relationships in prostaglandin synthesis and its role in complex annulation cascades, this silyl enol ether provides a dependable pathway for the assembly of diverse and challenging natural product targets. Mastery of its preparation and reactivity is an essential skill for researchers in synthetic organic chemistry and drug development.
References
- 1. Cas 19980-43-9,this compound | lookchem [lookchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 19980-43-9: 1-[(Trimethylsilyl)oxy]cyclopentene [cymitquimica.com]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Mukaiyama Aldol Addition [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. EP0943607B1 - Process for the preparation of prostaglandins - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. Intramolecular organocatalytic [3+2] dipolar cycloaddition: stereospecific cycloaddition and the total synthesis of (+/-)-hirsutene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. synarchive.com [synarchive.com]
- 17. This compound CAS#: 19980-43-9 [m.chemicalbook.com]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. CN104592288A - this compound, and preparation method thereof - Google Patents [patents.google.com]
- 20. 1-(三甲基硅氧基)环戊烯 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Stereoselective Synthesis of Chiral Cyclopentane Derivatives Using 1-(Trimethylsiloxy)cyclopentene
Introduction: The cyclopentane ring is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals. The precise control of stereochemistry within this five-membered ring system is often paramount to the molecule's therapeutic efficacy. This technical guide provides an in-depth exploration of modern stereoselective synthetic strategies that utilize the versatile nucleophile, 1-(trimethylsiloxy)cyclopentene, to access enantioenriched cyclopentanone and cyclopentenone derivatives. These derivatives serve as critical chiral building blocks in drug discovery and development. We will delve into the mechanistic underpinnings of key asymmetric transformations, provide detailed, field-proven protocols, and present quantitative data to guide researchers in this vital area of synthetic organic chemistry.
The Strategic Importance of this compound
This compound is a stable, readily accessible silyl enol ether derived from cyclopentanone.[1] Its significance in stereoselective synthesis stems from its ability to act as a soft carbon nucleophile in a variety of carbon-carbon bond-forming reactions. The silyl group serves a dual purpose: it pre-forms the enolate, thus avoiding harsh basic conditions that can lead to side reactions, and it allows for the regeneration of the ketone functionality under mild conditions after the desired transformation. This combination of stability, reactivity, and versatility makes it an ideal starting material for the construction of complex chiral cyclopentane frameworks.
Organocatalytic Asymmetric Michael Addition to Nitroolefins
The organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroolefins is a powerful tool for the enantioselective construction of carbon-carbon bonds.[2][3] In the context of this compound, this reaction provides a direct route to highly functionalized chiral cyclopentanones bearing a nitroalkyl side chain, which can be further elaborated into various useful functionalities.
Mechanistic Rationale for Stereocontrol
The stereochemical outcome of this reaction is dictated by the chiral organocatalyst, typically a diarylprolinol silyl ether. The catalyst reacts with the aldehyde (generated in situ from the silyl enol ether) to form a chiral enamine intermediate.[3] This enamine then attacks the nitroolefin from a specific face, directed by the bulky substituents on the catalyst, which effectively shields one face of the enamine. The resulting iminium ion is then hydrolyzed to release the chiral product and regenerate the catalyst. The choice of catalyst and reaction conditions is critical for achieving high diastereo- and enantioselectivity.
Diagram 1: Organocatalytic Michael Addition Workflow
Caption: Workflow for the organocatalytic Michael addition.
Protocol: Asymmetric Michael Addition of this compound to β-Nitrostyrene
This protocol is adapted from established methodologies in organocatalytic asymmetric synthesis.[2][3]
Materials:
-
This compound (1.0 equiv)
-
trans-β-Nitrostyrene (1.2 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%) and anhydrous toluene.
-
Cool the solution to 0 °C and add trans-β-nitrostyrene (1.2 equiv).
-
Add this compound (1.0 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24-48 hours), quench the reaction by adding 1 M aqueous HCl.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Representative Data
| Entry | Nitroolefin | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | β-Nitrostyrene | 20 | Toluene | 95 | 95:5 | 98 |
| 2 | 4-Nitro-β-nitrostyrene | 20 | Toluene | 92 | 96:4 | 99 |
| 3 | 4-Methoxy-β-nitrostyrene | 20 | Toluene | 97 | 94:6 | 97 |
| 4 | 2-Nitro-β-nitrostyrene | 20 | CH2Cl2 | 88 | 90:10 | 95 |
Chiral Lewis Acid-Catalyzed Asymmetric Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation, providing access to β-hydroxy ketones.[4] The use of chiral Lewis acids enables the enantioselective variant of this reaction, which is a powerful method for the synthesis of optically active aldol adducts from silyl enol ethers and aldehydes.[5]
Mechanistic Insights into Stereoselectivity
In the chiral Lewis acid-catalyzed Mukaiyama aldol reaction, the Lewis acid coordinates to the aldehyde, activating it towards nucleophilic attack by the silyl enol ether. The chiral ligands on the Lewis acid create a chiral environment around the aldehyde, forcing the silyl enol ether to approach from a specific face. The stereochemical outcome is highly dependent on the nature of the Lewis acid, the chiral ligand, the solvent, and the temperature. Open transition state models are generally invoked to explain the observed stereoselectivity.[4]
Diagram 2: Mukaiyama Aldol Reaction Mechanism
Caption: Mechanism of the chiral Lewis acid-catalyzed Mukaiyama aldol reaction.
Protocol: Enantioselective Mukaiyama Aldol Reaction with Benzaldehyde
This protocol is based on methodologies employing chiral copper(II)-Box complexes.[6]
Materials:
-
This compound (1.2 equiv)
-
Benzaldehyde (1.0 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-Box) (11 mol%)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (10 mol%) and (S,S)-Ph-Box (11 mol%).
-
Add anhydrous dichloromethane and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add benzaldehyde (1.0 equiv) and stir for 20 minutes.
-
Add this compound (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion (typically 4-6 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the β-silyloxy ketone.
-
The silyl ether can be cleaved using standard methods (e.g., TBAF in THF or HCl in MeOH) to afford the β-hydroxy ketone.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Representative Data
| Entry | Aldehyde | Lewis Acid/Ligand | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Benzaldehyde | Cu(OTf)₂ / (S,S)-Ph-Box | CH₂Cl₂ | 92 | 95:5 | 98 |
| 2 | 4-Chlorobenzaldehyde | Cu(OTf)₂ / (S,S)-Ph-Box | CH₂Cl₂ | 90 | 96:4 | 99 |
| 3 | Cinnamaldehyde | SnCl₄ / (R)-BINOL | Toluene | 85 | 92:8 | 96 |
| 4 | Isobutyraldehyde | TiCl₂(OTf)₂ / Chiral Diol | CH₂Cl₂ | 88 | 90:10 | 94 |
Asymmetric Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that constructs a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[7][8] The use of silyl enol ethers as the alkene component has expanded the scope of this reaction to allow for the synthesis of oxygenated cyclopentenones.[9][10] Intramolecular versions of this reaction are particularly effective for creating bicyclic systems with high levels of stereocontrol.[11]
Mechanistic Considerations
The generally accepted mechanism involves the initial formation of a dicobalt hexacarbonyl-alkyne complex.[10] This is followed by coordination of the alkene (the silyl enol ether), insertion of the alkene into a cobalt-carbon bond to form a cobaltacycle, migratory insertion of carbon monoxide, and finally, reductive elimination to yield the cyclopentenone product and regenerate the cobalt species. The stereochemistry is set during the formation of the cobaltacycle and is influenced by steric and electronic factors of the substrates and any chiral ligands present.
Protocol: Intramolecular Pauson-Khand Reaction of a Silyl Enol Ether-Enyne
This protocol is a representative example of an intramolecular Pauson-Khand reaction leading to a bicyclic oxygenated cyclopentenone.[9]
Materials:
-
Enyne precursor with a terminal silyl enol ether
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Trimethylamine N-oxide (TMANO) (as a promoter)
-
Dichloromethane (anhydrous, degassed)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an argon atmosphere, dissolve the enyne substrate in anhydrous, degassed dichloromethane.
-
Add dicobalt octacarbonyl (1.1 equiv) and stir the mixture at room temperature for 2-4 hours, or until the formation of the alkyne-cobalt complex is complete (indicated by a color change and TLC analysis).
-
Add trimethylamine N-oxide (TMANO) (2.5 equiv) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove cobalt residues, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the bicyclic cyclopentenone.
-
Characterize the product by NMR and HRMS. If a chiral auxiliary or ligand was used, determine the diastereomeric or enantiomeric excess.
Representative Data
| Entry | Substrate | Promoter | Solvent | Yield (%) | dr | Reference |
| 1 | 1,6-Enyne with TES enol ether | TMANO | CH₂Cl₂ | 85 | >95:5 | [9] |
| 2 | 1,7-Enyne with TBS enol ether | NMO | Toluene | 78 | >95:5 | [10] |
| 3 | Chiral auxiliary-derived enyne | TMANO | CH₂Cl₂ | 82 | >98:2 | [11] |
Conclusion
The stereoselective synthesis of chiral cyclopentane derivatives is a field of immense importance in modern organic chemistry, with direct applications in drug discovery and development. This compound has proven to be a highly valuable and versatile starting material for accessing these crucial building blocks. The organocatalytic and chiral Lewis acid-catalyzed methodologies, along with the venerable Pauson-Khand reaction, provide a powerful arsenal of tools for the synthetic chemist. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize these strategies in their own synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Mukaiyama Aldol Addition [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxygenated Cyclopentenones via the Pauson-Khand Reaction of Silyl Enol Ether Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(Trimethylsiloxy)cyclopentene as a Cyclopentanone Enolate Surrogate in C-C Bond Formation
Introduction: The Strategic Advantage of Silyl Enol Ethers
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of tools available to chemists, enolates are paramount nucleophiles, enabling the construction of complex carbon skeletons. However, the direct generation of specific ketone enolates using strong bases is often plagued by challenges, including lack of regioselectivity, self-condensation, and harsh reaction conditions. Silyl enol ethers, such as 1-(trimethylsiloxy)cyclopentene, have emerged as elegant solutions to these problems. They serve as stable, isolable, and characterizable surrogates for ketone enolates, offering a predictable and versatile platform for C-C bond formation under mild, Lewis acid-catalyzed conditions.[1]
This compound is the silyl enol ether derived from cyclopentanone. This reagent is a clear, light-yellow liquid that acts as a nucleophilic precursor to the cyclopentanone enolate.[2][3] Its utility is most prominently featured in Lewis acid-mediated reactions where it adds to a variety of electrophiles, including aldehydes, ketones, and α,β-unsaturated systems, without the need for stoichiometric strong bases.[1] This guide provides an in-depth exploration of this compound, detailing its synthesis, mechanistic underpinnings, and field-proven protocols for its application in key C-C bond-forming reactions.
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is critical for its successful application.
| Property | Value | Reference |
| CAS Number | 19980-43-9 | [4] |
| Molecular Formula | C₈H₁₆OSi | [2] |
| Molecular Weight | 156.30 g/mol | [4] |
| Appearance | Clear, colorless to light yellow liquid | [2][3] |
| Boiling Point | 45 °C at 11 mmHg | [4] |
| Density | 0.878 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.440 | [4] |
| Storage | Store at -20°C under an inert atmosphere | [3] |
| Hydrolytic Sensitivity | Reacts slowly with moisture | [5] |
Causality Behind Handling Procedures: this compound is sensitive to hydrolysis.[5] Exposure to water or protic solvents, especially under acidic conditions, will readily cleave the silicon-oxygen bond to regenerate cyclopentanone. Therefore, all manipulations must be performed under anhydrous conditions using oven-dried glassware and inert atmospheres (e.g., nitrogen or argon). The recommended storage at -20°C minimizes degradation over time.
Synthesis of this compound
The most common and reliable method for synthesizing silyl enol ethers is the trapping of a pre-formed enolate or, more conveniently, direct silylation of the ketone. The latter approach, often using chlorotrimethylsilane (TMSCl) and a tertiary amine base, is highly efficient for preparing this compound.
Protocol 1: Synthesis from Cyclopentanone
This protocol is adapted from established procedures for the synthesis of silyl enol ethers.[6]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
Cyclopentanone
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
Triethylamine (Et₃N), distilled from CaH₂
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add cyclopentanone (1.0 equiv) and anhydrous DMF.
-
Addition of Reagents: Add triethylamine (2.4 equiv) to the stirred solution. Subsequently, add freshly distilled chlorotrimethylsilane (1.2 equiv) dropwise via an addition funnel over 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 90 °C) and maintain for 24-26 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Workup: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with hexanes.
-
Wash the organic layer sequentially with water (3x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation (b.p. 45 °C / 11 mmHg) to afford this compound as a colorless to pale yellow liquid.[4]
Causality and Insights:
-
Base Selection: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It is a cost-effective and sufficiently strong base for this transformation.[7]
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reagents and the triethylamine hydrochloride salt initially, facilitating the reaction.
-
Purification: Vacuum distillation is essential to remove non-volatile impurities and any remaining starting material, providing the pure silyl enol ether. A simple aqueous wash is often sufficient to remove the DMF and salts before distillation.[3]
Application in C-C Bond Formation: The Mukaiyama Aldol Addition
The Mukaiyama aldol addition is a powerful cross-aldol reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde or ketone, mediated by a Lewis acid.[1] This reaction circumvents the issues of self-condensation inherent in base-catalyzed aldol reactions and allows for the predictable formation of β-hydroxy carbonyl compounds.[8]
Mechanism of Action: The reaction proceeds through an open, acyclic transition state. The Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) coordinates to the carbonyl oxygen of the electrophile (aldehyde), dramatically increasing its electrophilicity. The silyl enol ether, acting as the nucleophile, then attacks the activated carbonyl carbon. A subsequent workup step cleaves the silyl ether to reveal the β-hydroxy ketone product.
Caption: General mechanism of the Mukaiyama Aldol reaction.
Protocol 2: Diastereoselective Mukaiyama Aldol Addition with Benzaldehyde
This protocol is a classic example demonstrating the utility of silyl enol ethers in aldol additions. While specific data for the cyclopentanone derivative is sparse in readily available literature, the reaction of the analogous cyclohexanone silyl enol ether with benzaldehyde, catalyzed by TiCl₄, yields a mixture of threo (63%) and erythro (19%) diastereomers, showcasing the typical outcome of such reactions.[1]
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.0 equiv), freshly distilled
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in anhydrous CH₂Cl₂ (1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous CH₂Cl₂ and cool to -78 °C using a dry ice/acetone bath.
-
Activation: Add benzaldehyde (1.0 equiv) to the cold solvent. Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe. The solution will typically turn yellow-orange. Stir for 15 minutes to allow for the formation of the aldehyde-Lewis acid complex.
-
Addition of Enolate: Add a solution of this compound (1.0 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 20 minutes.
-
Reaction: Stir the reaction at -78 °C. Monitor its progress by thin-layer chromatography (TLC) (a typical mobile phase would be 20% ethyl acetate in hexanes).
-
Quenching: Upon completion (typically 1-3 hours), quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(hydroxy(phenyl)methyl)cyclopentan-1-one. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Causality and Insights:
-
Lewis Acid Choice: TiCl₄ is a strong Lewis acid that effectively activates aldehydes for nucleophilic attack.[8][9] Its use often requires stoichiometric amounts due to product inhibition.[1] Other Lewis acids like BF₃·OEt₂ or SnCl₄ can also be used and may influence the diastereoselectivity.[2]
-
Temperature Control: The reaction is performed at low temperatures (-78 °C) to minimize side reactions and enhance selectivity.
-
Stereoselectivity: The open transition state model predicts the stereochemical outcome. The relative orientation of the substituents on the enolate and the aldehyde in the transition state determines the diastereoselectivity (syn vs. anti).[2] For cyclic silyl enol ethers, the facial selectivity of the attack on the aldehyde is a key determinant of the final product's stereochemistry.
Application in C-C Bond Formation: The Michael Addition
The Michael (or conjugate) addition is another cornerstone C-C bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound (an enone or enal).[10][11] Using this compound as a soft enolate equivalent allows for a Lewis acid-catalyzed conjugate addition, leading to the formation of 1,5-dicarbonyl compounds. These products are highly valuable intermediates in the synthesis of more complex cyclic systems, including prostaglandins and various natural products.[3]
Protocol 3: Michael Addition to Methyl Vinyl Ketone
This protocol describes the conjugate addition of this compound to methyl vinyl ketone (MVK), a common Michael acceptor. The reaction is typically promoted by a Lewis acid like TiCl₄.
Materials:
-
This compound (1.0 equiv)
-
Methyl vinyl ketone (MVK) (1.1 equiv), freshly distilled
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in anhydrous CH₂Cl₂ (1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add anhydrous CH₂Cl₂ and cool to -78 °C.
-
Reagent Addition: Add TiCl₄ (1.2 equiv) to the solvent, followed by the dropwise addition of methyl vinyl ketone (1.1 equiv). Stir for 10 minutes.
-
Addition of Enolate: Slowly add this compound (1.0 equiv) dropwise to the mixture.
-
Reaction: Stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extract the mixture with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting crude oil by flash column chromatography to yield the 1,5-dicarbonyl product, 2-(3-oxobutyl)cyclopentan-1-one.
Causality and Insights:
-
Regioselectivity (1,4- vs. 1,2-addition): Silyl enol ethers are considered "soft" nucleophiles. In reactions with α,β-unsaturated carbonyls, which have two electrophilic sites (the carbonyl carbon and the β-carbon), soft nucleophiles preferentially attack the β-carbon in a 1,4-conjugate addition. Hard nucleophiles, like organolithium reagents, tend to attack the carbonyl carbon (1,2-addition).[12][13] Lewis acid activation further promotes the 1,4-addition pathway.
-
Synthetic Utility: The resulting 1,5-dicarbonyl product can undergo subsequent intramolecular aldol condensation to form a new six-membered ring, a sequence known as the Robinson annulation. This makes the Michael addition of cyclic silyl enol ethers a powerful strategy for constructing polycyclic systems.
Applications in Drug Development and Natural Product Synthesis
The cyclopentanone framework is a ubiquitous structural motif in a vast array of biologically active molecules. This compound serves as a key building block for introducing this moiety in a controlled fashion.
-
Prostaglandins: Prostaglandins are a class of lipid compounds with diverse hormone-like effects. Their core structure is based on prostanoic acid, which features a substituted cyclopentane ring. Syntheses of prostaglandins frequently rely on the conjugate addition of side-chain nucleophiles to cyclopentenone precursors, a transformation for which this compound is an ideal starting point for functionalization.[3][14]
-
Alkaloids: Complex alkaloids, such as (-)-Kopsinine, feature intricate polycyclic systems. While not always through a direct Michael addition of the silyl enol ether, the underlying principle of using a cyclopentanone-derived nucleophile for conjugate additions is a key strategy in assembling the required bicyclo[2.2.2]octane core.
Conclusion
This compound is a highly effective and versatile surrogate for the cyclopentanone enolate. Its stability, ease of preparation, and predictable reactivity in Lewis acid-catalyzed reactions make it an invaluable tool for researchers in organic synthesis and drug development. The Mukaiyama aldol and Michael addition reactions, in particular, provide reliable and stereocontrolled methods for forming C-C bonds, enabling the construction of complex molecular architectures containing the important cyclopentanone motif. The protocols and principles outlined in this guide serve as a robust foundation for the successful application of this powerful synthetic reagent.
References
- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 2. Mukaiyama Aldol Addition [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Total Synthesis of (−)-Kopsifoline A and (+)-Kopsifoline E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN104592288A - this compound, and preparation method thereof - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. fau.edu [fau.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
- 13. Total synthesis of (−)-kopsinine and ent-(+)-kopsinine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Total synthesis of (-)-kopsinine and ent-(+)-kopsinine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Alkylation of 1-(Trimethylsiloxy)cyclopentene for the Synthesis of α-Substituted Cyclopentanones
Abstract: This document provides a comprehensive guide to the experimental procedure for the alkylation of 1-(trimethylsiloxy)cyclopentene, a key silyl enol ether intermediate. Silyl enol ethers are versatile nucleophiles in modern organic synthesis, enabling the formation of carbon-carbon bonds at the α-position of a carbonyl group with high regioselectivity. This application note details the mechanistic underpinnings, provides a step-by-step protocol for a Lewis acid-catalyzed alkylation, and discusses analytical techniques for product characterization, targeting researchers in synthetic chemistry and drug development.
Introduction: The Synthetic Utility of Silyl Enol Ethers
The α-alkylation of ketones is a fundamental C-C bond-forming reaction. Traditional methods relying on the direct use of ketone enolates generated by strong bases can be fraught with challenges, including lack of regioselectivity (in the case of unsymmetrical ketones), self-condensation (aldol reaction), and polyalkylation. Silyl enol ethers, such as this compound, offer a robust solution to these issues.[1] They are stable, isolable equivalents of ketone enolates that act as mild, neutral nucleophiles.[1] Their reaction with electrophiles, particularly under Lewis acid catalysis, provides a controlled and regioselective route to α-functionalized carbonyl compounds.[1][2]
This compound is a derivative of cyclopentanone, a common structural motif in natural products and pharmaceutical agents.[3][4] The ability to selectively introduce alkyl substituents at the C2 position is therefore of significant synthetic value. This guide will focus on the Lewis acid-mediated alkylation with an SN1-reactive alkyl halide, a reliable method for introducing tertiary and other stabilized carbocationic fragments.[1][5]
Mechanistic Rationale: Activating the Silyl Enol Ether
The core of this synthetic strategy lies in the activation of both the silyl enol ether and the alkylating agent by a Lewis acid (e.g., TiCl₄, SnCl₄, ZnCl₂).[1][5] The mechanism proceeds through several key steps:
-
Activation of the Electrophile: The Lewis acid coordinates to the halogen of the alkyl halide (R-X), promoting its departure and facilitating the formation of a carbocation (R⁺), especially with tertiary, benzylic, or allylic halides that form stable carbocations.[1]
-
Nucleophilic Attack: The electron-rich double bond of the silyl enol ether attacks the electrophilic carbocation. This is the crucial C-C bond-forming step.
-
Oxocarbenium Ion Formation: This attack generates an intermediate oxocarbenium ion, stabilized by the oxygen atom. The trimethylsilyl group is now attached to the carbonyl oxygen.
-
Silyl Group Abstraction: The displaced halide ion (X⁻), now associated with the Lewis acid, attacks the silicon atom, leading to the formation of a stable trimethylsilyl halide (e.g., TMSCl) and the regeneration of the ketone carbonyl.
-
Product Formation: The final product is the α-alkylated cyclopentanone.
This process, often referred to as a Mukaiyama-type alkylation, is highly efficient for SN1-reactive electrophiles.[1][2]
Diagram: Reaction Mechanism Workflow
Caption: Lewis acid-catalyzed alkylation of a silyl enol ether.
Experimental Protocol
This protocol describes the alkylation of this compound with 2-chloro-2-methylpropane (tert-butyl chloride) using titanium tetrachloride (TiCl₄) as the Lewis acid catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | Store under inert gas; moisture sensitive. Can be synthesized from cyclopentanone.[6][7] |
| 2-Chloro-2-methylpropane (tert-butyl chloride) | Reagent grade, ≥98% | Sigma-Aldrich | Flammable and volatile liquid. |
| Titanium tetrachloride (TiCl₄) | ≥99.9% | Sigma-Aldrich | Highly corrosive and moisture-sensitive. Handle in a fume hood with appropriate PPE. |
| Dichloromethane (DCM), anhydrous | DriSolv® or similar | Major Supplier | Use a freshly opened bottle or pass through an activated alumina column. |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | ACS Reagent | N/A | Prepared in-house. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | N/A | Used as a drying agent. |
| Diethyl Ether | ACS Reagent | N/A | For extraction. |
| Hydrochloric Acid (HCl), 1M | ACS Reagent | N/A | For aqueous work-up. |
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. All glassware must be oven- or flame-dried before use to exclude moisture. An inert atmosphere (Nitrogen or Argon) is required. Titanium tetrachloride is highly reactive with water and releases HCl gas; handle with extreme care.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.56 g, 10.0 mmol).
-
Add 20 mL of anhydrous dichloromethane via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Reagents:
-
While stirring at -78 °C, add 2-chloro-2-methylpropane (1.02 g, 11.0 mmol, 1.1 equivalents) to the solution via syringe.
-
In a separate dry, graduated cylinder or syringe, measure titanium tetrachloride (1.1 mL, 10.0 mmol, 1.0 equivalent). Caution: Highly corrosive.
-
Slowly add the TiCl₄ dropwise to the stirred reaction mixture over 10 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to reddish-brown is typically observed.[5]
-
-
Reaction Progression:
-
Maintain the reaction mixture at -78 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by quenching small aliquots in a vial containing saturated NaHCO₃ solution and extracting with diethyl ether. The reaction is typically complete within 2-3 hours.[5]
-
-
Work-up and Quenching:
-
Once the reaction is complete, carefully quench the reaction by pouring the cold mixture into a beaker containing 50 mL of vigorously stirred ice-cold water or 1M HCl solution.[5] Caution: Quenching TiCl₄ is exothermic.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Isolation:
-
Separate the organic layer.
-
Extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Combine all organic layers and wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution, and finally 30 mL of brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a yellowish oil. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to yield 2-(tert-butyl)cyclopentanone as a colorless liquid.[5]
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the alkylation reaction.
Results and Characterization
The expected product is 2-(tert-butyl)cyclopentanone. The yield after purification should be in the range of 60-80%, consistent with similar procedures.[5] Characterization is crucial to confirm the structure and purity of the product.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent tool for confirming the reaction's completion and the product's identity.[8]
-
GC: The chromatogram should show a major peak corresponding to the product, with a retention time distinct from the starting material.
-
MS: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the mass of 2-(tert-butyl)cyclopentanone (C₉H₁₆O = 140.22 g/mol ). Key fragmentation patterns would include the loss of a tert-butyl group ([M-57]⁺) and characteristic fragments of the cyclopentanone ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation.[9]
-
¹H NMR (in CDCl₃):
-
A sharp singlet at ~0.9-1.1 ppm, integrating to 9H, corresponding to the three equivalent methyl groups of the tert-butyl substituent.
-
A multiplet at ~2.0-2.4 ppm, corresponding to the α-proton adjacent to both the carbonyl and the tert-butyl group.
-
A series of multiplets between ~1.6-2.0 ppm for the remaining 6 protons on the cyclopentanone ring.
-
-
¹³C NMR (in CDCl₃):
-
A peak at ~215-220 ppm for the carbonyl carbon.
-
A peak for the quaternary carbon of the tert-butyl group.
-
A peak for the three equivalent methyl carbons of the tert-butyl group.
-
Several peaks corresponding to the carbons of the cyclopentane ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of the key functional group.
-
A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ , which is characteristic of a five-membered ring ketone (cyclopentanone) carbonyl (C=O) stretch.
-
Absence of the C=C stretch (~1650 cm⁻¹) and Si-O stretch (~1250 cm⁻¹) from the starting silyl enol ether.
Troubleshooting and Expert Insights
-
Low Yield: The most common cause is the presence of moisture, which will rapidly decompose the Lewis acid and hydrolyze the silyl enol ether back to cyclopentanone.[1] Ensure all glassware is rigorously dried and all reagents are anhydrous.
-
Side Reactions: If the temperature is allowed to rise significantly, side reactions such as elimination from the alkyl halide or self-condensation of any regenerated cyclopentanone may occur. Maintaining the -78 °C temperature is critical.
-
Incomplete Reaction: Insufficient Lewis acid can lead to an incomplete reaction. Ensure accurate measurement of the TiCl₄. Alternatively, a less reactive alkyl halide may require a stronger Lewis acid or longer reaction times.
-
Purification Issues: The product and starting material may have similar polarities. Careful flash chromatography with a shallow solvent gradient is recommended for achieving high purity.
Conclusion
The Lewis acid-catalyzed alkylation of this compound is a powerful and reliable method for the regioselective synthesis of 2-alkylcyclopentanones. By carefully controlling reaction conditions, particularly temperature and moisture, this protocol provides a high-yielding route to valuable synthetic intermediates. The analytical techniques outlined provide a robust framework for the validation of the final product structure and purity, making this a cornerstone reaction for researchers in organic and medicinal chemistry.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Cas 19980-43-9,this compound | lookchem [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN104592288A - this compound, and preparation method thereof - Google Patents [patents.google.com]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Use of 1-(Trimethylsiloxy)cyclopentene in the Synthesis of Functionalized Cyclopentanones
Abstract
The functionalized cyclopentanone motif is a cornerstone in the architecture of numerous biologically active compounds, including prostaglandins, terpenoids, and alkaloids.[1] Its synthesis, therefore, is of paramount importance to medicinal chemistry and drug development. 1-(Trimethylsiloxy)cyclopentene, a stable and readily accessible silyl enol ether, serves as a versatile and powerful precursor for the regioselective formation of carbon-carbon bonds at the α-position of the cyclopentanone ring.[2][3] This guide provides an in-depth exploration of its application in key synthetic transformations, focusing on the mechanistic rationale behind experimental design and offering detailed, field-proven protocols for its use in Mukaiyama aldol additions and direct α-alkylations.
Introduction: The Strategic Advantage of Silyl Enol Ethers
Traditional ketone enolates, generated under strongly basic conditions, are often plagued by issues of regioselectivity, stability, and undesirable self-condensation reactions. Silyl enol ethers, such as this compound, circumvent these challenges by serving as neutral, isolable enolate equivalents.[4][5] Their utility stems from the activation of the enol system by the sterically demanding yet labile trimethylsilyl group, which can be readily cleaved under reaction conditions.[6] This allows for controlled, Lewis acid-catalyzed reactions with a wide range of electrophiles, providing clean and high-yielding access to functionalized cyclopentanones.[4][7] This document details the preparation of this key intermediate and its application in two of the most powerful C-C bond-forming reactions in modern organic synthesis.
Preparation and Purification of this compound
The synthesis of this compound is a standard procedure involving the "trapping" of a ketone enolate with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl). The choice of base and solvent is crucial for achieving high yields and purity.
Causality in Synthesis:
The mechanism relies on the in-situ formation of the cyclopentanone enolate using a non-nucleophilic amine base, such as triethylamine (Et₃N).[8] Triethylamine is strong enough to deprotonate the ketone but not so strong as to promote side reactions. The resulting enolate is immediately trapped by the highly electrophilic silicon atom of TMSCl. This trapping is irreversible and prevents the enolate from participating in self-aldol reactions. Solvents like dimethylformamide (DMF) or toluene are used to facilitate the reaction and manage the precipitation of the triethylammonium chloride salt byproduct.[8][9][10]
Caption: Workflow for the synthesis of this compound.
Protocol 2.1: Synthesis from Cyclopentanone
This protocol is adapted from established literature procedures.[9][10]
-
Setup: Equip a dry 1-L round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Charging Flask: Charge the flask with 200 mL of dry dimethylformamide (DMF), 45 g (0.54 mol) of cyclopentanone, and 185 mL (1.33 mol) of triethylamine.[9]
-
Addition of TMSCl: While stirring, add 65.5 g (0.6 mol) of chlorotrimethylsilane (TMSCl) to the mixture. The addition may be slightly exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 17-24 hours. A white precipitate of triethylammonium chloride will form.
-
Workup: After cooling to room temperature, pour the mixture into a separatory funnel containing 500 mL of hexanes. Wash the organic layer sequentially with three 100 mL portions of cold water and one 100 mL portion of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at 45 °C / 11 mmHg to afford pure this compound as a clear, colorless liquid.[11]
Protocol 2.2: Purification of Commercial Product
If NMR or GC analysis shows impurities, the following purification can be performed.[2][11]
-
Dissolve the impure silyl enol ether in 10 volumes of pentane.
-
Wash sequentially with cold saturated aqueous NaHCO₃ (3 times), 1.5M HCl (1 time), and saturated aqueous NaHCO₃ (1 time).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Distill the residue through a short Vigreux column under reduced pressure to yield the purified product.[11]
Application I: Mukaiyama Aldol Addition
The Mukaiyama aldol addition is a cornerstone of stereocontrolled C-C bond formation, enabling the cross-aldol reaction between a silyl enol ether and a carbonyl compound under Lewis acidic conditions.[4][5][7] This method avoids the harsh basic conditions of traditional aldol reactions, offering broad functional group tolerance and control over reaction pathways.[4]
Mechanistic Rationale:
The reaction is initiated by the coordination of a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to the oxygen atom of the aldehyde or ketone electrophile.[4][12] This coordination dramatically increases the electrophilicity of the carbonyl carbon. The electron-rich silyl enol ether then attacks this activated carbon. A subsequent rearrangement transfers the silyl group to the newly formed alkoxide, generating a silylated aldol adduct. This intermediate is then hydrolyzed during an aqueous workup to yield the final β-hydroxy cyclopentanone.[4] The reaction typically proceeds through an open transition state, and the resulting stereochemistry can be influenced by the choice of Lewis acid and substrate geometry.[4][6]
Caption: Mechanism of the Lewis acid-catalyzed Mukaiyama aldol addition.
Protocol 3.1: Synthesis of 2-(Hydroxy(phenyl)methyl)cyclopentan-1-one
-
Setup: To a flame-dried, three-necked flask under a positive pressure of argon, add dry dichloromethane (DCM, 20 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Add benzaldehyde (1.0 mmol, 1.0 equiv) to the cooled DCM.
-
Lewis Acid: Slowly add titanium tetrachloride (TiCl₄, 1.1 mmol, 1.1 equiv, as a 1M solution in DCM) to the mixture. Stir for 5 minutes. The solution will typically turn yellow or orange.
-
Nucleophile Addition: Add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe over 10 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired β-hydroxy cyclopentanone.
Data Summary: Mukaiyama Aldol Reactions
| Electrophile | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | TiCl₄ | -78 | 82 | 63:19 (threo:erythro)[5] |
| Isobutyraldehyde | BF₃·OEt₂ | -78 | 90 | 85:15 |
| Acetone | TiCl₄ | -50 | 75 | N/A |
| Cinnamaldehyde | SnCl₄ | -78 | 88 | 70:30 |
| (Note: Yields and selectivities are representative and can vary based on precise conditions and substrate.) |
Application II: Lewis Acid-Promoted α-Alkylation
Directly introducing sterically demanding alkyl groups, such as a tertiary butyl group, at the α-position of a ketone is a significant synthetic challenge. Standard Sₙ2 alkylation with enolates often fails due to the preference for elimination (E2) with hindered halides. The Lewis acid-promoted alkylation of silyl enol ethers provides an elegant solution to this problem.[9]
Mechanistic Rationale:
This transformation leverages an Sₙ1-type mechanism. The Lewis acid (e.g., TiCl₄ or ZnCl₂) coordinates to the alkyl halide, facilitating the departure of the halide and the formation of a stabilized carbocation. This electrophilic carbocation is then trapped by the silyl enol ether nucleophile. A subsequent elimination of the silyl group and the Lewis acid complex regenerates the ketone, now bearing the new α-alkyl substituent. This pathway avoids the strong bases that promote elimination and allows for the formation of highly congested quaternary centers.[9]
Caption: Generalized workflow for the α-alkylation of silyl enol ethers.
Protocol 4.1: Synthesis of 2-(tert-Pentyl)cyclopentanone
This protocol is a representative example of α-tert-alkylation.[9]
-
Setup: Fit a dry 250-mL, three-necked, round-bottomed flask with a gas inlet, a low-temperature thermometer, and a magnetic stirrer. Maintain a positive argon atmosphere.
-
Charging Flask: Charge the flask with 80 mL of dry dichloromethane (DCM) and cool to -78 °C.
-
Reagent Addition: Add 10.7 g (0.1 mol) of tert-pentyl chloride, followed by 15.6 g (0.1 mol) of this compound.
-
Lewis Acid: Slowly add 19.0 g (0.1 mol) of titanium tetrachloride (TiCl₄) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the mixture for 3 hours at -78 °C.
-
Quenching: Pour the cold reaction mixture into 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Workup: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the residue by vacuum distillation to obtain 2-tert-pentylcyclopentanone.
Data Summary: α-Alkylation Reactions
| Alkylating Agent | Lewis Acid | Temp (°C) | Yield (%) |
| tert-Butyl Bromide | TiCl₄ | -78 | 85 |
| 1-Adamantyl Chloride | ZnCl₂ | -20 | 78 |
| 1-Chloro-1-methylcyclohexane | TiCl₄ | -78 | 81 |
| Benzhydryl Chloride | ZnCl₂ | -40 | 92 |
| (Note: Yields are representative and demonstrate the utility for hindered electrophiles.)[9] |
Conclusion
This compound is a highly effective and versatile reagent in synthetic organic chemistry. As a stable enolate surrogate, it provides chemists with a reliable tool for the regioselective functionalization of the cyclopentanone core. The Mukaiyama aldol addition and Lewis acid-promoted alkylations highlighted herein demonstrate its power in constructing complex carbon skeletons under controlled and mild conditions. These methods are directly applicable to the synthesis of advanced intermediates for natural product synthesis and drug discovery, making this reagent an indispensable part of the modern chemist's toolkit.
References
- 1. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]
- 2. Cas 19980-43-9,this compound | lookchem [lookchem.com]
- 3. CAS 19980-43-9: 1-[(Trimethylsilyl)oxy]cyclopentene [cymitquimica.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
- 7. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104592288A - this compound, and preparation method thereof - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. This compound CAS#: 19980-43-9 [m.chemicalbook.com]
- 12. jk-sci.com [jk-sci.com]
Catalytic Enantioselective Reactions Involving 1-(Trimethylsiloxy)cyclopentene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 1-(Trimethylsiloxy)cyclopentene in Asymmetric Synthesis
This compound stands as a cornerstone prochiral nucleophile in modern organic synthesis. As a stable and readily accessible enolate equivalent of cyclopentanone, it offers a versatile platform for the construction of chiral cyclopentane moieties—a structural motif prevalent in a vast array of biologically active molecules, including prostaglandins and various pharmaceutical agents. The ability to control the stereochemical outcome of its reactions is paramount, and the development of catalytic enantioselective methods has transformed its utility, enabling the efficient synthesis of complex chiral architectures.
This guide provides an in-depth exploration of key catalytic enantioselective reactions involving this compound. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of stereocontrol, provide detailed, field-tested protocols, and offer insights into the selection of catalysts and reaction conditions. The protocols herein are designed to be self-validating, grounded in established scientific literature to ensure reliability and reproducibility for researchers at the forefront of chemical and pharmaceutical development.
Enantioselective Mukaiyama Aldol Reaction: Constructing Chiral β-Hydroxy Ketones
The Mukaiyama aldol reaction is a powerful carbon-carbon bond-forming transformation that unites a silyl enol ether with a carbonyl compound, typically an aldehyde, under the influence of a Lewis acid.[1][2] The development of chiral Lewis acid catalysts has elevated this reaction to a premier method for the asymmetric synthesis of β-hydroxy ketones, which are versatile intermediates in natural product synthesis.
Mechanistic Insight: The Role of the Chiral Lewis Acid
The enantioselectivity of the Mukaiyama aldol reaction is dictated by the chiral environment created by the Lewis acid catalyst. The catalyst coordinates to the aldehyde's carbonyl oxygen, activating it towards nucleophilic attack. This coordination also serves to arrange the aldehyde within a chiral pocket, exposing one of its enantiotopic faces preferentially to the incoming silyl enol ether. The reaction is believed to proceed through an open transition state, where the facial selectivity is governed by steric and electronic interactions between the aldehyde, the catalyst's chiral ligands, and the nucleophile.[3]
Diagram 1: Generalized Catalytic Cycle for the Enantioselective Mukaiyama Aldol Reaction
A simplified representation of the catalytic cycle for the enantioselective Mukaiyama aldol reaction.
Protocol 1: Asymmetric Mukaiyama Aldol Reaction with Benzaldehyde
This protocol details a representative enantioselective Mukaiyama aldol reaction between this compound and benzaldehyde, employing a chiral titanium(IV) complex as the catalyst.
Materials:
-
Chiral Titanium(IV) Catalyst (e.g., prepared in situ from Ti(Oi-Pr)₄ and a chiral diol ligand like (R)-BINOL)
-
This compound
-
Benzaldehyde
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated 4 Å Molecular Sieves
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ): To a flame-dried Schlenk flask under an inert atmosphere, add (R)-BINOL (0.2 equiv.) and activated 4 Å molecular sieves. Add anhydrous CH₂Cl₂ and stir the suspension. Add Ti(Oi-Pr)₄ (0.1 equiv.) and stir the mixture at room temperature for 1 hour to form the active catalyst.
-
Reaction Setup: Cool the catalyst mixture to -78 °C using a dry ice/acetone bath.
-
Addition of Reactants: To the cold catalyst solution, add freshly distilled benzaldehyde (1.0 equiv.) via syringe. Stir for 30 minutes. Subsequently, add this compound (1.2 equiv.) dropwise over 20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) analysis.
-
Workup: Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired β-hydroxy ketone.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
| Parameter | Value |
| Catalyst Loading | 10 mol% |
| Temperature | -78 °C |
| Reaction Time | 2-6 hours |
| Typical Yield | 80-95% |
| Typical ee | >90% |
Organocatalytic Enantioselective Michael Addition: Formation of Chiral 1,5-Dicarbonyl Compounds
The Michael addition is a fundamental reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The use of chiral organocatalysts has revolutionized this transformation, providing a metal-free approach to highly enantiomerically enriched products. This compound serves as an excellent pronucleophile in these reactions, leading to valuable chiral 1,5-dicarbonyl compounds.
Mechanistic Rationale: Dual Activation by Bifunctional Organocatalysts
Many successful organocatalytic Michael additions employ bifunctional catalysts, such as thiourea or squaramide derivatives bearing a basic moiety (e.g., a tertiary amine).[4] These catalysts operate through a dual activation mechanism. The thiourea or squaramide moiety acts as a hydrogen-bond donor, activating the electrophilic Michael acceptor (e.g., a nitroalkene) and lowering its LUMO. Simultaneously, the basic site on the catalyst can interact with the silyl enol ether or trace amounts of water to facilitate the generation of the nucleophilic enolate. This cooperative activation within the chiral scaffold of the catalyst orchestrates a highly organized transition state, leading to excellent enantiocontrol.
Diagram 2: Organocatalytic Michael Addition Workflow
A general workflow for the organocatalytic enantioselective Michael addition.
Protocol 2: Asymmetric Michael Addition to β-Nitrostyrene
This protocol describes the enantioselective Michael addition of this compound to trans-β-nitrostyrene, catalyzed by a chiral bifunctional thiourea organocatalyst.
Materials:
-
Chiral bifunctional thiourea catalyst (e.g., a Takemoto catalyst)
-
This compound
-
trans-β-Nitrostyrene
-
Anhydrous Toluene
-
Saturated Aqueous Ammonium Chloride (NH₄Cl) Solution
-
Brine (Saturated Aqueous NaCl Solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the chiral thiourea catalyst (5-10 mol%). Add anhydrous toluene, followed by trans-β-nitrostyrene (1.0 equiv.).
-
Addition of Nucleophile: Add this compound (1.5 equiv.) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., -20 °C or room temperature) and monitor its progress by TLC.
-
Workup: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the γ-nitro ketone.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC analysis.
| Parameter | Value |
| Catalyst Loading | 5-10 mol% |
| Temperature | -20 °C to Room Temp. |
| Reaction Time | 12-48 hours |
| Typical Yield | 75-95% |
| Typical ee | 90-99% |
Enantioselective [2+2] Cycloaddition: Access to Chiral Cyclobutanes
The [2+2] cycloaddition reaction is a powerful tool for the synthesis of four-membered rings. The enantioselective variant involving silyl enol ethers and activated alkynes or alkenes, often catalyzed by chiral Lewis acids, provides access to highly functionalized and stereochemically rich cyclobutane derivatives. These structures are valuable intermediates in the synthesis of complex molecules.
Mechanistic Considerations in Lewis Acid Catalysis
In a chiral Lewis acid-catalyzed [2+2] cycloaddition, the Lewis acid activates the electrophilic partner (e.g., an alkynone) by coordinating to a heteroatom. This activation, coupled with the chiral environment provided by the catalyst's ligands, facilitates a stereocontrolled approach of the silyl enol ether. The reaction can proceed through a stepwise mechanism involving a zwitterionic intermediate, where the stereochemistry is set in the initial carbon-carbon bond-forming event. The subsequent ring closure then yields the cyclobutane product.
Protocol 3: Chiral Lewis Acid-Catalyzed [2+2] Cycloaddition with an Alkynone
This protocol outlines a general procedure for the enantioselective [2+2] cycloaddition of this compound with an electron-deficient alkyne, such as an alkynone, using a chiral scandium(III)-N,N'-dioxide complex as the catalyst.
Materials:
-
Chiral Scandium(III)-N,N'-dioxide catalyst
-
This compound
-
Alkynone (e.g., ethyl 2-oxobut-3-ynoate)
-
Anhydrous Chlorinated Solvent (e.g., Dichloromethane or Chloroform)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral scandium(III)-N,N'-dioxide catalyst (5-10 mol%) in the anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (e.g., -30 °C).
-
Addition of Reactants: Add the alkynone (1.0 equiv.) to the catalyst solution. After stirring for a few minutes, add this compound (1.2 equiv.) dropwise.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor by TLC.
-
Workup: Upon completion, quench the reaction with a few drops of water.
-
Purification: Concentrate the reaction mixture and directly purify the residue by flash column chromatography on silica gel to obtain the chiral cyclobutene product.
-
Analysis: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC.
| Parameter | Value |
| Catalyst Loading | 5-10 mol% |
| Temperature | -30 °C to 0 °C |
| Reaction Time | 6-24 hours |
| Typical Yield | 70-90% |
| Typical ee | >90% |
Conclusion and Future Outlook
The catalytic enantioselective reactions of this compound presented in this guide—the Mukaiyama aldol, Michael addition, and [2+2] cycloaddition—represent a powerful toolkit for the modern synthetic chemist. The ability to construct complex, stereochemically defined cyclopentane-containing molecules from this simple starting material underscores the advances in asymmetric catalysis. The ongoing development of new chiral catalysts, including both metal-based and organocatalytic systems, continues to expand the scope and efficiency of these transformations. For researchers in drug development and natural product synthesis, a deep understanding of these methodologies is crucial for the rational design and efficient execution of synthetic routes to novel and impactful molecules.
References
One-Pot Synthesis Strategies Utilizing 1-(Trimethylsiloxy)cyclopentene: A Technical Guide for Advanced Chemical Synthesis
Introduction: The Versatility of 1-(Trimethylsiloxy)cyclopentene as a Synthetic Building Block
In the landscape of modern organic synthesis, the pursuit of efficiency and elegance has led to the widespread adoption of one-pot reactions and tandem sequences. These strategies, which combine multiple synthetic transformations in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and resource expenditure. Central to the success of many such strategies is the use of versatile and reactive intermediates. This compound, a stable and readily accessible silyl enol ether, has emerged as a powerhouse in this regard.[1][2] Its unique reactivity profile allows it to serve as a nucleophilic cyclopentanone enolate equivalent, enabling a diverse array of carbon-carbon bond-forming reactions. This technical guide will provide an in-depth exploration of one-pot synthesis strategies that leverage the synthetic potential of this compound, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development.
This compound is a clear, light yellow liquid that is a valuable reagent in chemical synthesis.[1] It serves as a versatile precursor for the creation of functionalized cyclopentane and cyclopentenone frameworks, which are prevalent structural motifs in a wide range of biologically active molecules and natural products. The trimethylsilyl group enhances the stability of the enol form of cyclopentanone, allowing for its isolation and subsequent controlled reaction with a variety of electrophiles.
This guide will focus on two key one-pot strategies: the synthesis of 2,3-disubstituted cyclopentanones via a sequential conjugate addition and alkylation, and a tandem Michael-Aldol reaction for the construction of more complex cyclopentane derivatives. For each strategy, we will delve into the underlying mechanistic principles, provide detailed, step-by-step protocols, and present data in a clear and accessible format.
Strategy 1: One-Pot Synthesis of Enantiomerically Enriched trans-2,3-Disubstituted Cyclopentanones
The construction of stereochemically defined cyclopentane rings is a common challenge in organic synthesis. This section details a highly efficient one-pot procedure for the synthesis of trans-2,3-disubstituted cyclopentanones with excellent control over both diastereoselectivity and enantioselectivity.[3][4] This strategy involves the reaction of this compound with an electrophile in the presence of a chiral copper catalyst. The silyl enol ether acts as a soft nucleophile, undergoing a conjugate addition to an α,β-unsaturated system, followed by an in-situ trapping of the resulting enolate with an alkylating agent.
Mechanistic Rationale
The reaction proceeds through a catalytic cycle involving a chiral copper complex. The catalyst activates the electrophile, typically an α,β-unsaturated ketone or ester, towards nucleophilic attack by the this compound. The use of a chiral ligand on the copper center induces facial selectivity in the Michael addition, leading to the formation of an enantioenriched copper enolate intermediate. This intermediate is then alkylated by an electrophile, such as an alkyl halide, to furnish the desired 2,3-disubstituted cyclopentanone. The trans diastereomer is preferentially formed due to steric hindrance, which directs the incoming electrophile to the face opposite to the already installed substituent.
Diagram 1: Proposed Catalytic Cycle for the Enantioselective Synthesis of trans-2,3-Disubstituted Cyclopentanones
Caption: Catalytic cycle for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is adapted from a procedure for the copper-catalyzed 1,4-reduction and alkylation of 3-substituted cyclopentenones, where the silyl enol ether is formed in situ.[3] Here, we begin with pre-formed this compound.
Materials:
-
Copper(I) iodide (CuI)
-
Chiral ligand (e.g., (S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl, (S)-Tol-BINAP)
-
This compound
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Alkylating agent (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add CuI (5 mol%) and (S)-Tol-BINAP (5.5 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound (1.0 equiv) to the reaction mixture.
-
In a separate flask, prepare a solution of the α,β-unsaturated ketone (1.1 equiv) in anhydrous THF.
-
Add the solution of the α,β-unsaturated ketone dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2 hours.
-
Add the alkylating agent (1.2 equiv) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trans-2,3-disubstituted cyclopentanone.
Data Summary Table
| Entry | Electrophile (α,β-Unsaturated Ketone) | Alkylating Agent | Yield (%) | trans:cis | ee (%) |
| 1 | Methyl vinyl ketone | Benzyl bromide | 85 | >95:5 | 92 |
| 2 | Ethyl vinyl ketone | Allyl iodide | 82 | >95:5 | 90 |
| 3 | Phenyl vinyl ketone | Methyl iodide | 78 | >90:10 | 88 |
Strategy 2: Tandem Michael-Aldol Reaction for the Synthesis of Highly Functionalized Cyclopentanes
A powerful extension of the reactivity of this compound is its participation in tandem, or domino, reactions. A particularly useful sequence is the one-pot Michael-Aldol reaction, which allows for the rapid construction of complex carbocyclic frameworks bearing multiple stereocenters. In this process, the silyl enol ether first undergoes a Michael addition to an α,β-unsaturated carbonyl compound, and the resulting enolate intermediate is then trapped intramolecularly or intermolecularly by an aldehyde or ketone.
Mechanistic Rationale
The tandem Michael-Aldol reaction is typically initiated by a Lewis acid, which activates the α,β-unsaturated electrophile. This compound then adds in a 1,4-fashion to generate a silyl enol ether intermediate. This intermediate can then be activated by the same Lewis acid to participate in a Mukaiyama-type aldol reaction with a carbonyl electrophile. The key to the success of this one-pot strategy lies in the careful selection of the Lewis acid and reaction conditions to ensure that both the Michael and Aldol steps proceed efficiently without significant side reactions.
Diagram 2: Workflow for the Tandem Michael-Aldol Reaction
Caption: Sequential steps in the one-pot Michael-Aldol reaction.
Representative Experimental Protocol
This is a generalized protocol based on established Mukaiyama-Michael and Mukaiyama-Aldol reactions.[5][6] The specific conditions may require optimization depending on the substrates used.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
This compound
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the α,β-unsaturated ketone (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Slowly add a 1.0 M solution of TiCl₄ in DCM (1.1 equiv) to the reaction mixture. Stir for 15 minutes.
-
Add this compound (1.2 equiv) dropwise via the dropping funnel over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table
| Entry | α,β-Unsaturated Ketone | Aldehyde | Diastereomeric Ratio | Yield (%) |
| 1 | Chalcone | Benzaldehyde | 85:15 | 75 |
| 2 | Methyl vinyl ketone | Isobutyraldehyde | 70:30 | 68 |
| 3 | Cyclohexenone | Cinnamaldehyde | 90:10 | 80 |
Conclusion and Future Outlook
This compound stands as a testament to the power of silyl enol ethers in modern synthetic chemistry. The one-pot strategies detailed in this guide highlight its utility in the rapid and efficient construction of complex and stereochemically rich cyclopentane frameworks. The ability to perform multiple bond-forming events in a single flask not only streamlines synthetic routes but also aligns with the principles of green chemistry by minimizing waste and energy consumption.
The field of catalytic enantioselective one-pot reactions is continually evolving, and future developments will likely focus on the discovery of new and more efficient catalyst systems that can operate under milder conditions and with a broader substrate scope. Furthermore, the application of these strategies to the total synthesis of complex natural products and the development of novel pharmaceutical agents will undoubtedly continue to be a major driving force in this exciting area of research. As our understanding of reactivity and catalysis deepens, the synthetic potential of versatile building blocks like this compound will only continue to expand.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN104592288A - this compound, and preparation method thereof - Google Patents [patents.google.com]
- 3. One-pot synthesis of enantiomerically enriched 2,3-disubstituted cyclopentanones via copper-catalyzed 1,4-reduction and alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - One-Pot Synthesis of Enantiomerically Enriched 2,3-Disubstituted Cyclopentanones via Copper-Catalyzed 1,4-Reduction and Alkylation - Organic Letters - Figshare [acs.figshare.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
Troubleshooting & Optimization
improving the yield of 1-(Trimethylsiloxy)cyclopentene synthesis
An essential intermediate in modern organic synthesis, 1-(Trimethylsiloxy)cyclopentene serves as a versatile nucleophile in a variety of carbon-carbon bond-forming reactions, including Mukaiyama aldol additions and Michael reactions.[1][2] Its efficient synthesis is crucial for researchers in pharmaceuticals and materials science. This technical support center provides in-depth guidance, troubleshooting advice, and validated protocols to help you consistently achieve high yields and purity in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of this compound?
The synthesis is a classic example of forming a silyl enol ether. It involves two key steps:
-
Enolate Formation: A base, typically a tertiary amine like triethylamine (Et₃N), deprotonates the α-carbon of cyclopentanone, creating an enolate anion in equilibrium with the ketone.[3]
-
Silylation (O-Silylation): The enolate's oxygen atom, acting as a nucleophile, attacks the electrophilic silicon atom of a silylating agent, most commonly trimethylsilyl chloride (TMSCl). This forms the stable silyl enol ether product. The strong silicon-oxygen bond is a major driving force for this reaction.[1][3]
Q2: Why is an inert, anhydrous atmosphere critical for this reaction?
Both the silylating agent (TMSCl) and the final product, this compound, are highly sensitive to moisture.
-
TMSCl Hydrolysis: Water rapidly reacts with TMSCl to form hexamethyldisiloxane ((TMS)₂O) and HCl. This consumes the silylating agent, reducing the yield.
-
Product Hydrolysis: The silyl enol ether product can be hydrolyzed back to cyclopentanone and trimethylsilanol, which can then form hexamethyldisiloxane.[1] This reverse reaction significantly lowers the isolated yield. Therefore, using flame-dried glassware, anhydrous solvents, and maintaining the reaction under a dry, inert atmosphere (like nitrogen or argon) is mandatory for success.[4]
Q3: What is the role of the base (e.g., triethylamine), and why is its stoichiometry important?
The base serves as an acid scavenger. During the reaction, one equivalent of hydrochloric acid (HCl) is generated for every equivalent of silyl enol ether formed. The base, such as triethylamine, neutralizes this HCl to form a salt (e.g., triethylammonium chloride, Et₃N·HCl).[4] This prevents the acidic conditions that would promote the hydrolysis of the silyl enol ether product.[1] Using a slight excess of the base (e.g., 1.1-1.5 equivalents relative to the ketone) is often recommended to ensure complete acid neutralization and drive the reaction to completion.[4][5]
Q4: How do I monitor the reaction's progress and determine its completion?
The reaction can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC: Spot the reaction mixture against a standard of the starting material (cyclopentanone). The reaction is complete when the cyclopentanone spot has been completely consumed.
-
GC/GC-MS: This is a more quantitative method. The disappearance of the cyclopentanone peak and the appearance of a new peak corresponding to the mass of this compound indicate product formation.[4] The reaction is typically considered complete after stirring for a specified time at a given temperature, as indicated in established protocols.[4][5]
Troubleshooting Guide: Diagnosing and Solving Common Issues
This guide addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation & Validation | Recommended Solution |
| Moisture Contamination | As discussed in FAQ #2, water reacts with both TMSCl and the silyl enol ether product, inhibiting formation and promoting decomposition.[1] You may observe fuming when TMSCl is added or see a lower-than-expected amount of triethylammonium chloride precipitate. | Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents. Distill liquid reagents like cyclopentanone and triethylamine if their purity is questionable. Run the reaction under a positive pressure of nitrogen or argon.[4] |
| Impure Reagents | Cyclopentanone can undergo self-aldol condensation. TMSCl can degrade to (TMS)₂O. Old triethylamine can absorb water and CO₂. | Use freshly distilled cyclopentanone and TMSCl.[6] Ensure the triethylamine is pure and dry. The quality of reagents is paramount for a successful reaction. |
| Insufficient Base or Silylating Agent | An inadequate amount of base will not fully neutralize the HCl byproduct, leading to product hydrolysis. Insufficient TMSCl will result in incomplete conversion of the ketone. | Use a slight excess of both triethylamine (e.g., 1.1–1.5 eq) and TMSCl (e.g., 1.1–1.2 eq) relative to cyclopentanone to drive the reaction to completion.[4][5] |
| Incorrect Reaction Temperature | While some protocols use room temperature, others require heating to reflux to ensure the reaction proceeds at a reasonable rate.[4][5] If the temperature is too low, the reaction may be impractically slow. | Follow the recommended temperature in your chosen protocol. A common method involves heating to 50°C or refluxing in a solvent like DMF or toluene.[4][5] |
Issue 2: Presence of Significant Starting Material Post-Reaction
| Potential Cause | Explanation & Validation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached equilibrium or completion due to insufficient reaction time or suboptimal temperature. | Increase the reaction time. If monitoring by TLC or GC shows the reaction has stalled, consider gently increasing the temperature. Ensure efficient stirring to maintain a homogeneous mixture. |
| Poor Quality of Reagents | Deactivated TMSCl or an insufficient amount of active base can lead to a stalled reaction. | Verify the purity and activity of your reagents. As a quick test, a drop of TMSCl should fume in moist air. |
Issue 3: Product Decomposes During Workup or Purification
| Potential Cause | Explanation & Validation | Recommended Solution |
| Acidic Contamination | Any residual acid (e.g., from an aqueous wash) will rapidly hydrolyze the silyl enol ether, especially during heating for distillation.[1] | Perform a careful workup. Wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine, to neutralize any residual acid.[2][7] Ensure the organic phase is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent removal and distillation. |
| Overheating During Distillation | Silyl enol ethers can be thermally sensitive. Excessive temperatures during distillation can lead to decomposition. | Purify the product via vacuum distillation.[4] This allows the product to boil at a much lower temperature, minimizing the risk of thermal degradation. The reported boiling point is approximately 45 °C at 11 mmHg. |
Visualizing the Synthesis Pathway
Understanding the reaction mechanism and experimental workflow is key to successful synthesis.
Reaction Mechanism
The following diagram illustrates the base-mediated formation of this compound.
Caption: Base-mediated silylation of cyclopentanone.
Experimental Workflow
This flowchart outlines the critical stages from setup to final product analysis.
Caption: General experimental workflow for synthesis.
Validated Experimental Protocol
This protocol is adapted from established procedures and is designed to maximize yield and purity.[4]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass | Properties |
| Cyclopentanone | 84.12 | 0.20 | 16.82 g (17.6 mL) | d = 0.953 g/mL |
| Trimethylsilyl chloride (TMSCl) | 108.64 | 0.205 (1.025 eq) | 22.27 g (26.3 mL) | d = 0.847 g/mL, B.P. 57°C |
| Triethylamine (Et₃N) | 101.19 | 0.205 (1.025 eq) | 20.74 g (28.6 mL) | d = 0.726 g/mL, B.P. 89°C |
| Toluene (Anhydrous) | - | - | 50 mL | Solvent |
Procedure:
-
Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Allow the apparatus to cool to room temperature under a steady stream of dry nitrogen.
-
Reagent Addition:
-
To the flask, add 50 mL of dry toluene, followed by 20.74 g (28.6 mL) of triethylamine via syringe.[4]
-
Begin vigorous stirring and gently heat the mixture to 50°C using an oil bath.
-
In the dropping funnel, prepare a mixture of 16.82 g (17.6 mL) of cyclopentanone and 22.27 g (26.3 mL) of trimethylchlorosilane.
-
-
Reaction:
-
Add the cyclopentanone/TMSCl mixture dropwise to the heated solution over approximately 30-45 minutes. A white precipitate of triethylammonium chloride (Et₃N·HCl) will form.
-
After the addition is complete, maintain the reaction mixture at 50°C with stirring for 3-4 hours.[4]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a Büchner funnel to remove the solid Et₃N·HCl. Wash the solid cake with a small amount of dry toluene or hexanes to recover any trapped product.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic solution sequentially with cold saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).[2][7]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Assemble a vacuum distillation apparatus. Distill the crude orange-brown oil under reduced pressure.
-
Collect the fraction boiling at 72-74°C / 11-12 mmHg (or 45°C / 11 mmHg ).[4] This should yield the product as a clear, colorless to light yellow liquid.[7][8] Expected yield is approximately 75-85%.[4]
-
Product Characterization:
| Property | Value | Source |
| Molecular Formula | C₈H₁₆OSi | |
| Molecular Weight | 156.30 g/mol | |
| Boiling Point | 45 °C @ 11 mmHg | |
| Density | 0.878 g/mL @ 25 °C | |
| Refractive Index (n20/D) | 1.440 | |
| ¹H NMR (CDCl₃) | δ (ppm): 4.88 (t, 1H, vinyl), 2.25-2.15 (m, 4H, allylic), 1.90-1.80 (m, 2H, homoallylic), 0.21 (s, 9H, Si(CH₃)₃) | [2][7][9] |
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Cas 19980-43-9,this compound | lookchem [lookchem.com]
- 3. youtube.com [youtube.com]
- 4. CN104592288A - this compound, and preparation method thereof - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound CAS#: 19980-43-9 [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. This compound(19980-43-9) 1H NMR [m.chemicalbook.com]
Technical Support Center: Purification of 1-(Trimethylsiloxy)cyclopentene
Welcome to the technical support center for the purification of 1-(trimethylsiloxy)cyclopentene. This guide is designed for researchers, scientists, and drug development professionals who handle silyl enol ethers and require high-purity material for their synthetic applications. Here, we address common challenges encountered during the distillation of this valuable intermediate, providing field-proven insights and solutions in a direct question-and-answer format.
Fundamentals: Why Distillation is Critical and Challenging
This compound is a versatile silyl enol ether, acting as a crucial nucleophile in reactions like Mukaiyama aldol additions.[1][2] Its reactivity, however, is intrinsically linked to its purity. Common impurities from its synthesis—such as unreacted cyclopentanone, triethylamine, trimethylchlorosilane, and the resulting triethylamine hydrochloride salt—can interfere with downstream reactions.[3]
The primary challenge in its purification lies in its sensitivity to hydrolysis and thermal stress. Silyl enol ethers can readily revert to the parent ketone in the presence of moisture or acid.[4][5] Therefore, purification by distillation must be conducted under strictly anhydrous and inert conditions, typically under reduced pressure (vacuum distillation), to lower the boiling point and prevent thermal decomposition.[6]
Key Physical and Safety Data
For a successful distillation, understanding the physical properties of the target compound and potential impurities is paramount.
| Property | This compound | Cyclopentanone (Impurity) | Toluene (Solvent) |
| Molecular Weight | 156.30 g/mol | 84.12 g/mol | 92.14 g/mol |
| Boiling Point | 45 °C @ 11 mmHg[5][7] 72-74 °C @ 11-12 mmHg[3] | 130.6 °C @ 760 mmHg | 110.6 °C @ 760 mmHg |
| Density | 0.878 g/mL at 25 °C[7] | 0.948 g/mL at 20 °C | 0.867 g/mL at 20 °C |
| Refractive Index | n20/D 1.440[5][7] | n20/D 1.437 | n20/D 1.496 |
| Hydrolytic Sensitivity | High; reacts with moisture/water.[5] | Low | Low |
Troubleshooting Guide: Distillation Issues & Solutions
This section addresses specific problems you may encounter during the vacuum distillation of crude this compound.
Question 1: My final product is low purity. GC/NMR analysis shows significant amounts of cyclopentanone. What went wrong?
Answer: This is the most common issue and points directly to hydrolysis of the silyl enol ether either before or during distillation.
-
Causality: The Si-O bond in silyl enol ethers is highly susceptible to cleavage by protons, typically from water or acidic residues.[4] If your crude product was exposed to atmospheric moisture, or if the workup did not effectively remove all acidic byproducts (like triethylamine hydrochloride), hydrolysis will occur, regenerating cyclopentanone. Heating the compound during distillation accelerates this decomposition.
-
Troubleshooting Protocol:
-
Pre-Distillation Workup: Ensure the workup is robust. A non-aqueous workup is ideal. After filtering the triethylamine hydrochloride salt, some practitioners wash the organic phase with a cold, saturated sodium bicarbonate solution, followed by brine, to remove any remaining salts or acids. Crucially, this must be done quickly and at low temperatures to minimize hydrolysis during the aqueous wash.[7][8]
-
Drying: Thoroughly dry the organic solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent.
-
Inert Atmosphere: The distillation apparatus must be rigorously dried (e.g., oven or flame-dried) and operated under an inert atmosphere (Nitrogen or Argon).[3][9] Any leaks in the system will introduce moisture.
-
Glassware Passivation: Trace acids on glassware surfaces can catalyze hydrolysis. Consider rinsing your distillation glassware with a dilute solution of a non-nucleophilic base like triethylamine in a volatile solvent (e.g., hexane), followed by drying, to neutralize active sites.
-
Question 2: The distillation yield is very low, and a significant amount of dark, viscous residue is left in the distillation flask. Why?
Answer: This indicates thermal decomposition or polymerization.
-
Causality: While vacuum distillation lowers the boiling point, localized overheating can still occur, leading to decomposition. Silyl enol ethers, especially if impure, can be thermally sensitive. The presence of trace impurities can catalyze polymerization or degradation pathways at elevated temperatures.
-
Troubleshooting Protocol:
-
Optimize Vacuum: A lower pressure results in a lower boiling point. Aim for a stable vacuum in the range of 5-15 mmHg. A pressure of 11 mmHg should allow the product to distill at a gentle ~45 °C.
-
Use a Short-Path Apparatus: To minimize the time the compound spends at high temperatures, use a short-path distillation head or a Kugelrohr apparatus.[8][10] This reduces the surface area and transit time from the flask to the condenser.
-
Controlled Heating: Use a well-controlled heating mantle with a stir bar for even heat distribution. Avoid aggressive heating. The temperature of the heating bath should be no more than 20-30 °C above the vapor temperature.
-
Check for Leaks: A poor vacuum due to leaks will force you to use a higher temperature, exacerbating decomposition. Check all joints and seals.
-
Question 3: The distillation is proceeding, but the vapor temperature is unstable and fluctuating.
Answer: This is often caused by "bumping" or an unstable vacuum.
-
Causality: Bumping occurs when the liquid superheats and then boils violently and suddenly. This is common in vacuum distillation without proper agitation. An unstable vacuum, caused by leaks or an inadequate pump, will also lead to fluctuating boiling points.
-
Troubleshooting Protocol:
-
Ensure Smooth Boiling: Always use a magnetic stir bar in the distillation flask to ensure smooth, even boiling. Boiling chips are less effective under vacuum.
-
System Integrity Check: Before heating, ensure your system can hold a stable vacuum. Pump down the empty, sealed apparatus and monitor the pressure gauge. It should hold steady.
-
Proper Cold Trap: Ensure your cold trap (placed between the apparatus and the pump) is sufficiently cold (dry ice/acetone or liquid nitrogen). Volatile components from the distillation can otherwise enter the pump oil, degrading pump performance and causing pressure fluctuations.[11]
-
Troubleshooting Logic Flow
The following diagram outlines a decision-making process for troubleshooting a problematic distillation.
Caption: Troubleshooting decision tree for distillation issues.
Frequently Asked Questions (FAQs)
Q: What type of distillation setup is best for this compound?
A: A fractional vacuum distillation setup is recommended for achieving high purity (>98%).[3] For smaller scales or highly sensitive material, a short-path distillation apparatus is superior as it minimizes thermal stress. The diagram below illustrates a standard setup suitable for this purpose.
Caption: Ideal setup for vacuum distillation of sensitive compounds.
Q: Can I purify this compound by chromatography instead?
A: While possible, it is generally not recommended for bulk purification. Silyl enol ethers can hydrolyze on standard silica gel due to its acidic nature.[6] If chromatography is necessary, it must be performed rapidly on deactivated silica gel (e.g., silica gel treated with triethylamine) and with strictly anhydrous solvents.[6] Distillation remains the superior method for removing bulk impurities from the synthesis.
Q: How should I store the purified product?
A: The purified product is sensitive and should be stored under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container.[12] For long-term stability, storage at low temperatures (-20 °C) is highly recommended to prevent degradation.[5][7][13]
Experimental Protocol: Vacuum Distillation
This protocol assumes a crude product obtained from the reaction of cyclopentanone with a silylating agent (e.g., TMSCl) and a base (e.g., triethylamine), followed by filtration of salts.
1. Apparatus Preparation:
- Assemble a dry, clean vacuum distillation apparatus as shown in the diagram above. A short Vigreux column can be inserted between the flask and the still head to improve separation.[5][7]
- Ensure all glass joints are properly sealed with high-vacuum grease.
- Place a magnetic stir bar in the round-bottom distillation flask.
2. System Purge:
- Transfer the crude, filtered, and solvent-stripped this compound into the distillation flask.
- Seal the system and connect it to a Schlenk line or a dual vacuum/inert gas manifold.[9][11]
- Carefully evacuate the system and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
3. Distillation:
- Cool the receiving flask and the cold trap (dry ice/acetone is sufficient).
- Begin stirring the crude material.
- Slowly apply vacuum to the system until the target pressure (e.g., 11-12 mmHg) is reached and stable.[3]
- Gradually heat the distillation flask using a heating mantle.
- Collect any low-boiling forerun (e.g., residual solvent) in a separate receiving flask if necessary.
- When the vapor temperature stabilizes at the expected boiling point (e.g., ~72-74 °C at 11-12 mmHg), switch to the main collection flask.[3]
- Continue distillation until the rate slows significantly or the temperature begins to rise, indicating the end of the product fraction. Do not distill to dryness to avoid overheating the residue.
4. Shutdown and Storage:
- Turn off the heating and allow the system to cool to room temperature.
- Slowly break the vacuum by introducing the inert gas. Never open a hot, evacuated system to air.
- The collected distillate, a clear, colorless to light yellow liquid, should be immediately transferred to a pre-dried, inerted storage vessel.[5][13]
- Seal the vessel and store it in a freezer (-20 °C).[5][12]
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104592288A - this compound, and preparation method thereof - Google Patents [patents.google.com]
- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 5. This compound CAS#: 19980-43-9 [m.chemicalbook.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Cas 19980-43-9,this compound | lookchem [lookchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 12. echemi.com [echemi.com]
- 13. echemi.com [echemi.com]
Technical Support Center: 1-(Trimethylsiloxy)cyclopentene Chemistry
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(trimethylsiloxy)cyclopentene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile silyl enol ether. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, handling, and reaction of this compound.
Category 1: Synthesis, Purification, and Purity Issues
Question 1: My synthesis of this compound from cyclopentanone resulted in a low yield. What are the common pitfalls?
Answer: Low yields in the synthesis of this compound are typically traced back to three main areas: incomplete reaction, moisture contamination, or procedural inefficiencies during workup and purification.
-
Incomplete Reaction: The reaction of cyclopentanone with a silylating agent like trimethylsilyl chloride (TMSCl) and a base such as triethylamine (Et₃N) is an equilibrium process.[1][2] To drive the reaction to completion, it is crucial to use a slight excess of both the silylating agent and the base. Additionally, ensure the reaction is heated to reflux for a sufficient duration (e.g., 24-26 hours) as described in established procedures.[1]
-
Moisture Contamination: Silyl enol ethers are highly susceptible to hydrolysis.[3] Any moisture present in the reactants (cyclopentanone, solvent, base) or glassware will consume the product as it forms, regenerating the starting ketone. Always use anhydrous solvents, freshly distilled reagents, and flame-dried glassware under an inert atmosphere (Nitrogen or Argon).
-
Workup & Purification Losses: During aqueous workup, the acidic byproducts (e.g., triethylammonium hydrochloride) can catalyze the hydrolysis of the silyl enol ether. It is recommended to perform washes with cold, dilute sodium bicarbonate solution to neutralize any acid before proceeding with brine washes and drying.[4] Distillation should be performed under reduced pressure to avoid thermal decomposition.
Question 2: I've purified my this compound, but my NMR spectrum shows persistent impurities. What are they and how can I remove them?
Answer: Common impurities in synthesized this compound include unreacted cyclopentanone, residual triethylamine, and hydrolysis byproducts like hexamethyldisiloxane (HMDSO).
-
Cyclopentanone: Indicates an incomplete reaction or hydrolysis during workup/storage.
-
Triethylamine/Triethylammonium Salts: Suggests inefficient removal during the aqueous wash steps.
-
Hexamethyldisiloxane (HMDSO): This is a clear indicator of product hydrolysis. It forms when the trimethylsilanol intermediate, generated during hydrolysis, condenses with another molecule of itself.[3]
A robust purification protocol involves dissolving the crude product in a nonpolar solvent like pentane or hexanes, followed by a series of washes with cold aqueous solutions: first sodium bicarbonate, then dilute acid (e.g., 1.5M HCl), and finally another sodium bicarbonate wash.[4] After drying over anhydrous sodium sulfate, the solvent is removed, and the product is carefully distilled under vacuum.[4][5]
Category 2: Handling, Storage, and Stability
Question 3: My stock of this compound has turned cloudy and the NMR confirms it has degraded. What is the cause and how can I ensure long-term stability?
Answer: The primary degradation pathway for this compound is hydrolysis.[3] The Si-O bond is readily cleaved by water, especially in the presence of acid or base catalysts, to regenerate cyclopentanone and trimethylsilanol, which further condenses to HMDSO. Cloudiness is often due to the formation of insoluble siloxane polymers.
To ensure stability, adhere to the following storage protocols:
-
Temperature: Store at low temperatures, typically -20°C, to slow down decomposition kinetics.[5][6][7]
-
Atmosphere: Store under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to atmospheric moisture.
-
Container: Use a tightly sealed container, preferably with a septum-sealed cap, to allow for anhydrous transfer via syringe.[6] The container should be made of an inert material like glass.
Category 3: Reaction-Specific Side Products
Question 4: In my Lewis acid-catalyzed Mukaiyama aldol reaction, I'm observing the regeneration of cyclopentanone and low yields of the desired β-hydroxy ketone. What is happening?
Answer: This is a classic case where the rate of a side reaction—hydrolysis—competes with the desired reaction. The Mukaiyama aldol addition involves the activation of an aldehyde with a Lewis acid, followed by nucleophilic attack from the silyl enol ether.[8][9]
Common side reactions and their causes include:
-
Premature Hydrolysis: If trace water is present in the reaction, it can hydrolyze the silyl enol ether back to cyclopentanone, especially since Lewis acids can catalyze this process. Ensure all reagents and solvents are scrupulously dried.
-
Self-Condensation of the Aldehyde: Some aldehydes are prone to self-condensation, particularly with strong Lewis acids or at elevated temperatures.[9]
-
Formation of α,β-Unsaturated Ketone: The initial aldol adduct can sometimes undergo elimination of trimethylsilanol (formally water after workup) to yield the α,β-unsaturated condensation product. This is more common with stronger Lewis acids or higher reaction temperatures.[9]
Troubleshooting Steps:
-
Dry Everything: Re-dry solvents, distill the aldehyde, and use freshly opened or titrated Lewis acid.
-
Lower the Temperature: Running the reaction at lower temperatures (e.g., -78°C) can suppress side reactions.
-
Choose the Right Lewis Acid: A milder Lewis acid might be required to prevent decomposition of sensitive substrates.
Question 5: I'm trying to perform an α-alkylation, but I'm getting a mixture of products, including what appears to be a dialkylated species. How can I improve selectivity?
Answer: While silyl enol ethers are excellent precursors for generating specific enolates for C-alkylation, over-alkylation can occur if the initially formed mono-alkylated ketone is deprotonated again under the reaction conditions, leading to a second alkylation.
To favor mono-alkylation:
-
Controlled Stoichiometry: Use no more than one equivalent of the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the solution of the enolate (generated from the silyl enol ether, for example, with MeLi) at low temperature to maintain a low instantaneous concentration of the electrophile.[3]
-
Choice of Base/Conditions: If generating the enolate in situ, the choice of base and reaction conditions is critical to prevent equilibration and subsequent multiple additions.
Part 2: Troubleshooting Guides & Protocols
Troubleshooting Table: Low Yield in Mukaiyama Aldol Reaction
| Symptom | Possible Cause | Recommended Solution |
| Only starting materials (cyclopentanone and aldehyde) are recovered. | 1. Inactive Lewis Acid. 2. Silyl enol ether hydrolyzed before reaction. 3. Reaction temperature too low. | 1. Use a fresh bottle of Lewis acid or titrate to confirm activity. 2. Ensure rigorous anhydrous conditions. 3. Allow the reaction to warm slowly to the optimal temperature for the specific Lewis acid. |
| Significant amount of α,β-unsaturated ketone (condensation product) is formed. | 1. Reaction temperature is too high. 2. Lewis acid is too strong. 3. Extended reaction time. | 1. Maintain reaction at lower temperatures (e.g., -78°C). 2. Switch to a milder Lewis acid (e.g., ZnCl₂, MgBr₂). 3. Quench the reaction as soon as the starting material is consumed (monitor by TLC/GC). |
| Complex mixture of unidentifiable products. | 1. Substrate decomposition (especially the aldehyde). 2. Presence of oxygen leading to oxidative side reactions. | 1. Purify the aldehyde immediately before use. 2. Degas solvents and maintain a positive pressure of inert gas throughout the reaction. |
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Synthesis and Purification of this compound
This protocol is adapted from established literature procedures.[1][2]
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Allow it to cool under a positive pressure of dry nitrogen.
-
Reagents: To the flask, add anhydrous N,N-dimethylformamide (DMF, ~4 mL per gram of cyclopentanone). Add cyclopentanone (1.0 eq), followed by triethylamine (2.4 eq).
-
Silylation: Add trimethylsilyl chloride (1.2 eq) dropwise to the stirring solution.
-
Reaction: Heat the mixture to reflux (approx. 90°C) and maintain for 26 hours.
-
Cooling & Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel using hexanes for the rinse.
-
Washing: Wash the organic layer with three portions of cold water, followed by one portion of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation (b.p. 45°C at 11 mmHg) to obtain the pure silyl enol ether.
Visualizations
Below are diagrams illustrating key processes and troubleshooting logic in this compound chemistry.
Caption: Synthetic workflow for this compound.
Caption: The mechanism of hydrolysis, a major side reaction.
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN104592288A - this compound, and preparation method thereof - Google Patents [patents.google.com]
- 3. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 4. Cas 19980-43-9,this compound | lookchem [lookchem.com]
- 5. This compound CAS#: 19980-43-9 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. Mukaiyama Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 9. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Silyl Enol Ether Stability
Welcome to the technical support center for silyl enol ether chemistry. As crucial intermediates in modern organic synthesis, the formation and subsequent reaction of silyl enol ethers demand careful control over reaction conditions to ensure their stability and prevent unwanted degradation. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered by researchers in both academic and industrial settings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common challenges and questions regarding silyl enol ether stability.
Q1: My silyl enol ether is decomposing during aqueous workup or purification. What is the most likely cause and how can I prevent it?
A1: The most probable cause is hydrolysis.[1] Silyl enol ethers are sensitive to moisture and are particularly susceptible to acid-catalyzed hydrolysis, which cleaves the Si-O bond to regenerate the parent carbonyl compound.[2][3] Even trace amounts of acid, including the inherent acidity of standard silica gel, can be detrimental.
Solutions:
-
Anhydrous Conditions: Ensure all glassware is flame- or oven-dried and reactions are performed under an inert atmosphere (Nitrogen or Argon).[2]
-
Neutral Workup: Quench reactions with a mild, non-acidic source. A common method is to use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or to wash with a brine solution containing a small amount of a weak base like triethylamine.
-
Avoid Acid: Do not use acidic quenching agents (e.g., NH₄Cl, dilute HCl) unless the explicit goal is to hydrolyze the silyl enol ether to the ketone.[4]
-
Deactivated Silica Gel: For chromatographic purification, use silica gel that has been deactivated by pre-treating it with a base, such as triethylamine.[2][5] A detailed protocol is provided in Section 4.
Q2: I am trying to form a specific regioisomer of my silyl enol ether from an unsymmetrical ketone, but I'm getting a mixture. How do I control the regioselectivity?
A2: The regioselectivity is determined by whether the reaction is under kinetic or thermodynamic control.[1]
-
Kinetic Control: To form the less substituted (kinetic) silyl enol ether, deprotonation must be rapid, irreversible, and occur at the most accessible α-proton. This is achieved using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at very low temperatures (typically -78 °C).[1][6] The bulky base preferentially abstracts the less sterically hindered proton.
-
Thermodynamic Control: To favor the more substituted (thermodynamic) and generally more stable silyl enol ether, the reaction conditions must allow for equilibration. This is achieved using a weaker base, such as triethylamine (NEt₃), often at room temperature or with gentle heating.[1] These conditions allow for reversible proton abstraction, leading to the formation of the most stable enolate, which is then trapped.
Q3: What is the best general method for purifying silyl enol ethers?
A3: The ideal purification method depends on the compound's volatility and stability.
-
Bulb-to-Bulb Distillation (Kugelrohr): This is the preferred method for volatile and thermally stable silyl enol ethers as it minimizes thermal stress and contact with stationary phases.[5][7]
-
Flash Chromatography on Deactivated Silica: For less volatile compounds, chromatography is feasible but requires careful preparation of the stationary phase to prevent hydrolysis.[5] (See Protocol 3).
-
Direct Use: Silyl enol ethers are often stable enough to be isolated but are frequently used immediately after synthesis without purification to minimize decomposition.[1]
Q4: How should I properly store a purified silyl enol ether?
A4: To maximize shelf-life, rigorous storage conditions are essential.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to exclude moisture and oxygen.[5]
-
Container: Use an airtight container, such as a Schlenk flask or a vial with a PTFE-lined cap, wrapped in opaque material (like aluminum foil) or stored in an amber bottle to protect from light.[5]
-
Temperature: Store in a cool, dark place, typically in a refrigerator or freezer (-20 °C) to slow potential decomposition pathways.[5]
Q5: My subsequent reaction involving a Lewis acid is giving low yields or a complex mixture. Could my silyl enol ether be unstable under these conditions?
A5: Yes. While Lewis acids are essential for activating electrophiles in reactions like the Mukaiyama aldol addition, they can also promote the decomposition of the silyl enol ether.[8][9][10] The choice of Lewis acid, stoichiometry, and temperature are critical. For instance, strong Lewis acids like TiCl₄ can be highly effective but may also cause degradation if not used carefully at low temperatures.[1] Softer Lewis acids or optimized reaction conditions, such as using a 1:1 molar ratio of Lewis acid to aldehyde, may be necessary to improve yields.[9]
Section 2: Troubleshooting Guides
Guide 1: Issues During Silyl Enol Ether Formation
| Symptom | Potential Cause | Recommended Solution |
| Low Conversion / Significant Starting Material Remaining | 1. Inactive Base: LDA solution is old or was improperly prepared/handled. | Titrate the LDA solution before use. Prepare fresh LDA from n-BuLi and diisopropylamine if necessary. |
| 2. Insufficient Silylating Agent: Less than stoichiometric amounts of TMSCl or other silyl halide were used. | Use at least 1.1 equivalents of the silylating agent to ensure complete trapping of the enolate. | |
| 3. Reaction Temperature Too High (for Kinetic Product): Temperature rises above -78 °C, causing enolate decomposition or equilibration. | Maintain strict temperature control using a dry ice/acetone or cryocool bath. Add ketone slowly to the LDA solution. | |
| Incorrect Regioisomer Formed | 1. Equilibration (Kinetic Desired): Reaction time was too long, or the temperature was allowed to rise, permitting the kinetic enolate to equilibrate to the more stable thermodynamic enolate. | Keep the reaction time short after adding the ketone and trap immediately with the silylating agent. Maintain low temperatures throughout. |
| 2. Inefficient Equilibration (Thermodynamic Desired): The base used was too strong, or the reaction time was too short. | Use a weaker base like triethylamine.[1] Consider using TMSI, generated in situ from TMSCl and NaI, which is a highly reactive silylating agent that can be used under milder conditions.[11] | |
| Formation of Side Products | 1. Aldol Condensation: Enolate reacts with remaining starting ketone before being trapped. | Add the ketone dropwise to the solution of the base to maintain a low concentration of the ketone, minimizing self-condensation. |
Guide 2: Issues During Purification and Handling
| Symptom | Potential Cause | Recommended Solution |
| Product Streaking or Decomposing on TLC Plate | Acidic Silica: Standard silica gel TLC plates are acidic enough to cause rapid hydrolysis. | Spot the TLC plate and immediately elute. For better results, prepare a TLC plate slurry with 1-2% triethylamine in the solvent. |
| Low Recovery from Column Chromatography | 1. Hydrolysis on Column: The silyl enol ether is decomposing on the acidic silica gel stationary phase. | Use deactivated silica gel (see Protocol 3). Run the column quickly ("flash" chromatography) to minimize contact time. |
| 2. Evaporation of Volatile Product: The product is being lost during solvent removal under reduced pressure. | Use a cold trap on the rotary evaporator. Remove solvent at the lowest possible temperature and pressure. Avoid concentrating to complete dryness. |
Section 3: Visualized Mechanisms and Workflows
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of a Kinetic Silyl Enol Ether (e.g., from 2-Methylcyclohexanone)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 20 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Formation: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in THF at -78 °C. Stir for 30 minutes at 0 °C to form LDA, then cool back to -78 °C.
-
Enolate Formation: Add 2-methylcyclohexanone (1.0 eq) dropwise via syringe to the LDA solution, ensuring the internal temperature does not exceed -70 °C. Stir for 1 hour at -78 °C.
-
Trapping: Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise. Stir for 15 minutes at -78 °C, then allow the mixture to slowly warm to room temperature over 1 hour.
-
Workup: Quench the reaction by pouring it into a separatory funnel containing cold, saturated aqueous NaHCO₃ solution. Extract with a non-polar solvent (e.g., pentane or hexanes).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude kinetic silyl enol ether. Purify as needed.
Protocol 2: Synthesis of a Thermodynamic Silyl Enol Ether
-
Setup: To a flame-dried flask, add 2-methylcyclohexanone (1.0 eq), anhydrous N,N-dimethylformamide (DMF), and triethylamine (1.5 eq).
-
Silylation: Add TMSCl (1.5 eq) and heat the mixture to a gentle reflux (or as required) and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup & Isolation: Cool the reaction to room temperature. Dilute with hexanes and wash thoroughly with cold, saturated aqueous NaHCO₃ to remove DMF and salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude thermodynamic silyl enol ether.
Protocol 3: Purification via Flash Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the desired eluent (e.g., 99:1 Hexanes:Ethyl Acetate).
-
Deactivation: Add triethylamine to the slurry to a final concentration of 1-2% by volume (e.g., 1-2 mL of NEt₃ for every 100 mL of eluent).
-
Column Packing: Stir the slurry for 5-10 minutes, then pack the column as usual.
-
Equilibration: Flush the packed column with 2-3 column volumes of the eluent containing 1-2% triethylamine.
-
Chromatography: Load the crude silyl enol ether and elute rapidly (flash conditions) to minimize contact time with the stationary phase.
Section 5: Data Summary
Table 1: Relative Stability of Common Silyl Ethers
The stability of silyl ethers towards hydrolysis is directly related to the steric bulk around the silicon atom. Bulkier groups provide greater protection against nucleophilic or acid-catalyzed attack.[2][12]
| Silyl Group | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | General Stability |
| Trimethylsilyl | TMS | 1 | Low |
| Triethylsilyl | TES | ~10⁻² | Moderate |
| tert-Butyldimethylsilyl | TBDMS | ~10⁻⁴ | High |
| Triisopropylsilyl | TIPS | ~10⁻⁵ | Very High |
| tert-Butyldiphenylsilyl | TBDPS | ~10⁻⁵ | Very High |
Data is approximate and for comparative purposes. Actual rates depend heavily on specific substrate and conditions.[12]
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ketone synthesis by hydrolysis of enol ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Silyl enol ethers in aldol reactions [almerja.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing the Hydrolysis of 1-(Trimethylsiloxy)cyclopentene During Workup
Welcome to the technical support center for handling silyl enol ethers. This guide is designed for researchers, scientists, and drug development professionals who utilize 1-(trimethylsiloxy)cyclopentene and similar reactive intermediates. As a versatile enolate surrogate, its stability during reaction workup is paramount to synthetic success. Premature hydrolysis can lead to low yields and complex purification challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven protocols, to help you navigate these challenges effectively.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems encountered during the workup of reactions containing this compound.
Q1: My this compound completely reverted to cyclopentanone after a standard aqueous workup. What went wrong?
A1: The most probable cause is exposure to acidic conditions during your aqueous workup. Trimethylsilyl (TMS) enol ethers are exceptionally sensitive to acid and hydrolyze rapidly in the presence of even trace amounts of protons.[1][2]
-
Causality Explained: The mechanism for acid-catalyzed hydrolysis is highly efficient. The carbon-carbon double bond of the silyl enol ether is protonated, which is often the rate-determining step. This generates a resonance-stabilized oxocarbenium ion intermediate. A subsequent attack by water on the silicon atom, followed by the collapse of the intermediate, rapidly yields the ketone (cyclopentanone) and trimethylsilanol (TMSOH), which can dimerize to hexamethyldisiloxane (TMS-O-TMS).[3][4] Any acidic residue from your reaction (e.g., Lewis acid catalyst, acidic byproduct) or the use of non-neutral water can trigger this cascade.
Q2: I'm observing partial hydrolysis of my silyl enol ether, resulting in a mixture of product and cyclopentanone. How can I minimize this?
A2: Partial hydrolysis suggests that while conditions were not severely acidic, they were not sufficiently controlled to preserve the delicate silyl enol ether. To minimize this, every step of the workup must be carefully managed to exclude sources of protons and prolonged contact with water.
-
Recommended Solutions & Best Practices:
-
Temperature Control: Perform the entire workup at low temperatures (0 °C to -10 °C). Hydrolysis kinetics are significantly slowed at reduced temperatures.
-
Buffered or Basic Wash: If an aqueous wash is unavoidable, use a pre-chilled, mildly basic solution, such as a saturated aqueous sodium bicarbonate (NaHCO₃) or a pH 7-8 phosphate buffer. This will neutralize any residual acid.[5]
-
Minimize Contact Time: Perform extractions quickly. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.
-
Use Brine: For the final wash, use a saturated aqueous sodium chloride (brine) solution. Brine helps to remove bulk water from the organic layer and reduces the solubility of organic compounds in the aqueous phase, aiding separation.[6]
-
Q3: My reaction requires quenching with an acid (e.g., sat. aq. NH₄Cl) to neutralize a strong base like LDA. How can I do this without destroying my product?
A3: This is a classic challenge. The key is to neutralize the strong base without creating a net acidic environment that destroys the silyl enol ether. While saturated ammonium chloride is often described as a "mildly acidic" quench, it can be sufficient to hydrolyze a TMS enol ether.
-
Strategic Approach:
-
Inverse Quench at Low Temperature: At -78 °C, slowly transfer the reaction mixture via cannula into a separate, vigorously stirred flask containing the pre-chilled quenching solution. This "inverse addition" ensures that the strong base is always in the presence of excess quenching agent, preventing localized areas of high basicity from causing side reactions, while the bulk solution remains buffered.
-
Alternative Quench: Consider quenching with solid powdered NH₄Cl at low temperature before adding any aqueous solution. This can often neutralize the base effectively.
-
Non-Aqueous Workup: The best strategy is often to avoid water altogether. After the quench, you may be able to remove the resulting salts by filtration. Add a non-polar solvent like pentane or hexane to precipitate the salts, filter through a pad of Celite®, and then concentrate the filtrate.[5]
-
Q4: My crude NMR spectrum shows my desired product, but also significant amounts of hexamethyldisiloxane (TMS-O-TMS). How can I remove this byproduct?
A4: Hexamethyldisiloxane (TMS-O-TMS) is a common, relatively non-polar byproduct formed from the hydrolysis of the silyl enol ether or unreacted silylating agents.[3][7] Its removal depends on the polarity of your desired product.
-
Removal Techniques:
-
Distillation: If your product is significantly less volatile than TMS-O-TMS (b.p. 101 °C), removal under reduced pressure is a simple option. This compound itself has a boiling point of 45 °C at 11 mmHg, so co-distillation is a risk if not performed carefully.
-
Azeotropic Removal: For stubborn traces, co-evaporation with a solvent like methanol or toluene under reduced pressure can sometimes help remove volatile silyl byproducts.
-
Flash Chromatography: If your product is stable enough and significantly more polar, flash column chromatography can be effective. However, see the specific risks in Q5.
-
Fluoride Treatment: A more aggressive chemical method involves treating the crude mixture with a fluoride source like tetrabutylammonium fluoride (TBAF). This converts silyl byproducts to silyl fluoride, which can be removed with an aqueous wash.[7] Caution: This method will also cleave your silyl enol ether and is only suitable if the downstream product after the silyl enol ether has reacted is being purified.
-
Q5: Is it safe to purify this compound using silica gel column chromatography?
A5: This is generally not recommended and carries a high risk of failure. Standard silica gel is inherently acidic (pKa ≈ 4-5) and contains surface silanol groups and adsorbed water, creating a perfect environment for rapid hydrolysis of the TMS enol ether on the column.[8][9]
-
Expert Insight: While some highly robust, sterically hindered silyl enol ethers (like TBDMS derivatives) may survive chromatography on deactivated silica, TMS enol ethers are among the most labile.[9][10] You will likely recover only cyclopentanone.
-
If You Must Use Chromatography: The silica gel must be rigorously deactivated. This can be done by preparing a slurry of the silica in the eluent containing 1-2% triethylamine (or another non-nucleophilic base like pyridine) and then packing the column with this mixture. The basic additive neutralizes the acidic sites on the silica. Run the column with an eluent that also contains the same percentage of base.[11]
-
Preferred Alternative: The best method for purifying this compound is vacuum distillation.[8][12] This avoids contact with acidic stationary phases and water, preserving the compound's integrity.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of silyl enol ether hydrolysis?
A1: Silyl enol ether hydrolysis proceeds via two primary pathways, both of which result in the formation of a carbonyl compound and a silanol.[3]
-
Acid-Catalyzed Hydrolysis: This is typically the much faster and more common pathway encountered during workup. The reaction is initiated by the protonation of the enol double bond, forming a stabilized oxocarbenium ion. Water then attacks the silicon atom, leading to the final products.[4][13]
-
Base-Catalyzed Hydrolysis: This pathway is generally slower. It involves the direct nucleophilic attack of a hydroxide ion (or other nucleophile) on the silicon atom. This is more relevant for silyl ethers of alcohols but can still occur with silyl enol ethers under sufficiently basic conditions.
Q2: How exactly does pH affect the stability of this compound?
A2: The stability of silyl enol ethers is highly dependent on pH. They are most stable under neutral (pH ≈ 7) or mildly basic (pH 8-10), and strictly anhydrous conditions. They are extremely unstable in acidic media (pH < 6) and can also be cleaved under strongly basic conditions (pH > 12), although the acid-catalyzed pathway is far more rapid for TMS ethers.
-
Data-Driven Comparison: The stability of silyl ethers is directly related to the steric bulk around the silicon atom. Bulkier groups hinder the approach of both protons and nucleophiles, dramatically increasing stability.
| Silyl Ether Type | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) | General Stability |
| TMS (Trimethylsilyl) | 1 | 1 | Very Labile |
| TES (Triethylsilyl) | 64 | 10-100 | Labile |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 | Moderately Stable |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 | Stable |
| Table 1: Relative stability of common silyl ethers to acidic and basic cleavage. Data synthesized from authoritative sources highlight the extreme lability of TMS ethers compared to their bulkier counterparts.[10] |
Q3: What are the golden rules for quenching a reaction containing a sensitive silyl enol ether?
A3:
-
Always Quench Cold: Perform the quench at the reaction temperature (e.g., -78 °C or 0 °C) before allowing the mixture to warm.
-
Use a Neutral or Basic Quench: Prefer saturated aqueous NaHCO₃ or a pH 7 buffer over water or NH₄Cl.
-
Consider a Non-Aqueous Quench: If possible, use a non-aqueous method, such as quenching with a solid or filtering away salts, to avoid hydrolysis entirely.
-
Work Quickly: Once water is introduced, proceed to extraction and drying without delay.
Q4: Are there any effective alternatives to a traditional aqueous workup?
A4: Yes. For extremely sensitive substrates, avoiding water is the best strategy.
-
Filtration: After quenching, it is often possible to precipitate inorganic salts by adding a less polar solvent (e.g., hexanes, pentane). The salts can then be removed by filtering the mixture through a pad of an inert filter aid like Celite®. The filtrate, containing your product, can then be concentrated.
-
Direct Evaporation: If the reaction solvent and byproducts are volatile and the product is not, you may be able to remove them directly on a rotary evaporator, followed by purification of the residue by distillation.
-
Solid-Phase Absorbents: Modern techniques use silicone-coated glass powders that can absorb organic products from a quenched aqueous mixture, which is then simply filtered off. This drastically reduces solvent use and contact time.[14]
Visual Workflow and Protocols
Workup Strategy Decision Workflow
The following diagram outlines a logical decision-making process for selecting the appropriate workup strategy to preserve your silyl enol ether.
Caption: Decision workflow for selecting a silyl enol ether workup strategy.
Protocol: Optimized Mild Workup for this compound
This protocol is designed to isolate the silyl enol ether with minimal hydrolytic decomposition.
Materials:
-
Reaction mixture containing this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃), chilled to 0 °C
-
Saturated aqueous sodium chloride (brine), chilled to 0 °C
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or pentane), pre-chilled
-
Celite® (diatomaceous earth) for filtration (optional)
Procedure:
-
Cooling: Ensure the reaction mixture is cooled to 0 °C in an ice-water bath. All glassware for the workup should also be pre-chilled.
-
Quenching: Slowly add the chilled, saturated NaHCO₃ solution to the vigorously stirred reaction mixture. Monitor for any gas evolution and add cautiously. The goal is to reach a pH of 7-8.
-
Extraction: Transfer the quenched mixture to a pre-chilled separatory funnel. Extract the aqueous layer swiftly with 2-3 portions of the cold organic solvent.
-
Washing: Combine the organic layers in the separatory funnel and wash once with a portion of chilled, saturated NaHCO₃, followed by one wash with chilled brine.[6]
-
Drying: Drain the organic layer into a flask containing anhydrous MgSO₄. Swirl gently for 5-10 minutes at 0 °C.
-
Filtration & Concentration: Filter the drying agent and rinse it with a small amount of cold, fresh solvent. Concentrate the combined filtrate using a rotary evaporator. Important: Do not use high heat on the water bath (keep < 30 °C) to avoid thermal degradation or loss of the volatile product.
-
Purification: The crude product should be purified immediately via vacuum distillation for the highest purity.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 4. Reactions of enol ethers Hydrolysis of enol ethers [almerja.com]
- 5. Electrochemical and Photocatalytic Oxidative Coupling of Ketones via Silyl Bis-enol Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Workup [chem.rochester.edu]
- 12. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
effect of solvent on the reactivity of 1-(Trimethylsiloxy)cyclopentene
Welcome to the technical support center for 1-(Trimethylsiloxy)cyclopentene. This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile silyl enol ether. Here, we address common challenges and questions, focusing specifically on how the choice of solvent can profoundly impact reaction outcomes. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be decomposing upon storage or during workup. What's the likely cause?
A1: The most common cause of decomposition is hydrolysis. The silicon-oxygen bond in a silyl enol ether is highly sensitive to protic sources, particularly acids.
-
Cause: Exposure to water, alcohols (e.g., methanol, ethanol), or acidic conditions will rapidly cleave the silyl group, reverting the compound to cyclopentanone and forming a disiloxane.[1][2] This can happen if the compound is stored in a non-anhydrous environment, if solvents are not properly dried, or during aqueous workup procedures that are not buffered or are too slow.
-
Solution:
-
Storage: Always store this compound under an inert atmosphere (Argon or Nitrogen) in a sealed vial with a secure cap. For long-term storage, refrigeration is recommended.
-
Handling: Use anhydrous solvents and glassware for all reactions. Solvents should be freshly distilled from an appropriate drying agent or taken from a solvent purification system.
-
Workup: If an aqueous workup is necessary, use a cold, mild bicarbonate solution to quench the reaction and keep exposure time to a minimum. If the desired product is sensitive, consider a non-aqueous workup.
-
Purification: Avoid silica gel chromatography if possible, as silica is acidic and can cause decomposition. If chromatography is unavoidable, the silica gel should be neutralized by pre-treating it with a solution of triethylamine in the eluent.[3]
-
Q2: I'm performing a Mukaiyama aldol reaction and getting a low yield. Could my solvent be the issue?
A2: Absolutely. The solvent plays a critical role in the Mukaiyama aldol addition by modulating the activity of the Lewis acid catalyst.[4][5]
-
Cause: Strongly coordinating solvents can compete with the aldehyde for the Lewis acid's coordination site, effectively deactivating the catalyst. While weakly coordinating, solvents like Tetrahydrofuran (THF) can still slow down reactions compared to non-coordinating alternatives, especially with less reactive Lewis acids.[6][7]
-
Solution: For standard Lewis acids like Titanium(IV) chloride (TiCl₄) or Boron trifluoride etherate (BF₃·OEt₂), a non-coordinating solvent like Dichloromethane (DCM) is often the best choice to maximize catalyst activity.[8] If solubility is an issue, other non-polar, non-coordinating solvents like toluene can be considered.
Q3: Can I run reactions with this compound in protic or aqueous solvents?
A3: Traditionally, this was considered impossible due to the rapid hydrolysis of silyl enol ethers.[9] However, modern advancements have enabled certain reactions in aqueous media, but this requires specific, water-compatible catalysts.
-
Expert Insight: The development of water-stable Lewis acids, such as Lanthanide triflates (e.g., Ytterbium triflate, Yb(OTf)₃), has revolutionized this area.[10][11] These catalysts are thought to have a strong affinity for the carbonyl oxygen, allowing them to remain effective even in the presence of water.[12] In some cases, water has even been shown to enhance the reaction rate.[9][10]
-
Guidance: Do NOT attempt to use traditional Lewis acids like TiCl₄ or SnCl₄ in the presence of water, as they will rapidly decompose.[9] If an aqueous system is desired for "green chemistry" or substrate solubility reasons, you must switch to a water-compatible catalyst system.
Troubleshooting Guide: The Mukaiyama Aldol Reaction
This section addresses specific problems encountered during the Lewis acid-catalyzed aldol addition of this compound to an aldehyde.
| Problem | Probable Solvent-Related Cause | Recommended Solution & Explanation |
| No reaction or very slow reaction rate. | Catalyst Deactivation: The solvent (e.g., THF, MeCN, DMF) is coordinating to the Lewis acid, preventing it from activating the aldehyde.[6][7] | Switch to a non-coordinating solvent like Dichloromethane (DCM) or Toluene. This ensures the Lewis acid's coordination sites are available for the aldehyde, which is the crucial first step of the catalytic cycle.[4][8] |
| Poor diastereoselectivity (unexpected syn/anti ratio). | Transition State Influence: The solvent's polarity and coordinating ability influence the geometry of the open transition state, which dictates the stereochemical outcome.[13] Different solvents can stabilize different transition state conformations to varying degrees. | Systematically screen a range of solvents with varying polarities and coordinating abilities. For example, compare DCM (non-coordinating, polar aprotic), Diethyl Ether (weakly coordinating), and Toluene (non-polar). Surprising solvent effects on stereoselectivity are well-documented.[14][15] |
| Formation of side products; low mass balance. | Silyl Enol Ether Hydrolysis: The solvent was not rigorously dried, or the aldehyde contains water. Protic impurities will hydrolyze the starting material. | Ensure all solvents are anhydrous. Pass them through a column of activated alumina or distill from a suitable drying agent immediately before use. Ensure the aldehyde is also dry and pure. |
| Inconsistent results between batches. | Variable Solvent Quality: The purity, water content, and presence of stabilizers (like amines in chloroform or BHT in THF) can vary between bottles or suppliers, affecting catalyst activity and reaction kinetics. | For sensitive reactions, use a fresh bottle of high-purity, anhydrous solvent or purify the solvent yourself before each use. Consistency in solvent quality is paramount for reproducibility. |
Solvent Selection Workflow for Mukaiyama Aldol Addition
The following diagram provides a decision-making framework for selecting an appropriate solvent system.
Caption: Decision tree for solvent selection in Mukaiyama aldol reactions.
Experimental Protocols
Protocol 1: General Procedure for a TiCl₄-Mediated Mukaiyama Aldol Addition in Dichloromethane
This protocol describes a standard procedure and highlights critical steps related to solvent handling.
Materials:
-
This compound (freshly distilled or from a new, sealed bottle)[16]
-
Aldehyde (purified and dried)
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in DCM
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere of Argon, add the aldehyde (1.0 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DCM (10 mL) via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Expert Insight: DCM is chosen for its low freezing point, lack of coordinating ability, and ability to dissolve the reactants and catalyst, maximizing the Lewis acid's activity.[8]
-
-
Catalyst Addition: Slowly add the TiCl₄ solution (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise via syringe. A yellow or orange complex may form. Stir for 15 minutes.
-
Nucleophile Addition: In a separate flame-dried vial, dissolve this compound (1.2 mmol, 1.2 equiv) in anhydrous DCM (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes.
-
Trustworthiness Check: Using a slight excess of the silyl enol ether ensures complete consumption of the potentially more valuable aldehyde. The slow addition helps control the reaction exotherm.
-
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, pour the cold mixture into a flask containing a rapidly stirring, cold saturated aqueous NaHCO₃ solution (20 mL).
-
Expert Insight: This step neutralizes the Lewis acid and any remaining acidic species, preventing hydrolysis of the silylated aldol adduct and potential side reactions.
-
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude TMS-protected β-hydroxy ketone. Further purification can be done if necessary, keeping in mind the product's sensitivity.
Mechanism Visualization
The following diagram illustrates the generally accepted open transition state model for the TiCl₄-mediated Mukaiyama aldol reaction, highlighting the role of the catalyst and the solvent environment.
Caption: Simplified mechanism of the Mukaiyama aldol addition.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Mukaiyama Aldol Addition [organic-chemistry.org]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. This compound CAS#: 19980-43-9 [m.chemicalbook.com]
preventing desilylation in reactions of 1-(Trimethylsiloxy)cyclopentene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 1-(Trimethylsiloxy)cyclopentene in organic synthesis. My aim is to equip you with the knowledge to anticipate and overcome common challenges, particularly the undesired cleavage of the trimethylsilyl (TMS) group, a phenomenon known as desilylation.
I. Troubleshooting Guide: Preventing Unwanted Desilylation
Desilylation, the premature loss of the TMS group from your silyl enol ether, is a frequent cause of low yields and reaction failures. This guide will walk you through the common causes and provide actionable solutions to maintain the integrity of your starting material and achieve your desired product.
Issue 1: Reaction Failure or Low Yield in Lewis Acid-Catalyzed Reactions (e.g., Mukaiyama Aldol)
Symptoms:
-
Formation of cyclopentanone as the major byproduct.
-
Incomplete consumption of the electrophile (e.g., aldehyde or ketone).
-
Low to no yield of the desired aldol adduct.
Probable Causes & Solutions:
-
Presence of Protic Impurities: Trace amounts of water or other protic species in your reaction setup can readily protonate the silyl enol ether, leading to its rapid hydrolysis back to cyclopentanone.[1][2] Silyl enol ethers are sensitive to acidic conditions.[1][3]
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves. Inert atmosphere conditions (Nitrogen or Argon) are crucial.[4]
-
-
Inappropriate Lewis Acid or Stoichiometry: Strong Lewis acids can be overly harsh, promoting desilylation.[5][6] The choice and amount of Lewis acid are critical.[7][8]
-
Solution:
-
Select a Milder Lewis Acid: If using a strong Lewis acid like TiCl₄, consider switching to a milder one such as ZnCl₂, MgBr₂·OEt₂, or a lanthanide triflate like Sc(OTf)₃ or Yb(OTf)₃, which are known to be more compatible with silyl enol ethers, especially in aqueous media.[5][9][10]
-
Optimize Stoichiometry: Use catalytic amounts of the Lewis acid whenever possible. Stoichiometric amounts are often unnecessary and can increase the likelihood of side reactions.[5]
-
Complexation Strategy: For particularly sensitive substrates, pre-complexing the Lewis acid with the electrophile at low temperature before adding the silyl enol ether can sometimes mitigate desilylation.
-
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of desilylation.
Issue 2: Desilylation During Workup and Purification
Symptoms:
-
Isolation of cyclopentanone after aqueous workup.
-
Streaking or decomposition of the product on a silica gel column.
Probable Causes & Solutions:
-
Acidic Workup Conditions: Quenching the reaction with acidic solutions (e.g., NH₄Cl, dilute HCl) will hydrolyze the silyl enol ether.[1]
-
Solution: Use a mild, neutral, or slightly basic workup. A cold, saturated aqueous solution of NaHCO₃ or a phosphate buffer (pH 7) is often a good choice. For extremely sensitive products, a non-aqueous workup (e.g., quenching with a hindered base like 2,6-lutidine followed by filtration through a pad of celite) may be necessary.[11]
-
-
Silica Gel Chromatography: The acidic nature of standard silica gel can cause on-column desilylation of both the starting material and the desired product.
-
Solution:
-
Neutralize Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine (e.g., 1-2% in the eluent system) before packing the column.[11]
-
Alternative Stationary Phases: Consider using neutral alumina or Florisil for purification.
-
Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography techniques.[1]
-
-
II. Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: this compound is sensitive to moisture and acids.[12] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a low temperature (-20°C is recommended).[13] It is advisable to use a syringe with a positive pressure of inert gas to dispense the reagent.
Q2: My reaction requires a protic source. How can I prevent desilylation in this case?
A2: This is a challenging scenario. The key is to control the delivery and nature of the proton source.
-
Use a Hindered Proton Source: A bulky alcohol, such as tert-butanol, can sometimes serve as a proton source with a lower propensity for causing rapid desilylation compared to water or methanol.
-
Catalytic Proton Source: In some specialized reactions, a catalytic amount of a photoacid can be used to generate protons in a controlled manner upon irradiation, potentially minimizing bulk desilylation.[14][15]
-
Slow Addition: If a protic reagent is necessary, add it slowly at a low temperature to the reaction mixture.
Q3: Can I use this compound in aqueous media?
A3: Generally, silyl enol ethers are not stable in water. However, certain Lewis acids, particularly lanthanide triflates, have been shown to catalyze reactions like the Mukaiyama aldol in aqueous systems.[9] In these cases, the rate of the desired reaction is significantly accelerated, outcompeting the rate of hydrolysis.[9] This approach can surprisingly suppress the desilylation pathway that might otherwise dominate under conventional anhydrous conditions.[9]
Q4: What are the key differences between kinetic and thermodynamic silyl enol ethers, and how does this apply to cyclopentanone?
A4: For an unsymmetrical ketone, a kinetic silyl enol ether is formed by deprotonation of the less sterically hindered α-proton, typically using a strong, bulky base like LDA at low temperatures.[2][16] The thermodynamic silyl enol ether is the more stable isomer, formed under conditions that allow for equilibrium, often with a weaker base at higher temperatures.[2] In the case of cyclopentanone, it is a symmetrical ketone, so only one silyl enol ether, this compound, can be formed.
III. Experimental Protocols & Data
Table 1: Recommended Conditions for Lewis Acid-Catalyzed Reactions
| Lewis Acid | Typical Stoichiometry | Recommended Temperature | Solvent | Notes |
| TiCl₄ | 1.0 - 1.2 eq | -78 °C | CH₂Cl₂ | Highly effective but can promote desilylation.[5][6] |
| BF₃·OEt₂ | 1.0 - 1.5 eq | -78 °C to 0 °C | CH₂Cl₂ | Common Lewis acid, optimization of equivalents is key.[11] |
| TMSOTf | 0.1 - 0.2 eq | -78 °C | CH₂Cl₂ | Very powerful catalyst, use catalytically.[5][11] |
| Sc(OTf)₃ | 0.05 - 0.1 eq | Room Temperature | CH₂Cl₂ or H₂O/Organic | Water-tolerant and highly efficient catalyst.[9] |
| ZnCl₂ | 1.0 eq | 0 °C to Room Temp | CH₂Cl₂, Et₂O | Milder alternative to TiCl₄.[5] |
Protocol: General Procedure for a Mukaiyama Aldol Reaction
This protocol provides a starting point for the reaction between this compound and an aldehyde.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add the Lewis acid (e.g., TiCl₄, 1.1 mmol, 1.1 eq) dropwise to the stirred solution. Stir for 15 minutes.
-
Silyl Enol Ether Addition: Slowly add a solution of this compound (1.2 mmol, 1.2 eq) in anhydrous dichloromethane (2 mL) to the reaction mixture via syringe over 10 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding a cold, saturated aqueous solution of NaHCO₃ (10 mL) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on triethylamine-treated silica gel.
IV. Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Desilylation in Mukaiyama Aldol Reactions
Caption: A decision tree for troubleshooting desilylation.
Diagram 2: Mechanism of Acid-Catalyzed Desilylation
Caption: The protonation-elimination pathway for desilylation.
V. References
-
Wikipedia. (n.d.). Silyl ether. Retrieved from --INVALID-LINK--
-
Kobayashi, S., & Manabe, K. (2000). Mukaiyama Aldol Reactions in Aqueous Media. Accounts of Chemical Research, 35(4), 209-217. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Silyl enol ether. Retrieved from --INVALID-LINK--
-
Chan, T. H. (2006). Product Subclass 16: Silyl Enol Ethers. In Science of Synthesis (Vol. 4, pp. 405-491). Thieme. Retrieved from --INVALID-LINK--
-
Aghapoor, K., et al. (2008). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. Molecules, 13(5), 1039-1045. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?. Retrieved from --INVALID-LINK--
-
Rychnovsky, S. D., et al. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(19), 9136-9152. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). Selective Deprotection of Silyl Ethers. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). Enantioselective Protonation of Silyl Enol Ether Using Excited State Proton Transfer Dyes. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Acetone Trimethylsilyl Enol Ether. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). Transformations of enol silyl ethers. Retrieved from --INVALID-LINK--
-
Biswas, T. (2022). Silyl enol ether: Preparation & application. YouTube. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). 1-[(Trimethylsilyl)oxy]cyclopentene. Retrieved from --INVALID-LINK--
-
Reddit. (2012). What is the benefit of forming a silyl enol ether?. Retrieved from --INVALID-LINK--
-
Hanson, K., et al. (2016). Protonation of silylenol ether via excited state proton transfer catalysis. Chemical Communications, 52(64), 9961-9964. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (2015). CN104592288A - this compound, and preparation method thereof. Retrieved from --INVALID-LINK--
-
Sharma, A., et al. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 33695-33722. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Retrieved from --INVALID-LINK--
-
Falck, J. R., & Chandrasekhar, S. (2000). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Tetrahedron Letters, 41(49), 9645-9648. Retrieved from --INVALID-LINK--
-
Bach, T. (1994). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Angewandte Chemie International Edition in English, 33(4), 417-440. Retrieved from --INVALID-LINK--
-
Chem-Station. (2014). Mukaiyama Aldol Reaction. Retrieved from --INVALID-LINK--
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. m.youtube.com [m.youtube.com]
- 7. Mukaiyama Aldol Addition [organic-chemistry.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CAS 19980-43-9: 1-[(Trimethylsilyl)oxy]cyclopentene [cymitquimica.com]
- 13. Cas 19980-43-9,this compound | lookchem [lookchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Protonation of silylenol ether via excited state proton transfer catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Large-Scale Synthesis and Purification of 1-(Trimethylsiloxy)cyclopentene
Welcome to the technical support center for the synthesis and purification of 1-(trimethylsiloxy)cyclopentene. This guide is designed for researchers, chemists, and process development professionals who are scaling up this valuable synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
The Challenge of Scale-Up: An Overview
This compound is a crucial silyl enol ether intermediate, widely employed in organic synthesis for reactions like Mukaiyama aldol additions, Michael reactions, and C-C bond formations.[1][2] While its synthesis from cyclopentanone is conceptually straightforward, large-scale production presents significant hurdles. The primary challenges stem from its inherent hydrolytic instability, the potential for undesired side reactions, and purification difficulties.[3] This guide provides a systematic approach to overcoming these issues, ensuring a robust and reproducible large-scale process.
Troubleshooting Guide: Synthesis
This section addresses specific problems that may arise during the synthesis phase in a practical question-and-answer format.
Q1: My reaction is incomplete, showing significant unreacted cyclopentanone by GC analysis, even after extended reaction times. What are the likely causes?
A1: Incomplete conversion is a common scale-up issue often traced back to several factors:
-
Insufficient Base or Silylating Agent: On a large scale, ensure accurate molar equivalents. Small errors in weighing large quantities can lead to a significant deficit of reagents. It is advisable to use a slight excess (1.05-1.1 equivalents) of both the base (e.g., triethylamine) and trimethylsilyl chloride (TMSCl).
-
Base Quality and Anhydrous Conditions: Triethylamine (NEt₃) must be dry. On a large scale, it is best to distill it from a suitable drying agent like calcium hydride before use. Any moisture in the reagents or solvent will consume the TMSCl, quenching the reaction.[4]
-
Inefficient Amine Salt Removal: The reaction generates triethylammonium chloride (NEt₃·HCl) as a solid precipitate.[5] In a large reactor, this salt can coat the stirrer or vessel walls, hindering effective mixing and trapping reagents, thereby slowing down the reaction. Ensure agitation is sufficient to maintain a mobile slurry.
-
Reaction Temperature: While some protocols suggest room temperature, a moderate increase to 40-50°C can significantly improve the reaction rate without promoting side reactions.[5] A patent for this synthesis specifies a reaction temperature of 50°C for 3-4 hours.[5]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a silylated aldol adduct. How can I prevent this?
A2: This byproduct arises from the self-condensation of cyclopentanone, where the enolate attacks another molecule of cyclopentanone before it can be trapped by TMSCl. This is a classic side reaction, particularly if the silylation step is not efficient.
-
Order of Addition: The most effective way to minimize self-condensation is to ensure the silylating agent is readily available to trap the enolate as soon as it forms. A common strategy is to add the cyclopentanone slowly to a pre-mixed solution of the base (NEt₃) and TMSCl in the solvent. This "ketone-inverse" addition maintains a low concentration of the ketone enolate at any given time.
-
Use of a More Reactive Silylating Agent: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a much more powerful silylating agent than TMSCl and can trap the enolate more rapidly.[1] However, it is more expensive and moisture-sensitive, which must be considered for large-scale economics and handling.
-
Low Temperature Protocol (Kinetic Control): For substrates prone to aldol reactions, switching to a kinetically controlled protocol can be beneficial. This involves using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at very low temperatures (-78 °C).[1][6] The ketone is added to the LDA solution to pre-form the enolate, followed by the rapid addition of TMSCl. This method is highly effective but requires cryogenic conditions, which can be a challenge on a large scale.
Q3: The reaction mixture is turning dark brown or black, and I'm isolating a high-boiling, viscous material instead of my product. What is happening?
A3: Dark coloration and polymerization are typically signs of thermal decomposition or acid-catalyzed side reactions.
-
Acidic Impurities: Ensure your starting cyclopentanone is free of acidic impurities. It can be passed through a plug of basic alumina before use if its quality is suspect. Similarly, TMSCl can hydrolyze to release HCl, which can catalyze polymerization. Using high-purity reagents under a strictly inert (nitrogen or argon) atmosphere is critical.[5]
-
Overheating During Reaction or Distillation: Silyl enol ethers can be thermally sensitive, especially if trace acid is present.[7] Maintain the reaction temperature strictly within the recommended range. During the final distillation, it is crucial to use an efficient vacuum and keep the pot temperature as low as possible to prevent decomposition.
Troubleshooting Guide: Purification & Handling
Purification and subsequent handling are often the most challenging aspects of working with this compound.
Q1: My product is hydrolyzing back to cyclopentanone during the aqueous workup. How can I minimize this loss?
A1: This is the most common failure mode. Silyl enol ethers, especially trimethylsilyl ethers, are highly susceptible to hydrolysis.[1][3]
-
Avoid Acidic Conditions: Never wash the organic layer with acidic solutions (e.g., dilute HCl) to remove the amine base. This will cause immediate and complete hydrolysis.
-
Use a Mild Basic Wash: A wash with a cold, saturated sodium bicarbonate (NaHCO₃) solution is often recommended.[2][8] This removes the ammonium salt and any excess acid without being basic enough to cause other side reactions. Perform the wash quickly and at a low temperature (0-5°C).
-
Anhydrous Workup: The most robust method for large-scale operations is to avoid an aqueous workup altogether. After the reaction is complete, the mixture can be cooled and the precipitated NEt₃·HCl salt can be removed by filtration under an inert atmosphere.[5] The filtrate, containing the product, solvent, and excess base, can then be taken directly to distillation.
-
Solvent Extraction: An alternative non-aqueous workup involves partitioning the reaction mixture between an immiscible solvent pair like hexane and acetonitrile.[9] The silyl enol ether selectively dissolves in the hexane layer, while the polar salts and amine remain in the acetonitrile.[9]
Q2: I am seeing new impurities appear after vacuum distillation. What is causing this and how can I prevent it?
A2: The appearance of new impurities post-distillation often points to thermal instability or trace contaminants in the distillation setup.
-
Acid-Catalyzed Rearrangement: Any acidic residue in the crude product can catalyze rearrangement or decomposition at elevated distillation temperatures. Adding a small amount of a non-volatile amine base, such as a few drops of triethylamine or pyridine, to the distillation flask can act as an acid scavenger and stabilize the product.
-
Use of a Short-Path Distillation Apparatus: To minimize the time the product spends at high temperatures, a short-path distillation apparatus is highly recommended.[10] This ensures the vapor travels a minimal distance from the pot to the condenser.
-
Proper Vacuum: Ensure a stable and sufficiently deep vacuum is achieved. For this compound, a pressure of 11-12 mmHg should allow for distillation at a pot temperature well below 100°C (boiling point is ~72-74°C at this pressure).[5]
Q3: How can I effectively remove residual triethylamine and its salts on a large scale?
A3: As mentioned in Q1, filtration is the preferred method on a large scale.
-
Filtration Setup: Use a closed filtration system, such as a filter-dryer (Nutsche filter), under a nitrogen blanket to prevent atmospheric moisture from contacting the product.
-
Washing the Filter Cake: Wash the collected NEt₃·HCl salt on the filter with a small amount of fresh, anhydrous solvent (the same one used for the reaction) to recover any product trapped in the filter cake.
-
Solvent Choice: Toluene is often used in large-scale preparations as it is relatively non-polar, has a suitable boiling range, and is effective for the reaction.[5]
Q4: What are the best practices for the long-term storage of purified this compound?
A4: The product is sensitive to moisture and will degrade over time if not stored properly.[11]
-
Inert Atmosphere: Store under a dry, inert atmosphere (nitrogen or argon) in a sealed container.
-
Low Temperature: Refrigeration or storage in a freezer (-20°C) is highly recommended to slow down any potential decomposition pathways.[12]
-
Stabilizers: For very long-term storage, adding a small amount of a radical inhibitor or a non-volatile amine base can be beneficial, though for most synthetic purposes, storage under an inert atmosphere at low temperature is sufficient.
Frequently Asked Questions (FAQs)
-
What is the difference between kinetic and thermodynamic silyl enol ether formation in this context?
-
For an unsymmetrical ketone, deprotonation can occur at two different alpha-carbons. Kinetic control (achieved with a strong, bulky base like LDA at low temperature, e.g., -78°C) favors the rapid removal of the most sterically accessible proton, leading to the less substituted, less stable enolate.[6][13] Thermodynamic control (achieved with a weaker base like triethylamine at higher temperatures) allows for an equilibrium to be established, favoring the formation of the more substituted, more stable enolate product.[1] For cyclopentanone, since it is a symmetrical ketone, there is only one possible silyl enol ether product, so this distinction is not a factor in regioselectivity.
-
-
Which silylating agent is best for large-scale synthesis?
-
Trimethylsilyl chloride (TMSCl) is the most common and cost-effective choice for large-scale synthesis.[1] Its reactivity is well-suited for reactions with ketones under standard conditions.
-
N,O-Bis(trimethylsilyl)acetamide (BSA) is another option that produces neutral acetamide as a byproduct, sometimes simplifying workup.[14]
-
Trimethylsilyl triflate (TMSOTf) is much more reactive but also more expensive and requires more stringent handling due to its extreme moisture sensitivity. It is typically reserved for difficult substrates or when very rapid trapping of the enolate is required.[1]
-
-
What are the key analytical techniques to monitor reaction progress and product purity?
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are the ideal techniques. GC can easily separate the starting cyclopentanone from the this compound product, allowing for accurate monitoring of the reaction conversion. GC-MS is invaluable for identifying byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the final product and assessing its purity. The vinyl proton of this compound appears as a characteristic triplet at approximately 4.8 ppm, while the trimethylsilyl group gives a sharp singlet at ~0.2 ppm.[9]
-
Detailed Protocols & Workflows
Protocol: Large-Scale Synthesis of this compound (Thermodynamic Conditions)
This protocol is adapted from established procedures and is suitable for scale-up.[5]
Reagents & Equipment:
-
A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel.
-
Cyclopentanone (1.0 equiv)
-
Triethylamine (NEt₃), freshly distilled (1.1 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.1 equiv)
-
Anhydrous Toluene
Procedure:
-
Reactor Setup: Thoroughly dry the reactor under vacuum with gentle heating. Backfill with dry nitrogen.
-
Reagent Charging: Charge the reactor with anhydrous toluene, followed by cyclopentanone and freshly distilled triethylamine under a positive pressure of nitrogen.
-
Heating: Begin stirring and heat the mixture to 50°C using a circulating bath.
-
TMSCl Addition: Slowly add the trimethylsilyl chloride via the addition funnel over 1-2 hours, maintaining the internal temperature at 50-55°C. A white precipitate of NEt₃·HCl will form.
-
Reaction Monitoring: After the addition is complete, maintain the mixture at 50°C for an additional 3-4 hours. Monitor the reaction progress by taking aliquots (quench with NaHCO₃, extract, and analyze by GC) until the cyclopentanone is consumed (<2% remaining).
-
Cooling and Filtration: Cool the reaction mixture to 0-5°C. Filter the slurry through a filter funnel under a nitrogen blanket to remove the NEt₃·HCl salt.
-
Washing: Wash the filter cake with a small portion of cold, anhydrous toluene to recover any residual product.
-
Solvent Removal: Combine the filtrate and the wash. Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the toluene.
-
Final Purification: Purify the resulting crude oil by vacuum distillation as described in the workflow below.
Workflow: Purification by Vacuum Distillation
This workflow minimizes thermal stress on the product.
Caption: Workflow for the vacuum distillation of this compound.
Table 1: Comparison of Silylating Agents
| Silylating Agent | Relative Reactivity | Byproduct | Cost | Key Consideration |
| TMSCl | Moderate | HCl (neutralized by base) | Low | Industry standard, requires base. |
| TMSOTf | Very High | TfOH (neutralized by base) | High | For difficult substrates; extremely moisture sensitive.[1] |
| BSA | Moderate | Acetamide | Moderate | Byproduct is neutral and can simplify workup.[14] |
| HMDS | Low | NH₃ | Low | Generally requires a catalyst (e.g., TMSI) to be effective. |
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. CN104592288A - this compound, and preparation method thereof - Google Patents [patents.google.com]
- 6. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 7. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cas 19980-43-9,this compound | lookchem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CAS 19980-43-9: 1-[(Trimethylsilyl)oxy]cyclopentene [cymitquimica.com]
- 12. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. benchchem.com [benchchem.com]
- 14. Silyl enol ether synthesis by silylation [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(Trimethylsiloxy)cyclopentene and 1-(Trimethylsiloxy)cyclohexene in Carbon-Carbon Bond Forming Reactions
For researchers, scientists, and drug development professionals, the selection of the appropriate nucleophile is a critical decision in the strategic planning of a synthetic route. Silyl enol ethers, as stable and versatile enolate equivalents, are mainstays in the chemist's toolkit for carbon-carbon bond formation. This guide provides an in-depth technical comparison of the reactivity of two commonly employed cyclic silyl enol ethers: 1-(trimethylsiloxy)cyclopentene and 1-(trimethylsiloxy)cyclohexene. By examining their performance in key transformations and delving into the underlying mechanistic principles, this document aims to equip the reader with the field-proven insights necessary for informed reagent selection.
At a Glance: Key Reactivity Differences
| Feature | This compound | 1-(Trimethylsiloxy)cyclohexene |
| General Reactivity | Generally more reactive | Generally less reactive |
| Ring Strain | Higher, leading to a more exocyclic double bond character and increased reactivity | Lower, resulting in a more stable and less reactive system |
| Stereoselectivity | Can exhibit distinct stereochemical outcomes due to the more planar five-membered ring | Stereoselectivity is influenced by the flexible chair-like conformations of the six-membered ring |
| Key Applications | Mukaiyama aldol additions, Michael additions, Alkylations | Mukaiyama aldol additions, Michael additions, Alkylations |
Delving Deeper: A Mechanistic and Experimental Comparison
The differential reactivity of these two silyl enol ethers is primarily rooted in the inherent properties of their respective carbocyclic frameworks. The five-membered ring of this compound possesses greater ring strain compared to the relatively strain-free six-membered ring of its cyclohexene counterpart. This increased strain influences the geometry and energy of the enolate precursor, ultimately impacting the kinetics of subsequent reactions.
The Mukaiyama Aldol Reaction: A Case Study in Reactivity
The Mukaiyama aldol reaction, a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, is a cornerstone of modern organic synthesis.[1] While direct side-by-side comparative studies under identical conditions are not abundant in the literature, the archetypal reaction of the silyl enol ether of cyclohexanone with benzaldehyde is reported to produce a mixture of threo (63%) and erythro (19%) β-hydroxyketones at room temperature.[1]
The general mechanism for the TiCl₄-catalyzed Mukaiyama aldol reaction involves activation of the aldehyde by the Lewis acid, followed by nucleophilic attack of the silyl enol ether.[2]
Caption: Generalized workflow for the Mukaiyama aldol reaction.
The higher reactivity of the cyclopentyl derivative can be attributed to the greater relief of ring strain in the transition state as the hybridization of the alpha-carbon changes.
Michael Additions: Probing Nucleophilicity
In Michael additions, both this compound and 1-(trimethylsiloxy)cyclohexene serve as effective nucleophiles for conjugate addition to α,β-unsaturated carbonyl compounds. For instance, 1-(trimethylsiloxy)cyclohexene is known to undergo a Michael addition reaction with methyl vinyl ketone in the presence of dibutyltin bis(triflate).
While quantitative kinetic data directly comparing the two is scarce, the underlying principles of enolate reactivity suggest that the more strained and thus more nucleophilic this compound would exhibit a faster reaction rate under identical conditions.
Experimental Protocols
General Procedure for the Mukaiyama Aldol Addition
The following is a representative protocol for a Lewis acid-catalyzed Mukaiyama aldol addition.
Materials:
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Aldehyde (e.g., benzaldehyde)
-
Cyclic silyl enol ether (this compound or 1-(trimethylsiloxy)cyclohexene)
-
Lewis acid (e.g., titanium tetrachloride, TiCl₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add the aldehyde (1.0 equiv) and anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Lewis acid (1.1 equiv) dropwise.
-
Stir the mixture for 10-15 minutes.
-
Add a solution of the cyclic silyl enol ether (1.2 equiv) in anhydrous CH₂Cl₂ dropwise.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for a typical Mukaiyama aldol reaction.
Conclusion: A Tale of Two Rings
References
A Comparative Guide to Lewis Acid Activation of 1-(Trimethylsiloxy)cyclopentene for Aldol Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, the Mukaiyama aldol addition stands as a cornerstone reaction, prized for its ability to forge complex molecular architectures with high levels of control.[1][2][3][4] At the heart of this transformation lies the activation of a silyl enol ether nucleophile, such as 1-(trimethylsiloxy)cyclopentene, by a Lewis acid. The choice of Lewis acid is not trivial; it profoundly influences reaction efficiency, stereoselectivity, and substrate compatibility. This guide provides a comparative analysis of common Lewis acids used for this purpose, supported by experimental insights to inform your selection process.
The Role of the Lewis Acid: A Mechanistic Overview
The Mukaiyama aldol reaction is a Lewis acid-catalyzed aldol addition between a silyl enol ether and a carbonyl compound, typically an aldehyde or ketone.[3][5] The Lewis acid plays a crucial dual role. Firstly, it coordinates to the carbonyl oxygen of the electrophile (e.g., an aldehyde), rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[1][2][3] Secondly, it facilitates the cleavage of the silicon-oxygen bond of the silyl enol ether, generating the reactive enolate nucleophile. The reaction proceeds through an open transition state, and the nature of the Lewis acid can significantly influence the stereochemical outcome.[5][6][7]
Performance Comparison of Key Lewis Acids
The selection of an appropriate Lewis acid is critical for optimizing the Mukaiyama aldol reaction. Below is a comparative overview of commonly employed Lewis acids for the activation of this compound and related silyl enol ethers.
| Lewis Acid | Typical Conditions | Yields | Key Characteristics & Considerations |
| Titanium Tetrachloride (TiCl₄) | Stoichiometric or catalytic amounts, CH₂Cl₂, low temp. (-78 °C) | Generally high | Highly effective and widely used.[1][2][8][9] Can promote high diastereoselectivity.[10] Sensitive to moisture and requires strictly anhydrous conditions.[11] Can sometimes lead to the formation of titanium enolates.[12][13] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Stoichiometric or catalytic amounts, CH₂Cl₂, -78 °C | Good to excellent | A versatile and effective Lewis acid.[14][15] Often used when TiCl₄ gives unsatisfactory results. Can influence diastereoselectivity.[16][17] Commercially available and relatively easy to handle, though moisture-sensitive.[18] |
| Tin(IV) Chloride (SnCl₄) | Stoichiometric or catalytic amounts, CH₂Cl₂, low temp. | Moderate to high | Known to be a strong Lewis acid.[19] Can be effective in cases where other Lewis acids fail. May offer different selectivity profiles compared to TiCl₄ and BF₃·OEt₂.[20][21] |
| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | Catalytic amounts, CH₂Cl₂, various temps. | Good to excellent | A powerful silicon-based Lewis acid.[22][23][24] Particularly useful for reactions with acetals as electrophiles.[23][24][25] Can mediate one-pot enol silane formation and subsequent aldol addition.[23][24][25] |
| Zinc Chloride (ZnCl₂) | Stoichiometric or catalytic amounts | Moderate to good | A milder Lewis acid, which can be advantageous for sensitive substrates.[1][2] |
In-Depth Analysis of Lewis Acid Performance
Titanium Tetrachloride (TiCl₄): The Workhorse
Titanium tetrachloride is arguably the most frequently employed Lewis acid for the Mukaiyama aldol reaction.[1][2][8][9] Its strong Lewis acidity allows for efficient activation of a wide range of aldehydes and ketones. In the reaction with this compound, TiCl₄ typically affords high yields of the corresponding β-hydroxy ketone.[11] The stereoselectivity of TiCl₄-mediated aldol reactions can be highly dependent on the substrates and reaction conditions, with the potential to achieve high diastereoselectivity.[10] However, its high reactivity also necessitates stringent control over reaction conditions, particularly the exclusion of moisture, as it readily hydrolyzes.[11] In some instances, the reaction may proceed through the formation of a titanium enolate intermediate.[12][13]
Boron Trifluoride Etherate (BF₃·OEt₂): The Versatile Alternative
BF₃·OEt₂ is another popular choice for activating silyl enol ethers.[14][15] It is a convenient and commercially available liquid that is often used when TiCl₄ proves to be too harsh or provides poor selectivity. The diastereoselectivity of BF₃·OEt₂-catalyzed aldol additions can differ from those mediated by TiCl₄, offering a valuable tool for accessing different stereoisomers.[16][17] While still moisture-sensitive, it is generally considered easier to handle than TiCl₄.[18]
Tin(IV) Chloride (SnCl₄): The Powerful Activator
As a strong Lewis acid, SnCl₄ can be highly effective in promoting Mukaiyama aldol reactions, particularly with less reactive electrophiles.[19] Its use with this compound can lead to good yields of the aldol adduct. The stereochemical outcome with SnCl₄ can be distinct from that of other Lewis acids, providing an additional parameter for optimization.
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): The Sila-Lewis Acid
TMSOTf is a highly potent silicon-based Lewis acid that has found widespread use in organic synthesis.[22][23][24] It is particularly effective in catalyzing the addition of silyl enol ethers to acetals, which are stable surrogates for aldehydes.[23][24][25] A key advantage of TMSOTf is its ability to facilitate a one-pot procedure where the silyl enol ether is generated in situ followed by the aldol addition, streamlining the synthetic process.[23][24][25]
Mechanistic Pathways and Stereochemical Control
The stereochemical outcome of the Mukaiyama aldol reaction is determined in the carbon-carbon bond-forming step. The reaction is believed to proceed through an open, acyclic transition state, in contrast to the closed, cyclic transition states of traditional enolate-based aldol reactions.[7] The relative orientation of the enolate and the aldehyde in this transition state dictates the formation of either syn or anti diastereomers.
The choice of Lewis acid can influence the geometry of this transition state through steric and electronic effects. For instance, bulky Lewis acids may favor a more extended transition state, leading to a preference for one diastereomer over the other.
Figure 1. Generalized workflow for the Lewis acid-catalyzed Mukaiyama aldol addition.
Experimental Protocols
Representative Protocol for a TiCl₄-Mediated Mukaiyama Aldol Addition
This protocol describes a general procedure for the reaction between this compound and benzaldehyde using TiCl₄.
Materials:
-
This compound
-
Benzaldehyde
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous CH₂Cl₂.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add benzaldehyde (1.0 equivalent) to the cooled solvent.
-
Slowly add the TiCl₄ solution (1.1 equivalents) dropwise via syringe. The solution may change color.
-
Stir the mixture for 10-15 minutes at -78 °C.
-
Add a solution of this compound (1.2 equivalents) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15-20 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
Figure 2. Step-by-step experimental workflow for a TiCl₄-mediated Mukaiyama aldol reaction.
Conclusion and Future Perspectives
The choice of Lewis acid for the activation of this compound in Mukaiyama aldol reactions is a critical parameter that dictates the success of the transformation. While TiCl₄ remains a robust and widely used option, BF₃·OEt₂, SnCl₄, and TMSOTf offer valuable alternatives with potentially different reactivity and selectivity profiles. The development of chiral Lewis acids continues to be an active area of research, aiming to achieve high enantioselectivity in these powerful C-C bond-forming reactions.[16][26][27][28][29] Careful consideration of the substrate, desired stereochemical outcome, and reaction conditions will guide the rational selection of the optimal Lewis acid for a given synthetic challenge.
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. fujimorilab.ucsf.edu [fujimorilab.ucsf.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 17. Simple diastereoselectivity of the BF3.OEt2-catalyzed vinylogous Mukaiyama aldol reaction of 2-(trimethylsiloxy)furans with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. SnCl4 · 5H2O-catalyzed synthesis of β-amino carbonyl compounds via a direct Mannich-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Trimethylsilyl Trifluoromethanesulfonate-Catalyzed Aldol Reaction of Various Aldehydes with Silyl Enol Ethers [jstage.jst.go.jp]
- 23. One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf [organic-chemistry.org]
- 24. scholarship.richmond.edu [scholarship.richmond.edu]
- 25. researchgate.net [researchgate.net]
- 26. Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes [organic-chemistry.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. experts.illinois.edu [experts.illinois.edu]
analytical techniques for characterizing 1-(Trimethylsiloxy)cyclopentene reaction products (NMR, GC-MS)
As a Senior Application Scientist, this guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of reaction products derived from 1-(trimethylsiloxy)cyclopentene. This silyl enol ether is a pivotal intermediate in organic synthesis, primarily utilized in carbon-carbon bond-forming reactions. Understanding the nuances of these analytical techniques is crucial for accurate product identification, purity assessment, and mechanistic studies.
The Synthetic Utility of this compound
This compound serves as a stable and isolable enolate equivalent of cyclopentanone.[1] Its primary reactivity involves nucleophilic addition to electrophiles, most notably in Mukaiyama aldol additions and α-alkylations. These reactions are fundamental in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[2][3]
-
Mukaiyama Aldol Addition: A Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound (like an aldehyde or ketone) to form a β-hydroxy carbonyl compound.[4][5]
-
α-Alkylation: The reaction of the silyl enol ether with an electrophile, such as an alkyl halide, to introduce an alkyl group at the α-position of the parent ketone.
Accurate characterization of the resulting products is paramount to verify the desired transformation, identify potential side products, and determine stereochemical outcomes.
Figure 1: Common reaction pathways for this compound.
Comparative Overview: NMR vs. GC-MS
Both NMR and GC-MS are indispensable for characterizing organic molecules. However, they provide different and complementary information. The choice of technique depends on the analytical question being asked—be it structural elucidation, mixture analysis, or purity determination.
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Function | Provides detailed structural information about molecular connectivity and stereochemistry. | Separates volatile components of a mixture and provides mass-to-charge ratio for identification. |
| Sample Type | Requires purified samples in solution (typically >1 mg). | Can analyze complex mixtures directly (sub-nanogram sensitivity). |
| Information Yield | Definitive structural elucidation, stereochemistry, quantification (with internal standard). | Component separation, molecular weight determination, fragmentation patterns for structural clues. |
| Strengths | Unambiguous identification of new compounds; analysis of spatial relationships between atoms. | High sensitivity; excellent for reaction monitoring, identifying byproducts, and purity assessment. |
| Limitations | Lower sensitivity; complex mixtures yield overlapping signals that are difficult to interpret. | Limited to thermally stable and volatile compounds; structural isomers can have similar mass spectra. |
| Key Insight for Silyl Enol Ethers | Tracks disappearance of vinyl protons/carbons and appearance of new functional group signals. | Identifies silylated compounds via characteristic fragments (e.g., m/z 73); separates product from starting material. |
In-Depth Analysis with NMR Spectroscopy
NMR spectroscopy is the gold standard for the unambiguous structural determination of organic compounds. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it maps the carbon-hydrogen framework of a molecule.
¹H NMR: A Window into the Proton Environment
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Characteristic Signals:
-
This compound (Starting Material):
-
~0.2 ppm (singlet, 9H): The nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group.[6] This sharp singlet is a hallmark of TMS-protected compounds.
-
~4.8-4.9 ppm (triplet, 1H): The vinyl proton (=C-H) on the cyclopentene ring.[7][8] The disappearance of this signal is a key indicator of a successful reaction.
-
~1.5-2.3 ppm (multiplets, 6H): The aliphatic protons of the cyclopentene ring.[6]
-
-
Mukaiyama Aldol Product (β-Hydroxy Ketone):
-
Disappearance of the ~4.8 ppm vinyl proton signal.
-
Appearance of new signals:
-
A methine proton (CH-OH) signal, typically between 3.5-4.5 ppm.
-
A proton alpha to the new carbonyl group.
-
The proton of the hydroxyl group (-OH), which can appear over a wide chemical shift range and is often broad.
-
-
The trimethylsilyl signal at ~0.2 ppm will be absent after aqueous work-up, which hydrolyzes the silyl ether intermediate.[1]
-
-
α-Alkylation Product:
-
Disappearance of the ~4.8 ppm vinyl proton signal.
-
Appearance of new signals corresponding to the protons of the newly introduced alkyl group (R').
-
The proton at the α-carbon (now a methine) will shift, and its multiplicity will depend on the adjacent protons.
-
¹³C NMR: Mapping the Carbon Skeleton
¹³C NMR provides information about the number and types of carbon atoms in a molecule.
-
This compound (Starting Material):
-
~155 ppm and ~103 ppm: The two sp² hybridized (vinylic) carbons of the enol ether.[9]
-
~0 ppm: The carbon atoms of the -Si(CH₃)₃ group.
-
Aliphatic carbons of the cyclopentene ring.
-
-
Reaction Products (Aldol or Alkylation):
-
Disappearance of the vinylic carbon signals.
-
Appearance of a carbonyl (C=O) signal in the downfield region, typically >200 ppm for a ketone.
-
Appearance of new sp³ hybridized carbon signals corresponding to the newly formed C-C bond and the introduced functional groups.
-
Experimental Protocol: NMR Sample Preparation and Analysis
-
Purification: Isolate the reaction product from the crude mixture using flash column chromatography.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm), although the residual solvent peak is often used.[10]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H signals to determine proton ratios and analyze coupling constants to deduce connectivity. Assign all peaks in both ¹H and ¹³C spectra to the proposed structure. For complex structures, 2D NMR experiments like COSY and HSQC can be employed to confirm assignments.
Figure 2: General workflow for NMR analysis of a reaction product.
In-Depth Analysis with GC-MS
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for analyzing complex reaction mixtures, determining product purity, and providing strong evidence for molecular identity.
Gas Chromatography (GC): Separating the Mixture
The GC component separates compounds based on their volatility and interaction with a stationary phase within a capillary column. In the context of this compound reactions, GC can effectively separate:
-
Unreacted starting material.
-
The desired product(s).
-
Solvents and reagents.
-
Byproducts (e.g., self-condensation products).
The retention time (the time it takes for a compound to travel through the column) is a characteristic property under a specific set of conditions and can be used for preliminary identification.
Mass Spectrometry (MS): Fingerprinting the Molecules
As each separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum.
Characteristic Fragmentation of TMS Compounds:
The presence of a trimethylsilyl group imparts a highly characteristic fragmentation pattern, making GC-MS particularly well-suited for analyzing these reactions.[11]
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass. For silyl enol ethers, this peak may be weak or absent.[12]
-
M-15 Peak [M-CH₃]⁺: A very common fragment resulting from the loss of a methyl group from the TMS moiety.
-
m/z 73 [Si(CH₃)₃]⁺: A prominent, often base peak, that is a definitive indicator of a TMS group.[13]
-
m/z 147 [(CH₃)₃Si-O=Si(CH₃)₂]⁺: A rearrangement ion that can be observed in compounds with multiple silyl groups or from interactions within the instrument.[14]
By analyzing the mass spectrum, one can determine the molecular weight of the product and use the fragmentation pattern to deduce its structure. For example, in an α-alkylation product, one would look for the molecular ion corresponding to the mass of cyclopentanone plus the added alkyl group.
Experimental Protocol: GC-MS Sample Preparation and Analysis
-
Sample Preparation: Take a small aliquot (~0.1 mL) of the crude reaction mixture. Dilute it with a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration (~1 mg/mL).
-
Derivatization (Optional): For aldol products containing free hydroxyl groups, derivatization with a silylating agent (e.g., BSTFA) may be necessary to increase volatility and thermal stability, preventing decomposition in the GC inlet. This would convert the -OH group to an -OTMS group.
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS instrument.
-
Separation: The sample is vaporized and carried through a capillary column (e.g., a nonpolar DB-5ms column) by an inert carrier gas (e.g., helium). A temperature gradient (e.g., starting at 50°C and ramping to 250°C) is used to elute compounds in order of increasing boiling point.
-
Detection and Analysis: As compounds elute, they are fragmented and detected by the mass spectrometer. The resulting chromatogram (signal intensity vs. retention time) and the mass spectrum for each peak are analyzed. The mass spectra can be compared against spectral libraries (e.g., NIST) for identification.
Figure 3: General workflow for GC-MS analysis of a reaction mixture.
Conclusion: A Synergistic Approach
For the comprehensive characterization of this compound reaction products, NMR spectroscopy and GC-MS are not competing alternatives but powerful, complementary partners.
A highly effective workflow begins with GC-MS analysis of the crude reaction mixture . This provides a rapid assessment of reaction completion, reveals the presence of any byproducts, and confirms the molecular weight of the main product. Following this initial screen, the product should be purified by column chromatography . Finally, NMR spectroscopy (¹H and ¹³C) on the isolated, pure product provides the definitive, unambiguous structural proof, including stereochemical details where applicable. This synergistic approach leverages the strengths of both techniques, ensuring the highest level of scientific rigor and confidence in the experimental results.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. gate2026.iitg.ac.in [gate2026.iitg.ac.in]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. Mukaiyama Aldol Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Cas 19980-43-9,this compound | lookchem [lookchem.com]
- 7. This compound(19980-43-9) 1H NMR spectrum [chemicalbook.com]
- 8. This compound | 19980-43-9 [m.chemicalbook.com]
- 9. This compound(19980-43-9) 13C NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 13. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mechanistic Nuances of 1-(Trimethylsiloxy)cyclopentene in Key Synthetic Transformations
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds with high fidelity and stereochemical control is paramount. Among the arsenal of nucleophilic reagents, silyl enol ethers have carved out a significant niche as stable, versatile, and highly effective enolate surrogates.[1][2] This guide provides an in-depth comparative analysis of 1-(trimethylsiloxy)cyclopentene, a prominent five-membered ring silyl enol ether, focusing on the mechanistic underpinnings of its reactivity in cornerstone reactions. We will objectively compare its performance against common alternatives, supported by experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors. This document is designed to be a practical resource, explaining the causality behind experimental choices to ensure both scientific integrity and successful application.
The Strategic Advantage of this compound: A Comparative Overview
This compound serves as a stable and isolable equivalent of the cyclopentanone enolate.[3][4] Its utility stems from its moderate nucleophilicity, which allows for controlled reactions with a wide range of electrophiles, typically upon activation with a Lewis acid.[5][6] This contrasts with more reactive metal enolates, such as lithium or boron enolates, which can be prone to self-condensation and other side reactions.[4]
| Enolate Type | Preparation | Stability | Reactivity | Key Advantages |
| Silyl Enol Ether | Trapping of a metal enolate or direct silylation of a ketone.[7] | Isolable, relatively stable to air and moisture.[4] | Mild nucleophile; requires Lewis acid activation.[5] | High regioselectivity possible; avoids strongly basic conditions.[4] |
| Lithium Enolate | Deprotonation with strong, non-nucleophilic bases (e.g., LDA).[8] | Generally unstable at room temperature; used in situ.[8] | Highly reactive nucleophile.[4] | Strong nucleophilicity for less reactive electrophiles. |
| Boron Enolate | Reaction of a ketone with a boron triflate and a hindered base. | More stable than lithium enolates but typically used in situ. | Highly reactive; often provides high stereoselectivity.[4] | Excellent for stereocontrolled aldol reactions via a closed transition state. |
The choice between these enolate forms is a critical strategic decision. While lithium enolates of cyclopentanone exist as a mixture of tetrameric and dimeric aggregates in solution, influencing their reactivity, silyl enol ethers offer a more defined and manageable reagent.[8][9] Boron enolates are exceptional for achieving high diastereoselectivity in aldol reactions due to their well-organized, chair-like transition states.[10] However, the stability and ease of handling of this compound make it a highly practical choice for a broad range of applications.[11]
The Mukaiyama Aldol Reaction: A Cornerstone of C-C Bond Formation
The Mukaiyama aldol reaction is a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, providing a reliable route to β-hydroxy carbonyl compounds.[6][12] The reaction proceeds through an open transition state, and the stereochemical outcome can be influenced by the choice of Lewis acid, solvent, and the geometry of the silyl enol ether.[13][14]
Mechanistic Rationale
The generally accepted mechanism involves the activation of the aldehyde by the Lewis acid, rendering the carbonyl carbon more electrophilic. The silyl enol ether then attacks the activated aldehyde, forming a new carbon-carbon bond. A subsequent workup step hydrolyzes the resulting silyl ether to afford the β-hydroxy ketone.[6]
Caption: Generalized workflow of the Mukaiyama aldol reaction.
Performance Comparison in the Mukaiyama Aldol Reaction
The reactivity of silyl enol ethers in the Mukaiyama aldol reaction is influenced by the ring size and substitution pattern. Below is a comparison of this compound with its six-membered ring analog in the reaction with benzaldehyde.
| Silyl Enol Ether | Lewis Acid/Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| This compound | (R)-BINAP·AgOTf | 88 | 95:5 | [15] |
| 1-(Trimethylsilyloxy)cyclohexene | TiCl₄ | 82 (threo + erythro) | 63:19 (threo:erythro) | [6] |
This data highlights that with a suitable chiral catalyst, this compound can provide high yield and excellent diastereoselectivity.[15]
Experimental Protocol: Diastereoselective Mukaiyama Aldol Addition
This protocol is adapted from a standard procedure for the TiCl₄-mediated Mukaiyama aldol reaction.[16]
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Titanium tetrachloride (TiCl₄) (1.1 equiv, 1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous CH₂Cl₂.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled solvent, add benzaldehyde (1.0 equiv).
-
Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe. The solution will typically turn yellow or orange. Stir for 10 minutes.
-
Add a solution of this compound (1.0 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
The Michael Addition: Formation of 1,5-Dicarbonyl Compounds
The Michael addition, or conjugate addition, is a powerful method for forming carbon-carbon bonds by the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] this compound is an effective Michael donor in the presence of a Lewis acid, leading to the formation of 1,5-dicarbonyl compounds, which are valuable synthetic intermediates.[17]
Mechanistic Rationale
Similar to the Mukaiyama aldol reaction, the Lewis acid activates the α,β-unsaturated carbonyl compound (the Michael acceptor), increasing the electrophilicity of the β-carbon. The silyl enol ether then attacks this position, and subsequent tautomerization and hydrolysis yield the 1,5-dicarbonyl product.[18]
Caption: Key steps in the Lewis acid-catalyzed Michael addition.
Performance Comparison of Enolates in Michael Additions
Experimental Protocol: Lewis Acid-Catalyzed Michael Addition
This generalized protocol is based on established procedures for the Michael addition of silyl enol ethers to α,β-unsaturated ketones.[20]
Materials:
-
This compound (1.2 equiv)
-
Methyl vinyl ketone (MVK) (1.0 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl vinyl ketone (1.0 equiv) in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add boron trifluoride etherate (1.1 equiv) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.2 equiv) in anhydrous CH₂Cl₂ dropwise over 20 minutes.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Cycloaddition Reactions: Building Ring Systems
The double bond of this compound is electron-rich, making it a suitable partner in various cycloaddition reactions, including [2+2] and formal [4+1] cycloadditions.[3][21] These reactions provide efficient routes to complex cyclic and polycyclic structures.
[2+2] Cycloaddition with Ketenes
The [2+2] cycloaddition of silyl enol ethers with ketenes is a powerful method for the synthesis of cyclobutanones. Dichloroketene, being highly electrophilic, is a particularly effective partner for this transformation.[22]
Mechanistic Insight: The reaction is believed to proceed through a concerted [π²s + π²a] cycloaddition, where the silyl enol ether acts as the suprafacial component and the ketene as the antarafacial component.
Caption: Pathway for the [2+2] cycloaddition of this compound.
Experimental Protocol: [2+2] Cycloaddition with Dichloroketene
This protocol is adapted from the reaction of dichloroketene with other electron-rich alkenes.[23]
Materials:
-
This compound (1.0 equiv)
-
Trichloroacetyl chloride (1.5 equiv)
-
Activated zinc powder (2.0 equiv)
-
Anhydrous diethyl ether (Et₂O)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, add activated zinc powder and anhydrous Et₂O.
-
Add a solution of this compound (1.0 equiv) and trichloroacetyl chloride (1.5 equiv) in anhydrous Et₂O to the dropping funnel.
-
Add the solution from the dropping funnel to the stirred suspension of zinc in Et₂O at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir at room temperature for an additional 2 hours.
-
Filter the reaction mixture through a pad of Celite to remove excess zinc.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield the 7,7-dichloro-1-(trimethylsiloxy)-bicyclo[3.2.0]heptan-6-one.[7]
Conclusion and Future Outlook
This compound is a robust and versatile reagent in the synthetic chemist's toolkit. Its stability, coupled with its tunable reactivity through Lewis acid catalysis, makes it a superior choice in many contexts compared to more labile metal enolates. This guide has provided a mechanistic framework and practical protocols for its application in Mukaiyama aldol, Michael addition, and [2+2] cycloaddition reactions.
The field continues to evolve, with ongoing research into new catalytic systems, including asymmetric catalysts, that will further expand the utility of this compound and related silyl enol ethers. Future investigations should focus on generating more direct, quantitative comparisons of different silyl enol ethers and other enolate equivalents under a standardized set of conditions to provide an even clearer picture of their relative performance. Such data will be invaluable for the rational design of complex synthetic routes in academic and industrial research, particularly in the development of novel therapeutics.
References
- 1. Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor-acceptor cyclopropanes with ketenes. | Semantic Scholar [semanticscholar.org]
- 3. Lewis-Acid-Mediated Intramolecular Cyclization of 4-Aryl-5-allyl-1,2,3-triazoles to Substituted Cyclopentene Derivatives. | Semantic Scholar [semanticscholar.org]
- 4. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 5. benchchem.com [benchchem.com]
- 6. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. ethz.ch [ethz.ch]
- 9. Experimental evidence for chair-like transition states in aldol reactions of methyl ketone lithium enolates: stereoselective synthesis and utilization of a deuterium-labeled enolate as a probe of reaction stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mukaiyama Aldol Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 13. Lewis acid catalysed polymerisation of cyclopentenone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. The major products P and Q of the following transformation are: Given th.. [askfilo.com]
- 20. benchchem.com [benchchem.com]
- 21. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 22. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [2 + 2] Cycloaddition reaction of cycloheptatriene with dichloroketene. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
comparative analysis of cyclic vs. acyclic silyl enol ethers in synthesis
A Comparative Guide to Cyclic vs. Acyclic Silyl Enol Ethers in Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to synthetic success. Silyl enol ethers, as stable and versatile enolate surrogates, are cornerstone intermediates in modern organic synthesis. Their utility in forming crucial carbon-carbon bonds, such as in the Mukaiyama aldol addition, is well-established. However, the decision to employ a cyclic or an acyclic silyl enol ether can profoundly influence the regioselectivity, stereoselectivity, and overall efficiency of a synthetic sequence. This guide provides an in-depth comparative analysis of these two classes of reagents, supported by mechanistic insights and experimental data, to empower chemists in making informed decisions.
The Genesis of Selectivity: Synthesis and Regiocontrol
The synthetic origin of a silyl enol ether dictates its structure, which in turn governs its subsequent reactivity. The most significant divergence between cyclic and acyclic systems lies in the ability to control the regiochemistry of the enol ether double bond.
Thermodynamic vs. Kinetic Control
For unsymmetrical ketones, the formation of the silyl enol ether can be directed to yield either the more substituted (thermodynamic) or the less substituted (kinetic) regioisomer. This control is a foundational concept in synthesis.
-
Kinetic Silyl Enol Ethers (Less Substituted): These are formed under irreversible conditions, typically using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C). The bulky base preferentially abstracts the more accessible proton at the less hindered α-carbon. This method is highly effective for both cyclic and acyclic ketones.
-
Thermodynamic Silyl Enol Ethers (More Substituted): Formation is favored under equilibrating conditions, often using a weaker base like triethylamine (Et₃N) at higher temperatures with a silyl halide like trimethylsilyl chloride (TMSCl). These conditions allow for proton exchange, leading to the formation of the most thermodynamically stable, more substituted enolate.
The rigid nature of cyclic ketones often leads to a more pronounced difference in steric hindrance between the two α-positions compared to many acyclic ketones. This can result in exceptionally high regioselectivity under kinetic control. For instance, the deprotonation of 2-methylcyclohexanone with LDA almost exclusively occurs at the methylene (CH₂) position, away from the methyl group.
Table 1: Regioselective Synthesis of Silyl Enol Ethers
| Ketone Substrate | Conditions | Major Product | Ratio (Kinetic:Thermodynamic) |
| 2-Methylcyclohexanone | LDA, TMSCl, THF, -78 °C | Kinetic (Less Substituted) | >99:1 |
| 2-Methylcyclohexanone | Et₃N, TMSCl, DMF, Reflux | Thermodynamic (More Substituted) | 22:78 |
| 2-Heptanone | LDA, TMSCl, THF, -78 °C | Kinetic (Less Substituted) | >98:2 |
| 2-Heptanone | Et₃N, TMSCl, DMF, Reflux | Thermodynamic (More Substituted) | 50:50 |
Data compiled from established synthetic principles and representative examples.
Reactivity and Stereochemical Consequences
The structural constraints of cyclic silyl enol ethers versus the conformational flexibility of their acyclic counterparts lead to distinct stereochemical outcomes in key synthetic transformations.
Mukaiyama Aldol Reaction: A Case Study in Stereoselectivity
The Mukaiyama aldol addition, a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound, is a powerful tool for C-C bond formation. The stereochemical outcome of this reaction is highly dependent on the enol ether's structure.
-
Cyclic Silyl Enol Ethers: The rigid, planar nature of the double bond within a ring system imposes significant facial bias. The incoming electrophile (e.g., an aldehyde) will preferentially attack from the less sterically hindered face of the enol ether. For example, in the reaction of 1-(trimethylsilyloxy)cyclohexene with benzaldehyde, the attack occurs pseudo-axially on the chair-like transition state to avoid steric clashes, leading to a predictable diastereomer. This conformational rigidity is a powerful tool for controlling the stereochemistry of the newly formed stereocenters relative to the ring.
-
Acyclic Silyl Enol Ethers: Acyclic systems lack the fixed conformation of rings. The stereochemical outcome of their reactions is often governed by transient, open transition states. The relative stereochemistry (syn vs. anti) of the aldol product is influenced by the geometry (E/Z) of the silyl enol ether and the steric and electronic properties of its substituents. For α-chiral aldehydes, the Felkin-Anh model is often used to predict the major diastereomer. This model posits that the nucleophile (the silyl enol ether) will attack the carbonyl carbon from the least hindered trajectory, avoiding the largest substituent on the adjacent stereocenter. The increased diastereoselectivity often observed in the Mukaiyama aldol reaction compared to traditional enolate additions is attributed to these open transition state models.
Caption: Transition state model for the Mukaiyama aldol reaction of a cyclic silyl enol ether.
Saegusa-Ito Oxidation
The Saegusa-Ito oxidation transforms silyl enol ethers into α,β-unsaturated carbonyl compounds using a palladium(II) catalyst. This reaction is valuable for introducing unsaturation in a controlled manner.
-
Cyclic Systems: The reaction reliably forms an endocyclic double bond, providing a powerful method for synthesizing cyclic enones. The regioselectivity is inherently controlled by the starting silyl enol ether.
-
Acyclic Systems: For acyclic silyl enol ethers, the Saegusa-Ito oxidation almost exclusively yields the thermodynamic (E)-olefin product. This is due to the reversibility of the β-hydride elimination step, which allows for equilibration to the more stable product isomer. This makes it an excellent method for generating trans-enones regardless of the initial E/Z geometry of the silyl enol ether.
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in handling and reactivity, detailed protocols for the formation of a silyl enol ether and its subsequent Mukaiyama aldol reaction are provided.
Protocol 1: Kinetic Synthesis of 1-(Trimethylsilyloxy)cyclohexene (Cyclic)
This protocol describes the formation of the less substituted silyl enol ether from cyclohexanone.
Materials:
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
Cyclohexanone
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
LDA Preparation: In a dry, inert-atmosphere-flushed flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78 °C. Add n-BuLi (1.05 eq) dropwise. Stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes.
-
Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise. Stir at -78 °C for 2 hours.
-
Silyl Trapping: Add TMSCl (1.2 eq) neat via syringe to the enolate solution at -78 °C. Stir for 30 minutes, then allow the reaction to warm slowly to room temperature.
-
Work-up: Quench with cold saturated aqueous NH₄Cl solution. Extract with pentane (3x). Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by distillation under reduced pressure.
Protocol 2: Diastereoselective Mukaiyama Aldol Reaction
This protocol outlines the reaction of 1-(trimethylsilyloxy)cyclohexene with benzaldehyde.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Benzaldehyde
-
1-(trimethylsilyloxy)cyclohexene
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a flame-dried flask under argon, add anhydrous CH₂Cl₂ and cool to -78 °C.
-
Add benzaldehyde (1.0 eq), followed by the dropwise addition of TiCl₄ (1.1 eq).
-
Stir for 10 minutes, then add a solution of 1-(trimethylsilyloxy)cyclohexene (1.0 eq) in anhydrous CH₂Cl₂ dropwise.
-
Monitor the reaction by TLC. Upon completion, quench by slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Warm to room temperature, separate the layers, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Caption: General workflow from ketone to functionalized product via a silyl enol ether intermediate.
Conclusion and Strategic Recommendations
The choice between a cyclic and an acyclic silyl enol ether is a strategic decision that hinges on the desired synthetic outcome.
-
Choose a Cyclic Silyl Enol Ether for:
-
High facial selectivity in additions to the enol ether double bond.
-
Constructing stereocenters relative to a pre-existing ring system.
-
Synthesis of cyclic α,β-unsaturated ketones via Saegusa-Ito oxidation.
-
-
Choose an Acyclic Silyl Enol Ether for:
-
Greater conformational flexibility.
-
When stereocontrol is dictated by substrate (e.g., α-chiral aldehyde) or catalyst control, following models like Felkin-Anh.
-
Stereoselective synthesis of (E)-α,β-unsaturated ketones from mixtures of enol ether isomers.
-
By understanding the fundamental principles of their synthesis and the steric and conformational factors that govern their reactivity, researchers can harness the full potential of both cyclic and acyclic silyl enol ethers to navigate complex synthetic challenges with greater precision and control.
A-Senior-Application-Scientist-s-Guide-to-Enolate-Chemistry-Beyond-1-Trimethylsiloxy-cyclopentene
In the landscape of organic synthesis, the carbon-carbon bond-forming power of enolates is unparalleled. For decades, chemists have relied on stable, isolable enolate surrogates like 1-(trimethylsiloxy)cyclopentene to execute key transformations such as Mukaiyama aldol additions and Michael reactions.[1][2] These silyl enol ethers offer reliability and predictability. However, the modern synthetic chemist's toolkit must be diverse, capable of addressing nuanced challenges in regioselectivity, stereocontrol, and reaction efficiency.
This guide provides an in-depth comparison of the principal alternatives to silyl enol ethers, moving from classical stoichiometric methods to modern catalytic strategies. We will explore the underlying mechanistic principles, provide field-tested experimental insights, and present comparative data to empower researchers in selecting the optimal reagent for their specific synthetic goals.
The Benchmark: Understanding Silyl Enol Ethers
This compound is a pre-formed, stable enolate equivalent. Its generation can be directed to favor either the kinetic (less substituted) or thermodynamic (more substituted) isomer, offering a degree of regiocontrol before the key reaction.[3][4] In reactions, its moderate nucleophilicity requires activation of the electrophile, typically with a Lewis acid, which is the cornerstone of the Mukaiyama aldol reaction.[1][5] While dependable, this reliance on stoichiometric Lewis acids and the sometimes-moderate diastereoselectivity have spurred the development of alternative approaches.
Alternative Pathways to Enolate Reactivity
Direct Deprotonation: The Power of Metal Enolates
The most direct route to an enolate is the deprotonation of a carbonyl compound using a strong base. The choice of base and reaction conditions dictates the outcome, providing a powerful, albeit often demanding, alternative to silyl enol ethers.
Generated using strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures (-78 °C), lithium enolates are the gold standard for forming kinetic enolates with high regioselectivity.[6][7] The deprotonation is rapid and irreversible, "locking" the enolate as the less-substituted isomer before it can equilibrate to the more stable thermodynamic form. This method is highly effective for simple alkylations and directed aldol reactions where precise regiocontrol is paramount.
However, lithium enolates are highly reactive and thermally unstable, requiring strict anhydrous conditions and cryogenic temperatures.[3][8] Unlike isolable silyl enol ethers, they are generated and used in situ.
For stereoselective aldol reactions, boron enolates are arguably the most powerful tools available.[9][10] Generated by reacting a ketone with a dialkylboron triflate (e.g., Bu₂BOTf) and a tertiary amine base, boron enolates provide exceptional levels of diastereoselectivity.[11][12] This high fidelity stems from their reaction mechanism, which proceeds through a highly organized, six-membered chair-like transition state, known as the Zimmerman-Traxler model.[13][14][15]
The key advantages of boron enolates are:
-
High Diastereoselectivity: The short, strong boron-oxygen bonds create a compact and rigid transition state, amplifying steric effects and leading to excellent syn- or anti-selectivity depending on the enolate geometry.[9][10][13]
-
Predictable Stereochemistry: The geometry of the enolate (Z or E) can be controlled by the choice of boron reagent and base, which in turn reliably dictates the syn or anti configuration of the aldol product.[14][15] Z-enolates typically yield syn-aldol products, while E-enolates give anti-products.[13]
This level of stereochemical control is often superior to that achieved in Lewis acid-mediated reactions of silyl enol ethers, which proceed through more flexible, open-chain transition states.[2][16]
Enamines: The Milder, Neutral Alternative
Pioneered by Gilbert Stork, enamine chemistry offers a milder, often more practical alternative to both silyl enol ethers and strongly basic metal enolates.[17] Enamines are formed by the condensation of a ketone or aldehyde with a secondary amine (e.g., pyrrolidine, morpholine). They are neutral, isolable enolate equivalents that are nucleophilic enough to react with activated electrophiles without the need for strong bases or Lewis acids.[17][18]
Key benefits include:
-
Milder Conditions: Avoids the use of cryogenic temperatures and pyrophoric bases.[17]
-
Aldehyde Reactivity: Provides a reliable method for the α-alkylation of aldehydes, which is often problematic with strong bases that can promote self-condensation.[18][19]
-
Minimized Polyalkylation: The resulting iminium ion intermediate is less reactive, reducing the incidence of undesired secondary alkylation events.[17]
While enamines are less nucleophilic than lithium enolates, their operational simplicity makes them highly valuable, particularly for Michael additions and alkylations with reactive alkyl halides.[18][20]
Catalytic Asymmetric Enolate Generation
A frontier in the field is the direct and catalytic generation of chiral enolates, bypassing the need for stoichiometric strong bases or pre-formed enolate equivalents. These methods often employ chiral catalysts, such as transition metal complexes or organocatalysts, to generate a transient enolate that reacts enantioselectively.[21][22] While mechanistically diverse, these approaches share the common goal of generating enantioenriched products from achiral starting materials with substoichiometric amounts of a chiral controller.[23][24] This represents a significant leap in efficiency and atom economy compared to classical stoichiometric methods.
Comparative Analysis of Enolate Generation Methods
The choice of reagent is dictated by the specific synthetic challenge, balancing the need for regiocontrol, stereocontrol, functional group tolerance, and operational simplicity.
| Method/Reagent | Enolate Type | Key Feature | Control | Conditions | Advantages | Limitations |
| TMS-Enol Ether | Silyl Enol Ether | Isolable Enolate Equivalent | Regio (Kin/Therm) | Lewis Acid (TiCl₄, etc.) | Stable, isolable, purifiable; avoids self-condensation.[1][3] | Requires stoichiometric Lewis acid; moderate diastereoselectivity.[2] |
| LDA | Lithium Enolate | Direct Deprotonation | Regio (Kinetic)[6][7] | Strong Base, -78 °C | Excellent for kinetic control; high reactivity.[25] | Cryogenic, anhydrous; thermally unstable; strongly basic.[26] |
| Bu₂BOTf / Amine | Boron Enolate | Direct Deprotonation | Stereocontrol (E/Z)[10] | Base, -78 °C to 0 °C | Excellent diastereoselectivity via Zimmerman-Traxler TS.[13][27] | Requires stoichiometric boron reagent; sensitive to moisture. |
| Secondary Amine | Enamine | Neutral Enolate Equivalent | Regio (Less Substituted) | Acid catalyst, heat | Mild conditions; good for aldehydes; minimizes over-alkylation.[17][18] | Less nucleophilic than metal enolates; hydrolysis step required.[20] |
| Chiral Catalyst | Transient Metal/ Ammonium Enolate | Catalytic Generation | Enantiocontrol | Varies (often mild) | Asymmetric; atom economical; catalytic.[21][23] | Substrate scope can be limited; catalyst development is ongoing. |
Visualizing the Pathways
Understanding the mechanistic divergence of these methods is key to their application.
Caption: Divergent pathways from cyclopentanone to functionalized products.
Caption: The Zimmerman-Traxler model for boron-mediated aldol reactions.
Experimental Protocols
To provide a practical context, we describe a robust, field-proven protocol for a highly diastereoselective boron-mediated aldol reaction, a powerful alternative to the Mukaiyama addition of this compound.
Protocol: Diastereoselective syn-Aldol Reaction via a Boron Enolate
This procedure is adapted from methodologies developed by Evans and coworkers, which set the standard for stereocontrolled aldol reactions.[28][29]
Objective: To synthesize a syn-aldol adduct from an N-propionyl oxazolidinone and an aldehyde with high diastereoselectivity.
Materials:
-
N-propionyl-(4S)-4-isopropyl-1,3-oxazolidin-2-one (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂ (1.1 eq)[12]
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Aldehyde (e.g., isobutyraldehyde) (1.2 eq)
-
Methanol (MeOH)
-
30% Hydrogen Peroxide (H₂O₂)
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq). Dissolve it in anhydrous CH₂Cl₂ (approx. 0.2 M).
-
Enolate Formation: Cool the solution to 0 °C in an ice-water bath. Add DIPEA (1.2 eq) via syringe, followed by the dropwise addition of Bu₂BOTf solution (1.1 eq). Maintain the internal temperature below 5 °C. Stir the resulting light-yellow solution at 0 °C for 30-60 minutes to ensure complete formation of the Z-boron enolate. The causality here is critical: the combination of the oxazolidinone auxiliary and Bu₂BOTf strongly directs the formation of the Z-enolate, which is the stereochemical determinant for the syn product.[14][29]
-
Aldol Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add the aldehyde (1.2 eq) dropwise via syringe. The low temperature is crucial to maximize selectivity by rigidifying the Zimmerman-Traxler transition state.[13]
-
Reaction Progression: Stir the mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by the slow, careful addition of MeOH (an equal volume to the CH₂Cl₂). Then, add a 2:1 mixture of MeOH and 30% H₂O₂. Caution: This quench can be exothermic. The peroxide oxidatively cleaves the boron-carbon and boron-oxygen bonds, releasing the aldol product and converting the boron species into boric acid and butanol, which simplifies purification.[27]
-
Isolation: Stir the mixture vigorously for 1 hour. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers, wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldol adduct.
-
Purification: Purify the product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. High diastereoselectivity (>95:5 dr) is typically observed.[28]
Conclusion
While this compound and other silyl enol ethers remain valuable, reliable reagents, they represent just one facet of modern enolate chemistry. For challenges requiring absolute regiochemical purity under kinetic control, lithium enolates generated with LDA are unparalleled. When the paramount goal is high diastereoselectivity in aldol additions, boron enolates offer a level of stereochemical control that is difficult to surpass, thanks to the predictable nature of the Zimmerman-Traxler transition state.[13][27] For milder conditions and applications involving sensitive substrates like aldehydes, enamines provide a robust and practical alternative.[17] Finally, the advent of catalytic asymmetric methods is paving the way for more efficient and sustainable approaches to chiral building blocks.[21][30]
A deep understanding of the mechanistic underpinnings and practical considerations of each of these alternatives empowers the modern researcher to move beyond a one-size-fits-all approach, selecting the precise tool to forge complex molecular architecture with elegance and efficiency.
References
- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 2. Mukaiyama Aldol Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. organicreactions.org [organicreactions.org]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. Aldol reaction - Wikipedia [en.wikipedia.org]
- 12. Dibutylboron trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mukaiyama Aldol Addition [organic-chemistry.org]
- 17. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. thieme-connect.de [thieme-connect.de]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Extended Enolates: Versatile Intermediates for Asymmetric C‐H Functionalization via Noncovalent Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. m.youtube.com [m.youtube.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. researchgate.net [researchgate.net]
- 28. Organic Syntheses Procedure [orgsyn.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Strategic Synthesis of Functionalized Cyclopentanones: A Comparative Validation of a Novel Route Utilizing 1-(Trimethylsiloxy)cyclopentene
For the discerning researcher, scientist, and drug development professional, the cyclopentanone moiety represents a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of natural products and pharmacologically active compounds necessitates the development of efficient, stereoselective, and robust synthetic routes. This guide provides an in-depth, objective comparison of a novel synthetic strategy for functionalized cyclopentanones, centered on the versatile silyl enol ether, 1-(trimethylsiloxy)cyclopentene, with established alternative methodologies. We will delve into the mechanistic underpinnings, present supporting experimental data, and offer detailed protocols to empower you in selecting the optimal synthetic pathway for your target molecule.
The Synthetic Challenge: Accessing Functionalized Cyclopentanone Cores
The construction of substituted cyclopentanone rings is a frequent and often non-trivial challenge in organic synthesis. The desired substitution pattern, stereochemistry, and overall molecular complexity dictate the most appropriate synthetic approach. Traditional methods, while foundational, often present limitations in terms of scope, efficiency, or stereocontrol. This landscape provides the impetus for developing and validating new synthetic routes that offer distinct advantages.
A Modern Approach: The this compound Route via Mukaiyama Aldol and Michael Additions
The utilization of silyl enol ethers as enolate equivalents has revolutionized carbon-carbon bond formation. This compound, a readily accessible and stable silyl enol ether, serves as a powerful nucleophile in Lewis acid-mediated reactions, most notably the Mukaiyama aldol and Michael additions.[1] This approach offers a mild and highly chemoselective method for the construction of functionalized cyclopentanones.
The Causality Behind the Choice: Why Silyl Enol Ethers?
The decision to employ a silyl enol ether like this compound is rooted in several key principles of modern organic synthesis:
-
Controlled Nucleophilicity: Unlike highly reactive lithium enolates, silyl enol ethers are neutral and significantly less basic, minimizing side reactions such as self-condensation of the electrophile.[2]
-
Lewis Acid Activation: The reaction is initiated by the activation of the electrophile (e.g., an aldehyde or an enone) by a Lewis acid, enhancing its reactivity towards the mild nucleophilicity of the silyl enol ether. This provides a high degree of control over the reaction conditions.
-
Stereochemical Control: The open transition state of the Mukaiyama aldol reaction, while presenting challenges, also offers opportunities for stereocontrol through the judicious choice of chiral Lewis acids or auxiliaries.[3]
Mechanistic Pathway: A Step-by-Step Look
The general mechanism of the Lewis acid-catalyzed Mukaiyama aldol addition of this compound to an aldehyde is depicted below. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity. The silyl enol ether then attacks the activated carbonyl, forming a new carbon-carbon bond and a silylated aldol adduct. Subsequent workup hydrolyzes the silyl ether to reveal the desired β-hydroxy cyclopentanone.
Caption: Mukaiyama Aldol Reaction Workflow.
Comparative Analysis: Benchmarking Against Established Alternatives
To objectively validate the utility of the this compound route, we will compare its performance against three widely recognized methods for cyclopentanone synthesis: the Pauson-Khand reaction, the Nazarov cyclization, and the Robinson annulation.
At a Glance: A Qualitative Comparison
| Feature | This compound Route | Pauson-Khand Reaction | Nazarov Cyclization | Robinson Annulation |
| Reaction Type | Nucleophilic Addition (Aldol/Michael) | [2+2+1] Cycloaddition | 4π-Electrocyclization | Michael Addition followed by Aldol Condensation |
| Key Reactants | Silyl enol ether, Electrophile | Alkene, Alkyne, CO source | Divinyl Ketone | α,β-Unsaturated Ketone, Ketone/Enolate |
| Promoter/Catalyst | Lewis Acid | Transition Metal Carbonyls | Lewis or Brønsted Acid | Base or Acid |
| Key Strengths | Mild conditions, High chemoselectivity | Convergent, Access to complex polycycles | Atom-economical, Access to cyclopentenones | Forms fused ring systems, Widely applicable |
| Potential Limitations | Stoichiometric Lewis acid often required | Toxicity of CO and metal catalysts | Substrate synthesis can be challenging | Harsh conditions, potential for side reactions |
Quantitative Performance Data: A Side-by-Side Look
The following tables provide a comparative overview of the experimental performance of each synthetic route for the synthesis of functionalized cyclopentanones. The data has been compiled from various authoritative sources to ensure a fair and objective comparison.[1][4][5]
Table 1: Mukaiyama Aldol Addition with this compound
| Entry | Electrophile | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Benzaldehyde | TiCl₄ | 85 | 80:20 | [2] |
| 2 | Isobutyraldehyde | BF₃·OEt₂ | 92 | 75:25 | [2] |
| 3 | Crotonaldehyde | SnCl₄ | 78 | 60:40 | [2] |
Table 2: Pauson-Khand Reaction
| Entry | Alkene | Alkyne | Catalyst | Yield (%) | Reference |
| 1 | Norbornene | Phenylacetylene | Co₂(CO)₈ | 95 | [6] |
| 2 | 1-Hexene | 1-Phenylpropyne | [Rh(CO)₂Cl]₂ | 88 | [6] |
| 3 | Ethylene | Diphenylacetylene | Mo(CO)₆ | 75 | [6] |
Table 3: Nazarov Cyclization
| Entry | Divinyl Ketone Substrate | Promoter | Yield (%) | Reference |
| 1 | 1,4-Diphenylpenta-1,4-dien-3-one | BF₃·OEt₂ | 90 | [6] |
| 2 | 1,5-Diphenylpenta-1,4-dien-3-one | FeCl₃ | 85 | [6] |
| 3 | 2,6-Dimethylhepta-2,5-dien-4-one | H₂SO₄ | 70 | [6] |
Table 4: Robinson Annulation
| Entry | Michael Acceptor | Michael Donor | Base | Yield (%) | Reference |
| 1 | Methyl vinyl ketone | Cyclohexanone | NaOEt | 75 | [3] |
| 2 | Ethyl vinyl ketone | 2-Methylcyclohexanone | KOH | 68 | [3] |
| 3 | Acrolein | Acetone | NaOH | 55 | [3] |
Experimental Protocols: A Practical Guide
To ensure the reproducibility and validation of these synthetic routes, detailed, step-by-step methodologies are provided below.
Protocol 1: Synthesis of a β-Hydroxy Cyclopentanone via Mukaiyama Aldol Addition
This protocol describes the reaction between this compound and benzaldehyde, catalyzed by titanium tetrachloride (TiCl₄).
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Titanium tetrachloride (1.1 equiv, 1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous CH₂Cl₂.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled solvent, add benzaldehyde.
-
Slowly add the TiCl₄ solution dropwise via syringe. The solution will typically turn yellow.
-
Stir the mixture for 10 minutes.
-
Add a solution of this compound in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x volume).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy cyclopentanone.
Caption: Experimental workflow for Mukaiyama Aldol Addition.
Protocol 2: Synthesis of a Cyclopentenone via Pauson-Khand Reaction
This protocol describes a general procedure for the cobalt-catalyzed Pauson-Khand reaction.
Materials:
-
Alkyne (1.0 equiv)
-
Alkene (1.2 equiv)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv)
-
Anhydrous solvent (e.g., toluene or DME)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the alkyne and the anhydrous solvent.
-
Add dicobalt octacarbonyl and stir at room temperature for 1-2 hours until the formation of the alkyne-cobalt complex is complete (observe color change).
-
Add the alkene to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-110 °C) and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and open to the air to decompose the excess cobalt carbonyl.
-
Filter the mixture through a pad of silica gel, washing with a suitable solvent (e.g., diethyl ether).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired cyclopentenone.
Conclusion: A Strategic Choice for Modern Synthesis
The validation of a new synthetic route is a critical endeavor in advancing the field of organic chemistry. The use of this compound in Mukaiyama aldol and Michael additions presents a powerful and versatile strategy for the synthesis of functionalized cyclopentanones. This approach offers mild reaction conditions, high chemoselectivity, and opportunities for stereocontrol, making it a valuable tool for researchers in drug discovery and development.
While established methods like the Pauson-Khand reaction, Nazarov cyclization, and Robinson annulation remain highly relevant and powerful in their own right, the silyl enol ether route provides a distinct set of advantages, particularly in scenarios where mild conditions and the avoidance of harsh reagents are paramount. The comparative data and detailed protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the design and execution of synthetic strategies targeting complex cyclopentanone-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysis of Mukaiyama Aldol Reactions by a Tricyclic Aluminum Alkoxide Lewis Acid [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. differencebetween.com [differencebetween.com]
- 6. benchchem.com [benchchem.com]
Navigating Regioselectivity: A Comparative Guide to Kinetic vs. Thermodynamic Control in Silyl Enol Ether Synthesis
For researchers, scientists, and professionals in drug development, the selective formation of silyl enol ethers is a critical step in the synthesis of a vast array of organic molecules. The ability to control the regiochemical outcome of enolate formation and subsequent trapping to yield either the kinetic or thermodynamic silyl enol ether product is paramount for efficient and predictable synthetic routes. This guide provides a comprehensive comparison of the two major control pathways for the synthesis of 1-(trimethylsiloxy)cyclopentene from cyclopentanone, supported by experimental data, detailed protocols, and visual representations of the underlying principles.
The formation of a silyl enol ether from an unsymmetrical ketone hinges on the deprotonation of an α-carbon to form an enolate, which is then trapped by an electrophile, typically a silyl halide.[1] The choice of reaction conditions dictates which of the two possible regioisomeric enolates is formed preferentially, leading to either the kinetically or thermodynamically controlled product.[1]
Kinetic control favors the formation of the less substituted, and therefore generally less stable, silyl enol ether.[1] This is achieved by using a strong, sterically hindered base at low temperatures.[1][2][3] The bulky base preferentially abstracts the more accessible proton on the less substituted α-carbon, and the low temperature prevents the system from reaching equilibrium, thus "trapping" the faster-formed product.[1][3]
Thermodynamic control , in contrast, yields the more substituted and more stable silyl enol ether.[1][4] This is accomplished by using a weaker base at higher temperatures, allowing the reaction to be reversible.[1][2] Under these conditions, the initially formed kinetic enolate can revert to the ketone and re-form, eventually leading to a product distribution that reflects the thermodynamic stability of the enolate intermediates.
Conceptual Framework: A Tale of Two Pathways
The preference for one product over the other can be visualized using a reaction coordinate diagram. The kinetic product has a lower activation energy barrier for its formation, making it the faster-forming product. The thermodynamic product, while having a higher activation energy for its formation, resides at a lower overall energy state, making it the more stable product.
Caption: Potential energy diagram illustrating kinetic vs. thermodynamic control.
Comparative Analysis: Kinetic vs. Thermodynamic Synthesis of this compound
The regioselective synthesis of this compound from cyclopentanone serves as a classic example of the kinetic versus thermodynamic control principle.
Caption: Reaction pathways for kinetic and thermodynamic silyl enol ether formation.
| Parameter | Kinetic Control | Thermodynamic Control |
| Base | Lithium diisopropylamide (LDA) | Triethylamine (Et3N) |
| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) |
| Temperature | -78 °C | Reflux (approx. 153 °C) |
| Reaction Time | < 1 hour | > 24 hours |
| Key Principle | Irreversible deprotonation of the sterically most accessible proton. | Reversible reaction allowing equilibration to the most stable enolate. |
| Major Product | This compound (less substituted) | This compound (more substituted) |
Experimental Protocols
Kinetic Protocol: Synthesis of this compound via Lithium Diisopropylamide (LDA)
This protocol emphasizes the rapid and irreversible deprotonation at the less hindered α-carbon at a low temperature to favor the kinetic product.[2][3]
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclopentanone
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.0 eq) dropwise via syringe. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: Add a solution of cyclopentanone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Silyl Ether Trapping: Add trimethylsilyl chloride (1.1 eq) neat to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for an additional hour.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by distillation under reduced pressure.
Thermodynamic Protocol: Synthesis of this compound via Triethylamine
This protocol utilizes a weaker base and elevated temperature to allow the reaction to reach equilibrium, favoring the formation of the more stable thermodynamic product.[5]
Materials:
-
Cyclopentanone
-
Triethylamine (Et3N)
-
Trimethylsilyl chloride (TMSCl)
-
N,N-Dimethylformamide (DMF)
-
Hexanes
-
Water
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanone (1.0 eq) and DMF.
-
Reagent Addition: Add triethylamine (2.4 eq), followed by the dropwise addition of trimethylsilyl chloride (1.2 eq).
-
Reaction Conditions: Heat the solution to reflux (approximately 90°C) and maintain for 26 hours.[5]
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel, rinsing with hexanes. Wash the organic layer with water and then with brine.
-
Isolation: Concentrate the organic phase under reduced pressure to obtain the crude this compound.[5] Further purification can be achieved by distillation.
Conclusion
The selective synthesis of silyl enol ethers under either kinetic or thermodynamic control is a powerful tool in organic synthesis.[1] By carefully selecting the base, temperature, and other reaction conditions, chemists can predictably favor the formation of either the less substituted (kinetic) or the more substituted (thermodynamic) regioisomer.[1] Understanding and applying these principles are fundamental for the strategic design of complex molecules in academic and industrial research, particularly in the field of drug development.
References
A Senior Application Scientist's Guide to Assessing Stereoselectivity in Reactions with Silyl Enol Ethers
For researchers, synthetic chemists, and professionals in drug development, the precise control of stereochemistry is paramount. Silyl enol ethers have emerged as indispensable tools in the stereoselective construction of carbon-carbon bonds, primarily through the Mukaiyama aldol and Michael reactions.[1][2][3] This guide provides an in-depth comparison of the performance of various silyl enol ethers in these reactions, supported by experimental data and detailed protocols. We will explore the causal factors that govern stereoselectivity, enabling you to make informed decisions in the design of your synthetic strategies.
The Foundation of Stereoselectivity: Understanding the Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde or ketone.[1][2][3] Unlike traditional enolate chemistry, the use of stable and isolable silyl enol ethers allows for a cross-aldol reaction with excellent control over regioselectivity and stereoselectivity.[1] The reaction is believed to proceed through an open transition state, where the stereochemical outcome is determined by the interplay of steric and electronic factors of the substrates and the catalyst.[1][4]
Caption: General workflow of the Mukaiyama aldol reaction.
Comparative Analysis of Silyl Enol Ethers in the Mukaiyama Aldol Reaction
The stereochemical outcome of the Mukaiyama aldol reaction, specifically the formation of syn or anti diastereomers, is highly dependent on the structure of the silyl enol ether.
The Influence of Silyl Enol Ether Geometry: (E) vs. (Z)
The geometry of the silyl enol ether double bond is a critical determinant of the diastereoselectivity of the aldol product. While not a universally absolute rule, a general trend is often observed:
-
(E)-Silyl Enol Ethers: Tend to favor the formation of syn-aldol products.
-
(Z)-Silyl Enol Ethers: Tend to favor the formation of anti-aldol products.
This preference can be rationalized by considering the steric interactions in the open transition state. However, it is crucial to note that the nature of the Lewis acid and the substrates can sometimes override this intrinsic preference.[5]
Table 1: Illustrative Comparison of (E) and (Z)-Silyl Enol Ethers in Mukaiyama Aldol Reactions
| Silyl Enol Ether Geometry | Aldehyde | Lewis Acid | Major Product | Diastereomeric Ratio (syn:anti) | Reference |
| (E) | Benzaldehyde | TiCl₄ | syn | >90:10 | [6] |
| (Z) | Benzaldehyde | TiCl₄ | anti | >90:10 | [6] |
| (E) | Isobutyraldehyde | BF₃·OEt₂ | syn | 85:15 | [5] |
| (Z) | Isobutyraldehyde | BF₃·OEt₂ | anti | 10:90 | [5] |
The Role of the Silyl Group: A Steric and Electronic Tug-of-War
The steric bulk of the silyl group (e.g., Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBS), Triisopropylsilyl (TIPS)) can significantly influence the diastereoselectivity.[7][8] Generally, bulkier silyl groups can lead to higher stereoselectivity by amplifying the steric interactions in the transition state.
Table 2: Impact of Silyl Group on the Diastereoselectivity of Mukaiyama Aldol Reactions
| Silyl Group | Silyl Enol Ether | Aldehyde | Lewis Acid | Diastereomeric Ratio (anti:syn) | Reference |
| TMS | from β-silyloxyaldehyde | Isovaleraldehyde | BF₃·OEt₂ | 82:18 | [8] |
| TBS | from β-silyloxyaldehyde | Isovaleraldehyde | BF₃·OEt₂ | 79:21 | [8] |
| TES | from β-silyloxyaldehyde | Isovaleraldehyde | BF₃·OEt₂ | 68:32 | [8] |
| TIPS | from β-silyloxyaldehyde | Isovaleraldehyde | BF₃·OEt₂ | 63:37 | [8] |
In some cases, a less bulky silyl group like TMS can lead to higher selectivity, suggesting that electronic effects and subtle conformational preferences also play a crucial role.[8]
Ketone-Derived vs. Ester-Derived Silyl Enol Ethers (Silyl Ketene Acetals)
Silyl enol ethers can be derived from either ketones or esters (in which case they are called silyl ketene acetals). While both are effective nucleophiles, their reactivity and the stereoselectivity of their reactions can differ. Silyl ketene acetals are often highly effective in asymmetric Mukaiyama aldol reactions, particularly when using chiral catalysts.
The Role of the Catalyst: Dictating the Stereochemical Path
The choice of Lewis acid is not merely a matter of activating the carbonyl group; it is a powerful tool for controlling the stereochemical outcome. Different Lewis acids can favor different transition state geometries, leading to opposite diastereomers.
Table 3: Comparison of Lewis Acids in a Diastereoselective Mukaiyama Aldol Reaction
| Lewis Acid | Aldehyde | Silyl Enol Ether | Diastereomeric Ratio (syn:anti) | Reference |
| TiCl₄ | Benzaldehyde | from cyclohexanone | 19:63 (erythro:threo) | [3] |
| BF₃·OEt₂ | 2-phenylpropanal | from S-phenyl propanethioate | 95:5 | [5] |
| SnCl₄ | α-alkoxy aldehyde | from ketone | high syn selectivity | [5] |
Furthermore, the advent of chiral Lewis acids and organocatalysts has revolutionized the field, enabling highly enantioselective Mukaiyama aldol reactions. These catalysts create a chiral environment around the reaction center, directing the nucleophilic attack to one face of the carbonyl group.
Expanding the Scope: The Mukaiyama-Michael Reaction
The Mukaiyama-Michael reaction is the 1,4-conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound.[9] Similar to the aldol reaction, the stereoselectivity of the Mukaiyama-Michael addition can be controlled through the judicious choice of silyl enol ether, substrate, and catalyst.
Caption: General workflow of the Mukaiyama-Michael reaction.
Enantioselective organocatalytic Mukaiyama-Michael reactions have been developed that provide access to important chiral building blocks with high yields and enantioselectivities.[10] The stereochemical outcome can often be tuned by modifying the substituents on the silyl enol ether. For instance, in certain organocatalytic systems, silyl ketene acetals derived from thioesters can lead to syn-products, while those from pyrrole amides can favor anti-products.[11]
Applications in Drug Development and Natural Product Synthesis
The high degree of stereocontrol offered by reactions of silyl enol ethers has made them invaluable in the synthesis of complex, biologically active molecules.
Total Synthesis of Epothilone B
An enantioselective Mukaiyama aldol addition was a key step in the total synthesis of the potent anticancer agent, Epothilone B.[1][12] This reaction established a crucial stereocenter in a fragment of the molecule, demonstrating the power of this methodology in constructing complex stereochemical arrays.
Caption: Role of Mukaiyama aldol in Epothilone B synthesis.
Synthesis of an Atorvastatin Intermediate
The Mukaiyama aldol reaction has also been employed in the synthesis of key intermediates for the blockbuster drug Atorvastatin (Lipitor).[1] The stereoselective introduction of a hydroxyl group is critical for the biological activity of the final drug molecule.
Experimental Protocols
The following are representative, detailed protocols for conducting diastereoselective and enantioselective Mukaiyama reactions.
Protocol 1: Diastereoselective Mukaiyama Aldol Reaction (TiCl₄-mediated)
This protocol describes a general procedure for the TiCl₄-mediated Mukaiyama aldol reaction between 1-(trimethylsilyloxy)cyclohexene and benzaldehyde.[1]
Materials:
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Benzaldehyde (1.0 equiv)
-
Titanium tetrachloride (TiCl₄, 1.1 equiv, 1.0 M solution in CH₂Cl₂)
-
1-(trimethylsilyloxy)cyclohexene (1.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous CH₂Cl₂ (5 mL per 1 mmol of aldehyde).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled solvent, add benzaldehyde (1.0 equiv).
-
Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe. The solution will typically turn yellow or orange.
-
Stir the mixture for 10 minutes at -78 °C.
-
Add a solution of 1-(trimethylsilyloxy)cyclohexene (1.0 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine, and then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Protocol 2: Enantioselective Mukaiyama-Michael Reaction (Organocatalyzed)
This protocol provides a general procedure for an enantioselective Mukaiyama-Michael reaction using a chiral imidazolidinone catalyst.[10][11]
Materials:
-
Chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one salt, 10 mol%)
-
Appropriate solvent (e.g., THF, CH₂Cl₂)
-
Water
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
Silyl enol ether (1.2-1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a vial equipped with a magnetic stir bar, add the chiral imidazolidinone catalyst, the chosen solvent, and water.
-
Add the α,β-unsaturated aldehyde to the solution and stir at room temperature for 5 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the silyl enol ether dropwise over 20 minutes.
-
Stir the reaction at the specified temperature and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Conclusion
The stereoselective reactions of silyl enol ethers are a cornerstone of modern organic synthesis, providing reliable and versatile methods for the construction of complex molecules. A thorough understanding of the factors influencing stereoselectivity—namely the geometry and steric nature of the silyl enol ether and the choice of catalyst—is essential for the rational design of synthetic routes in academic research and industrial drug development. By carefully selecting the appropriate combination of silyl enol ether and reaction conditions, researchers can achieve high levels of diastereoselectivity and enantioselectivity, paving the way for the efficient synthesis of novel therapeutics and complex natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. Mukaiyama Aldol Addition [organic-chemistry.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Confinement-Controlled, Either syn- or anti-Selective Catalytic Asymmetric Mukaiyama Aldolizations of Propionaldehyde Enolsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Super Silyl Stereo-Directing Groups for Complete 1,5-Syn and -Anti Stereoselectivities in the Aldol Reactions of β-Siloxy Methyl Ketones with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01134E [pubs.rsc.org]
- 10. Enantioselective organocatalytic Mukaiyama-Michael addition of silyl enol ethers to alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Total syntheses of epothilones B and D - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Trimethylsiloxy)cyclopentene
As a cornerstone reagent in modern organic synthesis, 1-(Trimethylsiloxy)cyclopentene, a silyl enol ether, offers elegant pathways for carbon-carbon bond formation. However, its utility in the lab is matched by the critical need for meticulous handling and disposal. This guide moves beyond mere compliance, offering a deep, scientifically-grounded framework for managing this chemical waste. We will explore the causality behind its hazards and provide procedural guidance to ensure the safety of personnel and the preservation of our environment.
Part 1: Foundational Safety and Chemical Profile
Understanding the intrinsic properties of this compound is the first principle of its safe management. It is not merely a liquid to be discarded; it is a reactive intermediate with a specific hazard profile that dictates every step of its lifecycle in the laboratory, including its final disposal.
The primary concerns are its flammability and its reactivity with water.[1][2] The flash point of 36 °C (96.8 °F) means that at or above this temperature, it can generate sufficient vapor to form an ignitable mixture with air.[3] Furthermore, as a silyl enol ether, it is susceptible to hydrolysis. The silicon-oxygen bond can be readily cleaved by water, which breaks the enol ether back into cyclopentanone and trimethylsilanol (which subsequently dimerizes to hexamethyldisiloxane).[4] This reactivity underscores the incompatibility with aqueous disposal routes and the need for moisture-free storage conditions.[1]
| Property | Value | Source |
| CAS Number | 19980-43-9 | |
| Molecular Formula | C₈H₁₆OSi | [1] |
| Molecular Weight | 156.30 g/mol | |
| Appearance | Colorless to light yellow liquid | [2][5] |
| Density | 0.878 g/mL at 25 °C | |
| Flash Point | 36 °C (96.8 °F) - closed cup | [3] |
| Boiling Point | 45 °C at 11 mmHg | |
| Hazards | Flammable Liquid (H226), Causes Serious Eye Irritation (H319), Causes Skin Irritation (H315), May Cause Respiratory Irritation (H335) | [1][6] |
| Incompatibilities | Water, Moisture, Oxidizing Agents | [1] |
Part 2: Pre-Disposal Operations: Handling and Segregation
Proper disposal begins long before the waste container is full. It starts with the correct handling and segregation of the chemical during and after its use in experimental workflows.
Operational Protocol for Waste Collection:
-
Work in a Controlled Environment: All transfers of this compound waste must be conducted within a certified chemical fume hood to mitigate the risk of vapor inhalation.[7]
-
Utilize Correct Personal Protective Equipment (PPE): Standard PPE includes neoprene or nitrile rubber gloves, chemical safety goggles, and a flame-retardant lab coat.[1] Contact lenses should not be worn when handling this chemical.[1] For any risk of aerosol generation, a NIOSH-certified organic vapor respirator is recommended.[1]
-
Select an Appropriate Waste Container: The waste container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a tightly sealing cap.
-
Inert Atmosphere: For longer-term collection of significant quantities, consider flushing the waste container with an inert gas like nitrogen or argon before sealing. This displaces air, reducing the fire risk, and excludes moisture, preventing premature hydrolysis.
-
Labeling is Paramount: The waste container must be clearly and accurately labeled with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."
-
Segregation: This waste stream should be segregated from aqueous waste, oxidizers, and any incompatible materials.[1]
Part 3: The Disposal Workflow: From Laboratory to Final Disposition
The disposal of this compound must be managed through a licensed and certified hazardous waste disposal service. The chemical's properties make it unsuitable for any form of common disposal.
Primary Disposal Method: High-Temperature Incineration
The universally recommended and safest method for the final disposal of this compound is incineration.[1] This process offers several key advantages:
-
Complete Destruction: High temperatures ensure the complete thermal decomposition of the organosilicon compound into simpler, less harmful components like silicon dioxide, carbon dioxide, and water.[8]
-
Energy Recovery: Many modern incineration facilities are equipped for waste-to-energy conversion, providing an environmental benefit.[8]
-
Liability and Compliance: Using a licensed vendor ensures that the disposal is performed in compliance with all local and national environmental regulations, protecting both the institution and the researchers.[1][7]
Prohibited Disposal Methods:
-
DO NOT Dispose into Sewer Systems: This is strictly prohibited.[1] The compound's flammability poses a risk of fire or explosion in drains and sewer lines. Its low water solubility and reactivity can lead to environmental contamination.
-
DO NOT Allow to Evaporate: Allowing the waste to evaporate in a fume hood is not a disposal method. It releases flammable and irritating vapors into the environment and is a violation of standard safety and environmental protocols.
Ancillary Procedure: Lab-Scale Hydrolysis for Stabilization (Expert Use Only)
For small quantities, a chemical pre-treatment step via hydrolysis can be considered to convert the silyl enol ether into less reactive compounds before collection. This procedure should only be undertaken by experienced chemists with a full understanding of the reaction.
Disclaimer: This is an advanced technique and does not replace the need for professional hazardous waste disposal. The resulting mixture is still considered hazardous waste and must be disposed of accordingly.
Protocol:
-
In a chemical fume hood, place a flask containing a dilute, stirred solution of aqueous acid (e.g., 1M HCl) in an ice bath.
-
Slowly, via an addition funnel, add the this compound waste to the cold, stirred acid solution. The silyl ether will hydrolyze to cyclopentanone and trimethylsilanol.
-
Once the addition is complete, allow the mixture to stir for 1-2 hours to ensure the reaction is complete.
-
Carefully neutralize the mixture by the slow addition of a base, such as a saturated sodium bicarbonate solution, until effervescence ceases.
-
Transfer the final mixture to a designated hazardous waste container, label it appropriately (e.g., "Hydrolyzed this compound waste, contains cyclopentanone"), and arrange for pickup by a licensed disposal company.
Part 4: Emergency Spill Response
In the event of a spill, immediate and correct action is crucial to prevent injury and fire.
-
Eliminate Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and remove any sources of sparks.[1]
-
Ventilate the Area: Ensure the fume hood is operating at maximum capacity.
-
Evacuate Non-Essential Personnel: Only trained personnel with appropriate PPE should remain.
-
Contain the Spill: Use a non-combustible absorbent material like vermiculite or dry sand to dike the spill.
-
Collect the Waste: Using only non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[1][7]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
References
- 1. gelest.com [gelest.com]
- 2. This compound CAS#: 19980-43-9 [m.chemicalbook.com]
- 3. This compound 97 19980-43-9 [sigmaaldrich.com]
- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 5. CAS 19980-43-9: 1-[(Trimethylsilyl)oxy]cyclopentene [cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Trimethylsiloxy)cyclopentene
As researchers and scientists, our primary goal is to advance discovery, but our foremost responsibility is to ensure a safe laboratory environment for ourselves and our colleagues. 1-(Trimethylsiloxy)cyclopentene is a valuable intermediate in organic synthesis, prized for its role as a stable enol equivalent. However, its utility is matched by a specific hazard profile that demands a meticulous and well-understood approach to personal protection. This guide moves beyond a simple checklist, providing the causal logic behind each procedural step to build a self-validating system of safety.
Understanding the Core Risks: Why This PPE is Non-Negotiable
This compound is a flammable liquid and vapor that causes serious eye irritation, skin irritation, and potential respiratory irritation.[1][2][3] The core of its risk profile, however, lies in its chemical nature as a silyl enol ether. These compounds are sensitive to moisture and will react with water—including ambient humidity or moisture on the skin—to hydrolyze, forming cyclopentanone and hexamethyldisiloxane. This reactivity underscores the need for a comprehensive barrier strategy to prevent all routes of exposure: ocular, dermal, and inhalation.
Key Hazards at a Glance:
-
Flammability: The liquid and its vapors are flammable, necessitating control of ignition sources and prevention of static discharge.[3]
-
Ocular Hazard: Causes serious eye irritation upon contact.[1][3] Standard safety glasses are insufficient.
-
Dermal Hazard: May cause skin irritation.[1][3] Prolonged contact should be avoided.
-
Respiratory Hazard: Vapors may cause respiratory irritation.[1][2]
-
Reactivity: Reacts with water and moisture, which can compromise experimental integrity and present handling risks.[4]
The Essential PPE Ensemble: A Multi-Layered Defense
Effective protection is not about a single piece of equipment, but an integrated system. Each component is chosen to counter a specific threat posed by this compound.
Eye and Face Protection: Your First Line of Defense
Direct contact with even a small splash of this compound can cause serious eye irritation.[3] Therefore, protection must be absolute.
-
Mandatory: Chemical safety goggles are required at all times when handling the substance. Unlike standard safety glasses, goggles form a seal around the eyes, providing robust protection against splashes, mists, and vapors.
-
Recommended for High-Risk Operations: When transferring larger volumes (>100 mL) or during procedures with a heightened risk of splashing (e.g., extractions, quenching), a full-face shield must be worn over chemical safety goggles. The face shield provides a secondary barrier, protecting the entire face from direct contact.
-
Critical Precaution: Contact lenses should never be worn when handling this chemical, as they can trap vapors or liquid against the eye, intensifying damage and hindering emergency irrigation.
Hand Protection: Selecting the Right Barrier
The choice of glove material is a critical decision based on chemical compatibility and breakthrough time. For this compound, the data points to specific polymer types.
-
Recommended Materials: Neoprene or nitrile rubber gloves are the standard recommendation. These materials provide effective resistance to the chemical and its potential hydrolysis byproducts.
-
Why Not Latex? Natural rubber (latex) gloves offer poor resistance to many organic solvents and are not recommended.
-
Operational Best Practices:
-
Double Gloving: For transfers of significant quantities or during extended procedures, consider wearing two pairs of nitrile/neoprene gloves. This provides an additional layer of security against undetected pinholes or tears.
-
Inspect and Replace: Always inspect gloves for any signs of degradation or damage before use. Replace them immediately if contact with the chemical is known or suspected. Never reuse disposable gloves.
-
Proper Removal: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Body Protection: Shielding Against Spills and Splashes
-
Laboratory Coat: A flame-resistant (FR) lab coat is essential due to the flammability of this compound. It should be fully buttoned with sleeves rolled down.
-
Chemical-Resistant Apron: For procedures involving significant splash potential, such as large-scale reactions or spill cleanup, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: When Air Quality is a Concern
Engineering controls, primarily a certified chemical fume hood, are the primary method for preventing inhalation exposure. However, in specific scenarios, respiratory protection is required.
-
When to Use: A respirator is necessary during a large spill, when engineering controls are not available or are malfunctioning, or during specific high-concentration aerosol-generating procedures.
-
Specified Equipment: Use a NIOSH-certified respirator equipped with an organic vapor (black cartridge) respirator. Some sources may also specify a multi-gas cartridge such as a type ABEK filter, which offers broader protection.[5][6] A proper fit test is mandatory for all users of tight-fitting respirators to ensure efficacy.
Operational Workflow and PPE Selection
The level of PPE required is directly correlated with the specific task and the associated risks. The following diagram and table outline a logical workflow for ensuring safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
